molecular formula C41H65N5O7S B15136284 TAM558 intermediate-5

TAM558 intermediate-5

Numéro de catalogue: B15136284
Poids moléculaire: 772.1 g/mol
Clé InChI: ACRSOTAEOXNROB-WPIAVMABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TAM558 intermediate-5 is a useful research compound. Its molecular formula is C41H65N5O7S and its molecular weight is 772.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H65N5O7S

Poids moléculaire

772.1 g/mol

Nom IUPAC

(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C41H65N5O7S/c1-9-19-46(40(50)36(27(6)11-3)44-38(49)33-14-12-13-20-45(33)8)34(26(4)5)24-35(53-21-10-2)39-43-32(25-54-39)37(48)42-30(22-28(7)41(51)52)23-29-15-17-31(47)18-16-29/h15-18,25-28,30,33-36,47H,9-14,19-24H2,1-8H3,(H,42,48)(H,44,49)(H,51,52)/t27-,28-,30+,33+,34+,35+,36-/m0/s1

Clé InChI

ACRSOTAEOXNROB-WPIAVMABSA-N

SMILES isomérique

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C

SMILES canonique

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C

Origine du produit

United States

Foundational & Exploratory

Unraveling TAM558 Intermediate-5: A Key Precursor in a Novel Anti-Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 intermediate-5 is a crucial chemical precursor in the synthesis of TAM558, a potent cytotoxic payload.[1][2][3][4][5][6] This payload is integral to the development of OMTX705, an investigational antibody-drug conjugate (ADC) that shows promise in targeting solid tumors.[7][8] OMTX705 is engineered to selectively deliver its cytotoxic agent to cancer-associated fibroblasts that express Fibroblast Activating Protein (FAP), a protein overexpressed in the microenvironment of numerous cancers.[7][8][9] This targeted delivery system aims to enhance the therapeutic window of the cytotoxic agent, maximizing its anti-tumor activity while minimizing systemic toxicity. This technical guide provides a comprehensive overview of this compound, its role in the synthesis of OMTX705, and the broader context of this ADC's mechanism of action.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

PropertyValueReference
Chemical Formula C41H65N5O7S[1][2][3]
Molecular Weight 772.05 g/mol [1][2]
CAS Number 1415659-15-2[1][2][3]
Appearance Off-white to light yellow solid[1][4][5][10]
Purity Not publicly available
Solubility Not publicly available
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]

The Synthetic Pathway to a Targeted Anti-Cancer Agent

This compound is a stepping stone in the multi-step synthesis of the ADC OMTX705. While the precise, proprietary details of its synthesis are not publicly disclosed, its position in the overall synthetic workflow is well-established. It serves as a direct precursor to the TAM558 payload, which is then conjugated to a humanized anti-FAP antibody to create OMTX705.[1][2][3][4][5][6]

G cluster_synthesis Synthesis of TAM558 Payload cluster_conjugation Antibody-Drug Conjugation TAM558_intermediate-5 This compound TAM558 TAM558 (Cytotoxic Payload) TAM558_intermediate-5->TAM558 Final Synthesis Steps OMTX705 OMTX705 (Antibody-Drug Conjugate) TAM558->OMTX705 Conjugation Anti_FAP_Antibody Humanized Anti-FAP Antibody Anti_FAP_Antibody->OMTX705 Conjugation

Synthetic Workflow of OMTX705.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not available in the public domain. However, the general methodology for the subsequent steps of ADC formation and their in-vitro/in-vivo evaluation can be gleaned from published research on OMTX705.

General Protocol for Antibody-Drug Conjugation

The creation of an ADC like OMTX705 typically involves the following steps:

  • Antibody Production: A humanized monoclonal antibody targeting FAP is produced using recombinant DNA technology in a suitable mammalian cell line.

  • Payload-Linker Synthesis: The cytotoxic payload, TAM558, is synthesized from intermediates like this compound and subsequently attached to a linker molecule.

  • Conjugation: The payload-linker complex is then chemically conjugated to the anti-FAP antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR).

  • Purification: The resulting ADC is purified to remove any unconjugated antibody, free payload-linker, and other impurities.

In-Vitro and In-Vivo Evaluation of OMTX705

Published studies on OMTX705 describe various experimental protocols to assess its efficacy and mechanism of action. These include:

  • Cell Viability Assays: To determine the cytotoxic activity of OMTX705 on FAP-expressing cell lines.

  • Immunohistochemistry (IHC): To visualize the binding of OMTX705 to FAP-positive cells in tumor tissues.

  • In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of OMTX705 in animal models bearing human tumors.

Mechanism of Action: A Targeted Strike on the Tumor Microenvironment

The therapeutic strategy of OMTX705 revolves around its ability to selectively target FAP-expressing cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This targeted approach is a significant advancement in cancer therapy, as it aims to destroy the supportive stromal cells that contribute to tumor growth and progression, while sparing healthy tissues.

G OMTX705 OMTX705 in Circulation FAP_CAF FAP-Expressing Cancer-Associated Fibroblast (CAF) OMTX705->FAP_CAF Binding to FAP Internalization Internalization of OMTX705-FAP Complex FAP_CAF->Internalization Payload_Release Release of TAM558 Payload Internalization->Payload_Release Linker Cleavage Apoptosis Apoptosis of CAF Payload_Release->Apoptosis Cytotoxic Effect

Mechanism of Action of OMTX705.

Conclusion

This compound represents a critical, albeit non-public, component in the synthesis of a promising new anti-cancer therapeutic. While specific details of its synthesis remain proprietary, its role in the creation of the TAM558 payload and the subsequent ADC, OMTX705, is clear. The targeted approach of OMTX705, aimed at the tumor microenvironment, exemplifies the ongoing innovation in the field of oncology. Further research and clinical development of OMTX705 will be crucial in determining its full therapeutic potential.

References

The Core Mechanism of Action of TAM558 Intermediate-5's Cytotoxic Successor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of action of the cytotoxic payload derived from TAM558 intermediate-5. It is crucial to understand that this compound is a precursor molecule in the synthesis of TAM558. This latter molecule, TAM558, serves as the payload component of the antibody-drug conjugate (ADC) OMTX705. The ultimate cytotoxic effect is mediated by TAM470, a novel tubulin inhibitor, which is released from the ADC upon internalization into target cells.[1][2][3][4] This document will detail the journey of this cytotoxic agent from its ADC delivery system to its molecular interaction within the cell.

OMTX705: The Delivery Vehicle

OMTX705 is an antibody-drug conjugate designed to target Fibroblast Activation Protein (FAP), a protein overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][5] The ADC consists of three key components:

  • A humanized anti-FAP monoclonal antibody: This component provides specificity, guiding the ADC to FAP-expressing cells in the tumor stroma.[5]

  • The cytotoxic payload (derived from TAM558): The active drug, TAM470, is a potent anti-mitotic agent.[1][6]

  • A cleavable linker: This linker connects the antibody to the payload and is designed to be stable in circulation but to release the payload within the target cell.[1]

The journey from the inactive precursor, this compound, to the active cytotoxic agent, TAM470, is a multi-step process integral to the therapeutic strategy of OMTX705.

cluster_synthesis Chemical Synthesis TAM558_intermediate_5 This compound TAM558 TAM558 (Payload Precursor) TAM558_intermediate_5->TAM558 Synthesis OMTX705 OMTX705 (ADC) TAM558->OMTX705 Conjugation to anti-FAP mAb cluster_cell Cellular Environment OMTX705_extracellular OMTX705 (ADC) FAP_receptor FAP Receptor on CAF OMTX705_extracellular->FAP_receptor Binding Internalization Internalization (Endocytosis) FAP_receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking TAM470_release TAM470 Release Lysosome->TAM470_release Linker Cleavage Microtubule_disruption Microtubule Polymerization Inhibition TAM470_release->Microtubule_disruption Bystander_effect Bystander Killing of Cancer Cell TAM470_release->Bystander_effect Diffusion Cell_cycle_arrest G2/M Phase Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Start Start Seed_cells Seed Cells in 96-well Plate Start->Seed_cells Add_compounds Add Serial Dilutions of Compounds Seed_cells->Add_compounds Incubate Incubate for 5 Days Add_compounds->Incubate Stain Stain with Crystal Violet Incubate->Stain Wash Wash to Remove Dead Cells Stain->Wash Solubilize Solubilize Stain Wash->Solubilize Read_absorbance Read Absorbance at 570 nm Solubilize->Read_absorbance End End Read_absorbance->End Start Start Seed_cells Seed Cells in 96-well Plate Start->Seed_cells Add_compounds Add Compounds for Various Times Seed_cells->Add_compounds Add_reagent Add Caspase-Glo® 3/7 Reagent Add_compounds->Add_reagent Incubate_RT Incubate at Room Temperature Add_reagent->Incubate_RT Read_luminescence Read Luminescence Incubate_RT->Read_luminescence End End Read_luminescence->End

References

The Crucial Role of TAM558 Intermediate-5 in the Synthesis of the Antibody-Drug Conjugate OMTX705: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMTX705 is a promising antibody-drug conjugate (ADC) currently under investigation for the treatment of advanced solid tumors.[1][2] It is engineered to target Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][3][4] The ADC consists of three key components: a humanized anti-FAP monoclonal antibody, a potent cytotoxic payload named TAM470, and a cleavable linker system.[3] This technical guide provides an in-depth analysis of the synthesis of OMTX705, with a particular focus on the pivotal role of the synthetic precursor, TAM558 intermediate-5. While specific, proprietary experimental details are not fully available in the public domain, this document consolidates the known information and presents a comprehensive overview based on available chemical data and analogous synthetic methodologies for similar compounds.

The Components of OMTX705

The efficacy of OMTX705 hinges on the synergy of its constituent parts:

  • The Antibody: A humanized monoclonal antibody that specifically targets FAP on CAFs, ensuring the targeted delivery of the cytotoxic payload to the tumor site.[4]

  • The Payload (TAM470): A novel and potent cytolysin, belonging to the tubulysin (B8622420) family of microtubule inhibitors.[3] Upon release within the target cell, TAM470 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • The Linker: A protease-cleavable linker, identified as vcPABA-(EG)3, which connects the antibody to the TAM470 payload. This linker is designed to be stable in circulation and to be efficiently cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in tumor cells, ensuring the specific release of the payload at the site of action.

The Synthetic Pathway: From Intermediate to ADC

The synthesis of OMTX705 is a multi-step process that involves the separate preparation of the payload-linker conjugate, TAM558, and its subsequent attachment to the anti-FAP antibody. This compound is a crucial starting material in the synthesis of the TAM558 payload-linker.

Table 1: Chemical Properties of Key Synthetic Molecules
Compound NameCAS NumberMolecular Formula
This compound1415659-15-2C41H65N5O7S
TAM5581802499-21-3C79H122N14O19S
TAM4701802498-63-0C41H67N7O6S
The Role of this compound

This compound serves as a foundational building block for the synthesis of the complete payload-linker conjugate, TAM558. While the precise, step-by-step reaction conditions for the conversion of this compound to TAM558 are not publicly disclosed, the structural information available allows for a logical projection of the synthetic route.

Based on the chemical structures, the synthesis of TAM558 from its intermediate likely involves the elaboration of the carboxylic acid functionality of this compound. This process would entail the coupling of the linker components to this reactive handle.

Diagram 1: Proposed Synthesis of TAM558 from this compound

G cluster_synthesis Synthesis of TAM558 TAM558_intermediate_5 This compound Coupling_Reaction Peptide Coupling Reactions TAM558_intermediate_5->Coupling_Reaction Linker_Components Linker Components (vcPABA-(EG)3 precursors) Linker_Components->Coupling_Reaction TAM558 TAM558 (Payload-Linker Conjugate) Coupling_Reaction->TAM558

Caption: Proposed synthetic pathway from this compound to TAM558.

Conjugation of TAM558 to the Anti-FAP Antibody

The final step in the synthesis of OMTX705 is the conjugation of the payload-linker, TAM558, to the humanized anti-FAP antibody. This is typically achieved through a reaction between a reactive group on the linker and a functional group on the antibody. For tubulysin-based ADCs, conjugation often occurs at the cysteine residues of the antibody.

Diagram 2: OMTX705 Synthesis Workflow

G cluster_workflow OMTX705 Assembly Anti_FAP_Antibody Anti-FAP Monoclonal Antibody Conjugation Conjugation Reaction (e.g., Cysteine-Maleimide) Anti_FAP_Antibody->Conjugation TAM558 TAM558 (Payload-Linker) TAM558->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification OMTX705 OMTX705 ADC Purification->OMTX705

Caption: General workflow for the final assembly of OMTX705.

Experimental Protocols: A Generalized Approach

Due to the proprietary nature of the specific synthesis of OMTX705, detailed experimental protocols are not available. However, based on established methods for the synthesis of similar ADCs, a generalized protocol can be outlined.

Table 2: Generalized Experimental Protocol for ADC Synthesis
StepProcedureKey Considerations
1. Payload-Linker Synthesis The synthesis of TAM558 from this compound would likely involve standard peptide coupling reactions to attach the vcPABA-(EG)3 linker. This would be followed by purification using techniques such as HPLC.Stoichiometry of reactants, choice of coupling agents, reaction temperature, and duration are critical parameters to optimize for high yield and purity.
2. Antibody Preparation The anti-FAP antibody may require partial reduction of its interchain disulfide bonds to expose reactive thiol groups for conjugation. This is typically done using a mild reducing agent like TCEP.The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR) and to avoid antibody fragmentation.
3. Conjugation The purified payload-linker (TAM558), which would likely possess a maleimide (B117702) group on the linker, is reacted with the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.The reaction is typically performed in a buffered solution at a specific pH to ensure the stability of both the antibody and the payload-linker. The reaction is monitored to determine the optimal reaction time.
4. Purification and Characterization The resulting ADC (OMTX705) is purified from unreacted payload-linker and other impurities using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purified ADC is then characterized to determine its concentration, DAR, and purity.A variety of analytical techniques, including UV-Vis spectroscopy, mass spectrometry, and chromatography, are used to ensure the quality and consistency of the final ADC product.

Conclusion

This compound is a cornerstone in the synthetic pathway of the novel antibody-drug conjugate, OMTX705. As a key starting material for the payload-linker moiety, its purity and efficient conversion are critical for the overall success of the OMTX705 manufacturing process. While the precise details of the synthesis remain proprietary, the available chemical information and analogous methodologies provide a clear and logical framework for understanding the pivotal role of this intermediate. Further research and publication of detailed synthetic procedures will be invaluable to the scientific community for the advancement of ADC technology and the development of next-generation targeted cancer therapies.

References

Technical Guide: Understanding TAM558 Intermediate-5 in the Context of the Antibody-Drug Conjugate OMTX705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of TAM558 intermediate-5, a key building block in the synthesis of the antibody-drug conjugate (ADC) OMTX705. While detailed experimental protocols for the synthesis of this compound (CAS Number: 1415659-15-2) are not publicly available due to the proprietary nature of drug development, this document will focus on its critical role and the broader context of OMTX705. The guide will cover the components, mechanism of action, and available preclinical data of OMTX705, offering valuable insights for researchers in oncology and ADC development.

This compound: A Crucial Precursor

This compound is an essential molecule in the synthetic pathway leading to TAM558, the payload component of the investigational ADC OMTX705.[1][2][3][4][5] OMTX705 is a promising therapeutic agent that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[4][6][7][8]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 1415659-15-2[1]
Molecular Formula C41H65N5O7S[5]
Appearance Solid, Off-white to light yellow[2][3][4]

OMTX705: A Targeted Anti-Cancer Therapeutic

OMTX705 is a novel, first-in-class ADC designed to selectively deliver a potent cytotoxic agent to the tumor microenvironment by targeting FAP.[9][10] This targeted approach aims to minimize systemic toxicity while maximizing anti-tumor efficacy.

Structure and Components of OMTX705

OMTX705 is comprised of three main components: a humanized anti-FAP monoclonal antibody, a potent cytotoxic payload (derived from TAM558), and a cleavable linker system.

OMTX705_Structure cluster_ADC OMTX705 Antibody Humanized Anti-FAP Monoclonal Antibody (OMTX005) Linker vcPABA-(EG)3 Linker (Protease Cleavable) Antibody->Linker Payload Cytotoxic Payload (TAM470 - a Tubulysin (B8622420) Analog) Linker->Payload

Caption: General structure of the OMTX705 antibody-drug conjugate.

Biochemical and Biophysical Characterization of OMTX705

The following table summarizes key quantitative data regarding the characteristics of OMTX705.

ParameterValueMethodReference
Mean Drug-to-Antibody Ratio (DAR) 3.5Hydrophobic Interaction Chromatography (HIC)[6]
Monomer Purity >95%Size Exclusion Chromatography (SEC)[6]
Free/Unbound Drug Below detection levelNot specified[6]
Endotoxin Levels < 1 EU/mLNot specified[6]

Mechanism of Action

The therapeutic strategy of OMTX705 involves a multi-step process that leads to the targeted destruction of cancer cells.

OMTX705_MoA cluster_TME Tumor Microenvironment cluster_CAF Inside CAF cluster_Action Cytotoxic Effect OMTX705 OMTX705 ADC CAF Cancer-Associated Fibroblast (FAP-positive) OMTX705->CAF 1. Targeting & Binding Internalization Internalization via FAP Binding CAF->Internalization 2. Internalization TumorCell Tumor Cell (FAP-negative) Apoptosis Apoptosis TumorCell->Apoptosis Induces Apoptosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload (TAM470) Release Lysosome->PayloadRelease 4. Linker Cleavage PayloadRelease->TumorCell 7. Bystander Effect Tubulin β-tubulin PayloadRelease->Tubulin 5. Binds to β-tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization 6. Inhibits Polymerization CellCycleArrest G2/M Phase Arrest Polymerization->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action of OMTX705.

The mechanism unfolds as follows:

  • Targeting and Binding : OMTX705 circulates in the bloodstream and specifically binds to FAP expressed on the surface of CAFs in the tumor stroma.[7][8]

  • Internalization : Upon binding, the FAP-OMTX705 complex is internalized by the CAF.[7]

  • Payload Release : Inside the CAF, the protease-cleavable linker is cleaved, releasing the potent cytotoxic payload, TAM470.[7]

  • Inhibition of Tubulin Polymerization : TAM470, a tubulysin analog, binds to β-tubulin and inhibits microtubule polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the FAP-expressing CAFs.[7]

  • Bystander Effect : The released, membrane-permeable TAM470 can diffuse out of the targeted CAF and kill adjacent tumor cells, a phenomenon known as the bystander effect.[6] This is a crucial aspect of OMTX705's efficacy, as it allows for the killing of tumor cells that may not express FAP themselves.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, this section outlines a general experimental workflow for the evaluation of tubulin polymerization inhibitors, a key aspect of the payload's mechanism of action.

General Workflow for Evaluating a Tubulin Polymerization Inhibitor

workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat Cells with Tubulin Polymerization Inhibitor cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle tubulin_assay In vitro Tubulin Polymerization Assay incubation->tubulin_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Polymerization Inhibition) viability->data_analysis cell_cycle->data_analysis tubulin_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is a fundamental method to characterize the effect of compounds on microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)

  • Test compound (e.g., TAM470)

  • Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the reconstituted tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]

Data Analysis:

  • Plot the change in absorbance over time for each concentration of the test compound.

  • Calculate the rate of polymerization and the maximum polymer mass.

  • Determine the IC50 value for inhibition of tubulin polymerization.

Conclusion

This compound is a vital component in the synthesis of the innovative antibody-drug conjugate OMTX705. While the specifics of its synthesis remain proprietary, understanding its role within the context of OMTX705 provides valuable insights for the drug development community. The targeted delivery of a potent tubulin polymerization inhibitor to the tumor microenvironment, coupled with a bystander effect, positions OMTX705 as a promising therapeutic strategy in oncology. Further research and clinical development will continue to elucidate the full potential of this approach.[6][10][11]

References

molecular weight of TAM558 intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAM558 intermediate-5, a key component in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, targets Fibroblast Activation Protein (FAP), a promising target in the tumor microenvironment.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 772.05 g/mol [1][2][3][4]
Chemical Formula C41H65N5O7S[1][3][5][6]
CAS Number 1415659-15-2[1][6]

Role in ADC Synthesis

This compound is a precursor in the synthesis of TAM558, which serves as the cytotoxic payload for the ADC OMTX705.[1][2][7][8] OMTX705 is a humanized anti-FAP antibody.[1][2][7][8] ADCs like OMTX705 are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific surface antigen, in this case, FAP.

The general workflow for the creation of an ADC like OMTX705 involves several key stages:

  • Synthesis of the cytotoxic payload (e.g., TAM558 from intermediates like this compound).

  • Synthesis of a linker molecule.

  • Conjugation of the linker to the payload.

  • Conjugation of the linker-payload complex to the monoclonal antibody.

The following diagram illustrates a generalized workflow for ADC synthesis.

ADC_Synthesis_Workflow cluster_payload Payload Synthesis cluster_linker Linker Preparation cluster_conjugation Conjugation Intermediate_5 This compound TAM558_Payload TAM558 Payload Intermediate_5->TAM558_Payload Further Synthesis Linker_Payload_Conjugation Linker-Payload Conjugation TAM558_Payload->Linker_Payload_Conjugation Linker_Synthesis Linker Synthesis Linker_Activation Linker Activation Linker_Synthesis->Linker_Activation Linker_Activation->Linker_Payload_Conjugation ADC OMTX705 (ADC) Linker_Payload_Conjugation->ADC Antibody Anti-FAP Monoclonal Antibody Antibody->ADC

Generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Experimental Protocols

While the precise, proprietary synthesis protocol for this compound is not publicly available, a representative procedure can be outlined based on established methods for the synthesis of auristatin-like peptide molecules. This typically involves standard peptide coupling reactions.

Hypothetical Synthesis of a Peptide Fragment (Representative of this compound Synthesis)

Objective: To couple two amino acid fragments using a standard peptide coupling reagent.

Materials:

  • N-protected amino acid (Fragment A)

  • Amino acid ester with a free amino group (Fragment B)

  • Coupling reagent (e.g., HBTU, PyBOP)

  • Tertiary base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., water, sodium bicarbonate solution, brine, ethyl acetate (B1210297), silica (B1680970) gel for chromatography)

Procedure:

  • Dissolution: Dissolve Fragment A (1.0 equivalent) in the anhydrous solvent in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add the coupling reagent (1.1 equivalents) and the tertiary base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of Fragment A.

  • Coupling: Add Fragment B (1.0 equivalent), dissolved in a minimal amount of the anhydrous solvent, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired peptide fragment.

Biological Context: FAP Signaling in the Tumor Microenvironment

The ultimate target of the ADC derived from TAM558 is Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression.[5] It influences tumor growth through various mechanisms, including the promotion of cell proliferation, invasion, and angiogenesis.[5] FAP expression has been linked to the activation of several key signaling pathways.

The diagram below illustrates some of the pro-tumorigenic signaling pathways influenced by FAP.

FAP_Signaling cluster_downstream Downstream Effects cluster_outcomes Tumor Progression Outcomes FAP Fibroblast Activation Protein (FAP) on CAFs PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT FAK Focal Adhesion Kinase (FAK) FAP->FAK RhoA RhoA Signaling FAP->RhoA MMPs MMP-2/MMP-9 Upregulation FAP->MMPs Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis FAK->Invasion RhoA->Invasion ECM_Remodeling ECM Remodeling MMPs->ECM_Remodeling ECM_Remodeling->Invasion

References

Navigating the Solubility Landscape of TAM558 Intermediate-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility properties of TAM558 intermediate-5, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. While specific, publicly available quantitative solubility data for this intermediate is limited, this document provides a comprehensive framework for understanding and evaluating its solubility profile. It outlines standard experimental protocols for solubility determination, discusses anticipated solubility characteristics based on its molecular structure, and presents a logical workflow for solubility assessment in a drug development context. This guide is intended to equip researchers with the necessary knowledge to approach the formulation and handling of this compound and similar drug intermediates.

Introduction

This compound is a crucial precursor in the synthetic pathway leading to TAM558, the cytotoxic payload component of the fibroblast activation protein (FAP)-targeting ADC, OMTX705. The physicochemical properties of synthetic intermediates, such as solubility, are critical parameters that can significantly impact reaction kinetics, purification efficiency, and overall process scalability. A thorough understanding of the solubility of this compound is therefore essential for chemists and formulation scientists to ensure robust and reproducible manufacturing processes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide the foundation for anticipating its solubility behavior.

PropertyValueSource
Molecular Formula C41H65N5O7SChemical Suppliers
Molecular Weight 772.05 g/mol Chemical Suppliers
Appearance Off-white to light yellow solidChemical Suppliers
CAS Number 1415659-15-2Chemical Suppliers

Note: Quantitative solubility data is not publicly available and would need to be determined experimentally.

Anticipated Solubility Profile

Based on the chemical structure of this compound, which contains both hydrophobic regions (e.g., long alkyl chains, aromatic rings) and polar functional groups (e.g., carboxylic acid, amide bonds, hydroxyl group), a mixed solubility profile is expected.

  • Aqueous Solubility: The presence of ionizable groups (a carboxylic acid and tertiary amines) suggests that the aqueous solubility will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged) and the amines may be protonated (positively charged), which could enhance aqueous solubility. However, the large hydrophobic scaffold of the molecule will likely limit its overall solubility in aqueous media.

  • Organic Solvent Solubility: The molecule is expected to exhibit good solubility in a range of polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are commonly used in organic synthesis. It is also likely to be soluble in polar protic solvents like ethanol (B145695) and methanol. Solubility in non-polar solvents such as hexanes or toluene (B28343) is expected to be low.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, standardized experimental protocols should be employed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid material.

Methodology:

  • Compound Dispensing: An excess amount of solid this compound is added to a series of vials.

  • Solvent Addition: A precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) is added to each vial.

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The resulting suspension is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the average concentration from replicate measurements.

Kinetic Solubility Assay (High-Throughput Screening Method)

This assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.

  • Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., PBS) in another multi-well plate. This rapid solvent shift induces precipitation of compounds with low aqueous solubility.

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Detection/Quantification: The amount of precipitate can be measured indirectly using nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered or centrifuged, and the concentration of the dissolved compound in the filtrate/supernatant is quantified by HPLC-UV or LC-MS.

Data Presentation

While specific data is unavailable, the results of the described experimental protocols would be summarized in tables for clear comparison.

Table 2: Hypothetical Thermodynamic Solubility of this compound

SolventpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline5.025DataData
Phosphate Buffered Saline7.425DataData
Phosphate Buffered Saline9.025DataData
Dimethyl Sulfoxide (DMSO)N/A25DataData
EthanolN/A25DataData
AcetonitrileN/A25DataData

Table 3: Hypothetical Kinetic Solubility of this compound

Aqueous BufferpHIncubation Time (h)Kinetic Solubility (µM)
Phosphate Buffered Saline7.42Data

Visualizations

Signaling Pathway Context

While this compound itself is not a signaling molecule, it is a precursor to the payload of an ADC targeting FAP. The following diagram illustrates the general mechanism of action for a FAP-targeting ADC.

FAP_Targeting_ADC cluster_extracellular Extracellular Space cluster_cell Cancer-Associated Fibroblast (CAF) ADC FAP-Targeting ADC (e.g., OMTX705) FAP Fibroblast Activation Protein (FAP) ADC->FAP Binding Endosome Endosome FAP->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (derived from TAM558) Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of a FAP-targeting antibody-drug conjugate.

Experimental Workflow for Solubility Assessment

The logical flow for assessing the solubility of a novel intermediate like this compound is depicted below.

Solubility_Workflow Start Start: This compound (Solid Compound) Thermo_Sol Thermodynamic Solubility Assay Start->Thermo_Sol Kinetic_Sol Kinetic Solubility Assay Start->Kinetic_Sol Data_Analysis Data Analysis & Comparison Thermo_Sol->Data_Analysis Kinetic_Sol->Data_Analysis Formulation_Dev Informed Formulation Development Data_Analysis->Formulation_Dev Process_Opt Synthesis & Purification Process Optimization Data_Analysis->Process_Opt End End Formulation_Dev->End Process_Opt->End

Caption: Workflow for experimental solubility assessment.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for the successful and efficient synthesis of the TAM558 payload. While quantitative data is not publicly available, this technical guide provides researchers and drug development professionals with the necessary background and experimental protocols to determine and interpret the solubility profile of this important intermediate. By employing systematic approaches such as thermodynamic and kinetic solubility assays, scientists can generate the critical data needed to guide formulation development, optimize reaction and purification conditions, and ultimately contribute to the robust manufacturing of advanced therapeutics like OMTX705. The principles and workflows outlined herein are broadly applicable to the characterization of other novel drug intermediates within the pharmaceutical industry.

An In-depth Technical Guide to the TAM558 Payload Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the TAM558 payload, contextualized within its delivery vehicle, the antibody-drug conjugate (ADC) OMTX705. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies.

Introduction to OMTX705 and the TAM558/TAM470 Payload

TAM558 is a crucial component in the synthesis of OMTX705, an investigational antibody-drug conjugate. The active cytotoxic payload delivered by this ADC is TAM470, a novel, potent cytolysin (B1578295) belonging to the tubulysin (B8622420) family of microtubule inhibitors.[1][2][3] Therefore, the "TAM558 payload pathway" is effectively the cellular and molecular pathway of TAM470.

OMTX705 is engineered to target the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of carcinomas.[2][3] This strategic targeting of the tumor stroma, which is more genetically stable than heterogeneous tumor cells, represents a promising therapeutic approach to overcome drug resistance and enhance anti-tumor immunity.[4]

The ADC consists of three primary components:

  • Antibody: OMTX005, a humanized monoclonal antibody that specifically binds to FAP.[2]

  • Payload: TAM470, a synthetic microtubule inhibitor.[1][3]

  • Linker: A protease-cleavable valine-citrulline PABA linker designed for stability in circulation and efficient release of the payload within target cells.[1][5]

The OMTX705-TAM470 Payload Pathway

The therapeutic action of OMTX705 is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of both stromal and cancer cells.

  • Targeting and Binding: OMTX705 circulates through the bloodstream and, upon reaching the tumor, the OMTX005 antibody moiety binds with high specificity to FAP on the surface of CAFs.[1][2]

  • Internalization: Following binding, the entire OMTX705-FAP complex is internalized by the CAF via endocytosis and trafficked into the cell's endosomal-lysosomal pathway.[1][4]

  • Payload Release: Within the acidic environment of the late endosomes and lysosomes, resident proteases cleave the linker, liberating the active TAM470 payload into the cytoplasm of the CAF.[1][2]

  • Microtubule Disruption: The released TAM470 binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in the FAP-positive CAF.[1][2][3]

  • Bystander Effect: A key feature of this pathway is the "bystander effect." The liberated TAM470 is cell-permeable and can diffuse out of the targeted CAF into the surrounding microenvironment, where it can be taken up by and kill neighboring cancer cells, which may not express FAP.[4] This expands the therapeutic reach of the ADC beyond the directly targeted stromal cells.

  • Immune Modulation: Preclinical studies suggest a secondary mechanism of action involving the modulation of the tumor immune microenvironment. Treatment with OMTX705 has been shown to increase the infiltration of CD8+ T cells into the tumor, potentially reversing the immunosuppressive effects of CAFs and rendering tumors more susceptible to immune attack.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of OMTX705 and its payload.

Table 1: Preclinical Efficacy of OMTX705
Model TypeCancer TypeTreatmentEfficacySource
Patient-Derived Xenograft (PDX)Pancreatic, Lung, BreastOMTX705 (single agent)100% Tumor Growth Inhibition (TGI) and prolonged tumor regressions[1][6]
Patient-Derived Xenograft (PDX)Lung AdenocarcinomaOMTX705 (10 mg/kg) + PaclitaxelMore effective than either agent alone[1]
Patient-Derived Xenograft (PDX)Lung AdenocarcinomaOMTX705 (30 mg/kg)Higher efficacy than combination with Paclitaxel[1]
Patient-Derived Xenograft (PDX)Breast CancerOMTX705 (30 mg/kg)Highest tumor regression rate[1]
Humanized Immune System Mouse ModelPD-1 Inhibitor Resistant TumorsOMTX705Induced complete regressions and delayed tumor recurrence[1][6]
Table 2: Phase 1 Clinical Trial (NCT05547321) Data
ParameterMonotherapy ArmCombination (with Pembrolizumab) ArmSource
Patients Dosed 3147[7][8]
Dose Range 1-18 mg/kg2-10 mg/kg[7][8]
Median Treatment Exposure 44 days (range 8-113)92 days (range 1-422)[7][8]
Dose-Limiting Toxicities (DLTs) None observedNone observed[7][8]
Most Frequent Related TEAEs Asthenia (35%), AST increased (14%), Diarrhea (8%), Anemia (8%), Nausea (8%)Not specified separately[7][8]
Best Overall Response Stable Disease (SD): 26%Partial Response (PR): 4% (1 MSS CRC, 1 PDAC); Stable Disease (SD): 33%; Progressive Disease (PD): 51%[7][8]
Duration of Response (PR) N/A11+ months (MSS CRC), 8 months (PDAC)[7][8]

Experimental Protocols and Methodologies

This section details the methodologies employed in the preclinical and clinical evaluation of OMTX705.

Preclinical Evaluation
  • Cell Viability Assays:

    • Objective: To determine the cytotoxic activity of OMTX705 and free TAM470.

    • Method: FAP-expressing cells (e.g., HT1080-FAP, CAF07) and wild-type cells (HT1080-WT) were treated with serial dilutions of OMTX705 (starting at 400 nmol/L) or free TAM470 (starting at 60 µmol/L) for 5 days. Cell viability was assessed using crystal violet staining.[1]

  • Caspase 3/7 Activity Assay:

    • Objective: To confirm apoptosis induction.

    • Method: Cells were treated with OMTX705 (400 nmol/L) or free drug (60 µmol/L). Caspase 3/7 activity was measured at various time points using a luminescence-based assay.[1]

  • In Vivo Efficacy Studies:

    • Objective: To evaluate the anti-tumor activity of OMTX705 in vivo.

    • Method: Patient-derived xenograft (PDX) models of various cancers (pancreatic, lung, breast) were established in immunodeficient mice. Mice were treated with OMTX705 intravenously or intraperitoneally, alone or in combination with standard chemotherapy. Tumor volume was measured over time to determine tumor growth inhibition.[1]

  • Pharmacokinetic (PK) Studies:

    • Objective: To assess the stability and concentration of OMTX705 in the bloodstream.

    • Method: CD-1 mice received a single intravenous injection of OMTX705. Blood samples were collected at various time points. Serum concentrations of the total antibody and the conjugated ADC were determined by sandwich ELISA, using anti-human Fc and anti-TAM558 antibodies, respectively.[1]

  • Immunohistochemistry (IHC):

    • Objective: To detect the localization of the ADC and the payload within the tumor.

    • Method: Tumors from treated mice were excised, fixed, and sectioned. IHC staining was performed using antibodies against human IgG (to detect the ADC) and TAM558 (to detect the payload), as well as markers for cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).[5]

Clinical Trial NCT05547321
  • Trial Design: A Phase 1, open-label, multicenter, dose-escalation study evaluating OMTX705 as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors with no remaining standard therapeutic options. The study follows a classical 3+3 design.[8][9]

  • Patient Population: Adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors (including pancreatic, gastric, colorectal, NSCLC, breast, ovarian, and sarcoma) who have progressed on standard therapy.[7] Key inclusion criteria include measurable disease (RECIST 1.1) and ECOG performance status of 0-1. Key exclusion criteria include uncontrolled brain metastases and recent systemic anticancer treatments.[7]

  • Intervention:

    • Monotherapy Arm: OMTX705 administered intravenously on Days 1 and 8 of a 21-day cycle, with dose escalation starting at 1.0 mg/kg.[8]

    • Combination Arm: OMTX705 at escalating doses with a standard dose of pembrolizumab.[8]

  • Primary Outcome Measures:

    • Incidence and severity of adverse events.

    • Determination of the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[9]

  • Secondary Outcome Measures:

    • Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).

    • Pharmacokinetics of OMTX705.

    • Immunogenicity (anti-drug antibody formation).[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes described in this guide.

OMTX705_Mechanism_of_Action cluster_blood Bloodstream cluster_caf_cell Inside CAF ADC OMTX705 ADC FAP FAP Receptor ADC->FAP 1. Binding CAF Cancer-Associated Fibroblast (CAF) Internalization Endocytosis FAP->Internalization TumorCell Neighboring Tumor Cell TumorApoptosis Tumor Cell Apoptosis TumorCell->TumorApoptosis Endosome Endosome -> Lysosome Internalization->Endosome Release Linker Cleavage (Proteases) Endosome->Release Payload Free TAM470 (Payload) Release->Payload Microtubule Microtubule Disruption Payload->Microtubule 4. Target Engagement Bystander Free TAM470 (Bystander Effect) Payload->Bystander 5. Diffusion Apoptosis G2/M Arrest -> Apoptosis Microtubule->Apoptosis Bystander->TumorCell

Caption: The OMTX705 antibody-drug conjugate (ADC) mechanism of action.

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines FAP+ & FAP- Cell Lines (e.g., HT1080, CAFs) Viability Cell Viability Assay (Crystal Violet) CellLines->Viability Apoptosis Apoptosis Assay (Caspase 3/7) CellLines->Apoptosis Efficacy Tumor Volume Measurement AnimalModels PDX & Humanized Mouse Models Treatment OMTX705 Dosing (Single Agent & Combo) AnimalModels->Treatment Treatment->Efficacy PK Pharmacokinetics (ELISA) Treatment->PK IHC IHC Analysis (ADC, Payload, Ki-67) Treatment->IHC

Caption: Workflow for the preclinical evaluation of OMTX705.

Clinical_Trial_Workflow cluster_phase1 Phase 1 Dose Escalation (3+3 Design) cluster_endpoints Endpoint Analysis PatientScreening Patient Screening (Advanced Solid Tumors, ECOG 0-1, RECIST 1.1) ArmA Arm A: Monotherapy (OMTX705, 1-18 mg/kg) PatientScreening->ArmA ArmB Arm B: Combination (OMTX705 + Pembrolizumab) PatientScreening->ArmB Dosing Dosing: Day 1, 8 of 21-day cycle ArmA->Dosing ArmB->Dosing Primary Primary Endpoints: - Safety & Tolerability - MTD / RP2D Dosing->Primary Secondary Secondary Endpoints: - Efficacy (ORR, DOR) - Pharmacokinetics - Immunogenicity Dosing->Secondary

Caption: Logical workflow of the OMTX705 Phase 1 clinical trial (NCT05547321).

References

Methodological & Application

Synthesis of TAM558 Intermediate-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload utilized in the development of the antibody-drug conjugate (ADC) OMTX705. A critical step in the synthesis of TAM558 involves the formation of a key precursor, designated as TAM558 intermediate-5. This document provides a comprehensive overview of the available information regarding this compound, including its chemical properties and its role in the synthesis of the final payload. While a detailed, step-by-step public synthesis protocol for this compound is not available in the reviewed scientific literature or patents, this document outlines the general context of its synthesis based on related compounds and the overall workflow for the production of similar complex molecules for ADCs.

Introduction to TAM558 and OMTX705

TAM558 is a powerful cytotoxic agent belonging to the tubulysin (B8622420) family of compounds. These agents function by inhibiting tubulin polymerization, a critical process for cell division, leading to apoptosis in rapidly dividing cancer cells. In the context of OMTX705, TAM558 is the "payload" that is delivered specifically to cancer cells by a monoclonal antibody targeting a tumor-associated antigen. OMTX705 is an antibody-drug conjugate designed for targeted cancer therapy. The specificity of the antibody component ensures that the highly potent TAM558 is delivered preferentially to tumor cells, minimizing systemic toxicity.

The synthesis of a complex molecule like TAM558 is a multi-step process involving the preparation of several key intermediates. This compound is one such crucial building block in the synthetic route to the final payload.

Chemical Properties of this compound

A summary of the key chemical identifiers for this compound is provided in the table below.

PropertyValue
Chemical Name Not publicly available
CAS Number 1415659-15-2
Molecular Formula C41H65N5O7S
Molecular Weight 772.05 g/mol
Role Intermediate in the synthesis of TAM558

Signaling Pathway of Tubulysin-Based ADCs

The general mechanism of action for antibody-drug conjugates that utilize tubulysin-based payloads like TAM558 is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and subsequent release of the cytotoxic payload within the cell, leading to cell cycle arrest and apoptosis.

Signaling_Pathway ADC OMTX705 (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (TAM558) Lysosome->Payload_Release Cleavage Tubulin Tubulin Polymerization Inhibition Payload_Release->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: General signaling pathway of a tubulysin-based ADC.

General Synthetic Workflow

The synthesis of a complex ADC payload like TAM558 from its intermediates is a meticulous process. Although a specific protocol for this compound is not publicly detailed, the general workflow for the synthesis of such molecules can be inferred from patent literature concerning related compounds. This typically involves the sequential coupling of various molecular fragments to build the final complex structure.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_payload Payload Assembly cluster_purification Purification and Characterization Intermediate_1 Starting Materials Intermediate_2 Fragment A Synthesis Intermediate_1->Intermediate_2 Intermediate_3 Fragment B Synthesis Intermediate_1->Intermediate_3 Coupling Fragment Coupling Intermediate_2->Coupling Intermediate_3->Coupling Intermediate_5 This compound (Key Precursor) Intermediate_5->Coupling TAM558_Payload TAM558 Payload Coupling->TAM558_Payload Purification Chromatographic Purification TAM558_Payload->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of an ADC payload.

Experimental Protocol for this compound Synthesis

As of the latest review of publicly accessible scientific databases and patent filings, a detailed experimental protocol for the synthesis of this compound (CAS 1415659-15-2) has not been disclosed. The synthesis of such proprietary intermediates for novel therapeutics is often a closely guarded trade secret.

Researchers in the field of medicinal chemistry and drug development would typically approach the synthesis of such a molecule through a multi-step process involving:

  • Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials.

  • Route Scouting: Experimental validation of different synthetic routes to identify the most efficient and scalable process.

  • Process Optimization: Refinement of reaction conditions (solvents, reagents, temperature, reaction time) to maximize yield and purity.

  • Purification: Utilization of chromatographic techniques (e.g., column chromatography, HPLC) to isolate the desired intermediate.

  • Characterization: Confirmation of the structure and purity of the synthesized intermediate using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a specific protocol cannot be provided, the synthesis would likely involve standard organic chemistry transformations, such as amide bond formation, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct three-dimensional structure of the molecule.

Conclusion

This compound is a vital component in the synthetic pathway to the ADC payload TAM558. While its specific synthesis protocol is not publicly available, understanding its chemical properties and its position within the broader synthetic workflow of OMTX705 is crucial for researchers in the field of targeted cancer therapeutics. The development of robust and scalable synthetic routes for such complex intermediates is a key challenge and a significant area of innovation in the pharmaceutical industry. Further disclosures in patents or scientific literature will be necessary to provide a detailed experimental protocol for the synthesis of this compound.

Application Notes and Protocols for Antibody Conjugation with TAM558 Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the conjugation of a monoclonal antibody with the TAM558 drug-linker, which incorporates the potent tubulysin-based payload, TAM470. The resulting ADC, exemplified by OMTX705, targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of many cancers.[1][2] These guidelines are intended to assist researchers in the development of novel ADCs utilizing this innovative payload.

The TAM558 payload is conjugated to the antibody via a protease-cleavable valine-citrulline p-aminobenzylcarbamate (vcPABA) linker.[3][4] This linker is designed to be stable in circulation and release the active TAM470 payload upon internalization into target cells and subsequent cleavage by lysosomal proteases. The conjugation strategy is based on a non-directed approach targeting native cysteine residues within the antibody.

TAM558 Payload and OMTX705 ADC Characteristics

TAM558 is a drug-linker construct where the cytotoxic agent TAM470 is attached to the linker. OMTX705 is an exemplary ADC synthesized using TAM558, targeting the Fibroblast Activation Protein (FAP).[3][4][5] FAP is a promising therapeutic target due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of a wide range of solid tumors and its limited expression in normal adult tissues.[1]

Mechanism of Action of TAM470 Payload

The cytotoxic payload of TAM558, TAM470, is a potent synthetic analog of tubulysin.[4][6] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for an ADC generated with the TAM558 payload, using OMTX705 as a representative example.

Table 1: Physicochemical and Biochemical Properties of OMTX705
ParameterValueMethod
Mean Drug-to-Antibody Ratio (DAR)3.5Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Free Antibody5%Hydrophobic Interaction Chromatography (HIC)
Free/Unbound DrugBelow Detection LevelN/A
Endotoxin Levels<1 EU/mLN/A

Data extracted from a study on OMTX705.[]

Table 2: In Vitro Cytotoxicity of OMTX705
Cell LineTarget ExpressionIC50 (nmol/L)
CAF07FAP-positive~1-10
HT1080-FAPFAP-expressing~1-10
HT1080-WTFAP-negative>400

IC50 values are estimated from cell viability curves presented in the OMTX705 study. The study demonstrated potent and specific cytotoxic activity of OMTX705 on FAP-expressing cells.[]

Table 3: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models
Tumor ModelTreatmentOutcome
Pancreatic Cancer PDXOMTX705 Monotherapy100% Tumor Growth Inhibition, Tumor Regression
Lung Adenocarcinoma PDXOMTX705 MonotherapySignificant Tumor Growth Inhibition
Breast Cancer PDXOMTX705 MonotherapySignificant Tumor Growth Inhibition

This table summarizes the reported in vivo anti-tumor activity of OMTX705 in various PDX models.[3][]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of FAP-Targeted ADC

FAP_ADC_MOA Mechanism of Action of FAP-Targeted ADC with TAM558 Payload cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (CAF) ADC OMTX705 (Anti-FAP ADC) FAP FAP Receptor ADC->FAP 1. Binding Endosome Endosome FAP->Endosome 2. Internalization CAF Cancer-Associated Fibroblast (CAF) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released TAM470 Payload Lysosome->Payload 4. Linker Cleavage Tubulin Tubulin Dimers Payload->Tubulin 5. Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Cell Apoptosis Microtubules->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of a FAP-targeting ADC with TAM558 payload.

Experimental Workflow for ADC Conjugation and Characterization

ADC_Workflow General Workflow for TAM558-Antibody Conjugation cluster_conjugation Conjugation Steps cluster_characterization Characterization Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation TAM558 TAM558 Drug-Linker TAM558->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC) Purification->DAR Purity Purity Analysis (SEC) Purification->Purity InVitro In Vitro Cytotoxicity Assay Purity->InVitro InVivo In Vivo Efficacy Studies InVitro->InVivo

Caption: General workflow for antibody conjugation with TAM558 and subsequent characterization.

Experimental Protocols

Note: The following protocols are representative examples based on established methods for cysteine-based antibody conjugation and the available information on OMTX705. Optimization may be required for different antibodies and specific laboratory conditions.

Protocol 1: Antibody Reduction

Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., anti-FAP IgG1) at 5-10 mg/mL

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5, degassed

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in Reaction Buffer immediately before use.

  • Equilibrate the antibody into the Reaction Buffer using a desalting column or buffer exchange.

  • Adjust the antibody concentration to 5-10 mg/mL.

  • Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP over the antibody.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.4.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: TAM558 Conjugation

Objective: To conjugate the maleimide-activated TAM558 drug-linker to the reduced antibody via a thiol-maleimide reaction.

Materials:

  • Reduced antibody in degassed PBS, pH 7.4

  • TAM558 drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: PBS, pH 7.4, degassed

Procedure:

  • Prepare a stock solution of TAM558 in DMSO (e.g., 10 mM).

  • To the reduced antibody solution, add a molar excess of the TAM558 stock solution. A typical starting point is a 5 to 10-fold molar excess of TAM558 over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

  • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protected from light.

  • To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the TAM558 and incubate for 20 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated drug-linker and other reaction components from the ADC.

Materials:

  • Crude ADC reaction mixture

  • Purification Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system and column suitable for antibody purification (e.g., Superdex 200)

Procedure:

  • Equilibrate the SEC column with Purification Buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC with Purification Buffer, collecting fractions corresponding to the monomeric antibody peak.

  • Pool the fractions containing the purified ADC.

  • Determine the concentration of the purified ADC using a spectrophotometer at 280 nm.

  • Filter-sterilize the final ADC product using a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Objective: To determine the key quality attributes of the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic TAM558 payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • General Procedure:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Employ a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration) to elute the different ADC species.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

  • General Procedure:

    • Use an SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl).

    • Use an isocratic elution with a suitable mobile phase (e.g., PBS).

    • Monitor the elution profile at 280 nm.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

3. In Vitro Cytotoxicity Assay:

  • Principle: To determine the potency and specificity of the ADC in killing target cells.

  • General Procedure:

    • Plate target (FAP-positive) and non-target (FAP-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free TAM558 payload.

    • Incubate for a defined period (e.g., 72-120 hours).

    • Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Conclusion

The TAM558 payload offers a promising avenue for the development of highly potent and specific ADCs for cancer therapy. The provided application notes and protocols serve as a comprehensive guide for researchers to successfully conjugate TAM558 to antibodies of interest and to characterize the resulting ADCs. Careful optimization of the conjugation and purification steps is crucial to obtain a homogenous and effective therapeutic agent. The in vitro and in vivo characterization of the ADC will be essential to validate its therapeutic potential.

References

Application Notes and Protocols for the Purification of Pharmaceutical Intermediates: A Case Study of TAM558 Intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex pharmaceutical molecules, such as the antibody-drug conjugate (ADC) payload TAM558, involves a multi-step process where the purity of each intermediate is critical for the success of the subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] TAM558 intermediate-5 is a key precursor in the synthesis of TAM558, a cytotoxic agent used in the ADC OMTX705.[2][3][4][5][6] OMTX705 is an antibody-based therapy designed to target and eliminate cancer cells.[2][3][4] The stringent purity requirements for such potent compounds necessitate robust and well-defined purification protocols for their intermediates.

This document provides detailed application notes and generalized protocols for the purification of this compound reaction products, based on established methods for purifying complex organic molecules in the pharmaceutical industry.[7] These protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the synthesis and purification of pharmaceutical intermediates.

General Purification Strategies

The purification of a reaction product like this compound aims to remove impurities such as unreacted starting materials, by-products, reagents, and solvents.[1] The choice of purification method depends on the physicochemical properties of the target compound and its impurities. Common techniques employed in the pharmaceutical industry include chromatography and crystallization.[8][9][10]

2.1. Impurity Profile Analysis

Before selecting a purification strategy, it is essential to analyze the reaction mixture to identify and quantify the impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

Table 1: Hypothetical HPLC Analysis of Crude this compound Reaction Product

ComponentRetention Time (min)Area (%)
Starting Material 14.25.8
Starting Material 26.13.2
This compound 10.5 85.0
By-product 112.34.5
By-product 214.81.5

Experimental Protocols

3.1. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for the purification of pharmaceutical intermediates due to its high resolution and efficiency.[8]

Protocol:

  • Sample Preparation: Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or methanol) to prepare a concentrated stock solution.

  • Column Selection: Choose a preparative reversed-phase C18 column with appropriate dimensions based on the sample load.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Table 2: Summary of Preparative HPLC Purification of this compound

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Flow Rate20 mL/min
DetectionUV at 254 nm
Crude Sample Load100 mg
Yield of Purified Product75 mg
Purity (by analytical HPLC)>99%

3.2. Purification by Crystallization

Crystallization is a cost-effective and scalable method for purifying solid organic compounds.[10][11][12] It relies on the differences in solubility between the desired compound and impurities in a given solvent system.[12]

Protocol:

  • Solvent Selection: Screen various solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) may also be effective.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product. Heat the mixture with gentle swirling to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.[12]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Further cooling in an ice bath can enhance the yield.[12]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 3: Crystallization Purification of this compound

ParameterValue
Crystallization SolventEthanol/Water (3:1)
Crude Sample Amount1 g
Volume of Solvent20 mL
Yield of Purified Crystals820 mg
Purity (by analytical HPLC)99.5%

Visualizations

Purification_Workflow Crude Crude Reaction Product (this compound) Analysis1 Purity Analysis (Analytical HPLC) Crude->Analysis1 Purification Purification Step (Prep HPLC or Crystallization) Analysis1->Purification Purity < 98% Analysis2 Fraction/Crystal Analysis (Analytical HPLC) Purification->Analysis2 Pooling Combine Pure Fractions/ Collect Crystals Analysis2->Pooling Purity > 99% Waste Impure Fractions/ Mother Liquor Analysis2->Waste Purity < 99% Isolation Solvent Removal/ Drying Pooling->Isolation Final Purified TAM558 Intermediate-5 Isolation->Final Purification_Decision_Tree Start Start: Crude Product IsSolid Is the product a solid? Start->IsSolid TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes UseChromatography Use Preparative Chromatography (e.g., HPLC) IsSolid->UseChromatography No (Oil/Liquid) CrystalsForm Do pure crystals form? TryCrystallization->CrystalsForm CrystallizationSuccess Purification Complete CrystalsForm->CrystallizationSuccess Yes CrystalsForm->UseChromatography No ChromatographySuccess Purification Complete UseChromatography->ChromatographySuccess

References

Analytical Methods for the Characterization of TAM558 Intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 is a potent payload molecule utilized in the synthesis of the antibody-drug conjugate (ADC) OMTX705. OMTX705 is a promising therapeutic agent that targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. The synthesis of TAM558 involves several key steps, including the formation of TAM558 intermediate-5. Rigorous analytical characterization of this intermediate is crucial to ensure the quality, purity, and consistency of the final ADC product. These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound.

While the precise chemical structure of this compound is not publicly available, it is known to be an intermediate in the synthesis of TAM558. A compound referred to as "TAM558 intermediate-54" has a reported molecular formula of C41H65N5O and a molecular weight of 772.05.[1][2] This information is foundational for the analytical methods described herein.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of a related intermediate is presented in the table below.

PropertyValueReference
Molecular FormulaC41H65N5O[1][2]
Molecular Weight772.05 g/mol [1][2]

Analytical Methods and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This includes techniques to confirm its identity, assess its purity, and elucidate its structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of pharmaceutical intermediates by separating the main compound from any impurities.[3][4][5]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.

  • Data Analysis: The purity of the intermediate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the confirmation of the molecular weight of the intermediate and the identification of potential impurities.[6][7][8]

Protocol: LC-MS/MS Analysis

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC Conditions: Same as the RP-HPLC protocol described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 100-1000.

  • Data Analysis: The exact mass of the parent ion of this compound should be determined and compared to the theoretical mass calculated from its molecular formula. MS/MS fragmentation analysis can be used to further confirm the structure and identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.[9][10][11][12][13]

Protocol: 1H and 13C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Experiments:

    • 1H NMR: To determine the number and types of protons.

    • 13C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in the complete structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the 1H and 13C spectra are analyzed to assemble the chemical structure of the intermediate.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Measurement: The spectrum is recorded over the range of 4000-400 cm-1.

  • Data Analysis: The characteristic absorption bands in the IR spectrum are assigned to specific functional groups (e.g., C=O, N-H, C-H, C-N) to confirm the presence of expected functionalities in the molecule.

Quantitative Data Summary

The following table summarizes the expected analytical results for a high-quality batch of this compound.

Analytical MethodParameterAcceptance Criteria
RP-HPLC Purity≥ 98.0%
Individual Impurity≤ 0.5%
LC-MS Molecular Weight772.05 ± 0.1 Da
NMR 1H and 13C SpectraConforms to reference spectra
FT-IR IR SpectrumConforms to reference spectra

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context in which this compound is utilized, the following diagrams illustrate the proposed signaling pathway of the final ADC, OMTX705, and the general experimental workflows for the analytical characterization of the intermediate.

OMTX705_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_caf_internalization OMTX705 OMTX705 (ADC) CAF Cancer-Associated Fibroblast (CAF) OMTX705->CAF 1. Binding to FAP FAP FAP Internalization 2. Internalization of ADC TumorCell Tumor Cell Apoptosis Apoptosis TumorCell->Apoptosis 5. Induction of Cell Death Payload TAM558 (Payload) Payload->TumorCell Release 3. Payload Release Internalization->Release Release->Payload 4. Bystander Effect

Caption: Proposed mechanism of action of OMTX705 ADC.

Analytical_Workflow cluster_analysis Analytical Characterization cluster_results Data Analysis & Reporting Sample This compound Sample HPLC HPLC (Purity) Sample->HPLC LCMS LC-MS (Identity & Impurities) Sample->LCMS NMR NMR (Structure) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR PurityData Purity Assessment HPLC->PurityData IdentityData Identity Confirmation LCMS->IdentityData StructureData Structural Elucidation NMR->StructureData FunctionalData Functional Group Analysis FTIR->FunctionalData FinalReport Comprehensive Characterization Report PurityData->FinalReport IdentityData->FinalReport StructureData->FinalReport FunctionalData->FinalReport

Caption: General workflow for the analytical characterization of this compound.

References

Application Note: HPLC Analysis of TAM558 Intermediate-5 for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of TAM558 intermediate-5, a critical component in the synthesis of the antibody-drug conjugate (ADC) payload TAM558.[1][2][3] The described method is precise, accurate, and specific, making it suitable for quality control and in-process monitoring during pharmaceutical manufacturing. The protocol employs a standard C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. This compound (CAS No: 1415659-15-2) is a key precursor in the synthesis of TAM558, a cytotoxic payload molecule used in the development of ADCs.[1][4][5] Rigorous analytical oversight is necessary to ensure that process-related impurities and potential degradation products are identified and controlled within acceptable limits.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7][8] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, suitable for implementation in a research or quality control laboratory setting.

Experimental Protocol

2.1 Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic Acid (FA), LC-MS grade

    • This compound Reference Standard (>99.5% purity)

2.2 Chromatographic Conditions

The chromatographic parameters are summarized in the table below. A gradient elution is employed to ensure adequate separation of the main peak from potential impurities with varying polarities.[9][10]

ParameterCondition
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 254 nm
Run Time 25 minutes

2.3 Sample and Standard Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5.0 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL): Prepare the sample from the synthesis batch using the same procedure as the standard solution.

Data Presentation and Results

The method was evaluated for specificity, linearity, and precision. A typical chromatogram shows the main peak for this compound eluting at approximately 9.5 minutes. Purity is determined by the area percent method.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 200012500
Repeatability (%RSD, n=6) ≤ 1.0%0.45%

Table 2: Quantitative Analysis of a Representative Batch

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 17.8215.60.11
TAM558 Int-5 9.51 14150.2 99.72
Impurity 211.2524.10.17
Total Purity 99.72%

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve  5 mg in 10 mL inject Inject 5 µL onto C18 Column dissolve->inject gradient Run Gradient Elution (25 min) inject->gradient detect UV Detection at 254 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

4.2 Data Analysis Logic

The diagram below outlines the logical flow for determining the final purity result from the raw chromatographic data.

G rawData Raw Chromatogram Data peakDetect Peak Detection & Integration rawData->peakDetect areaTable Table of Peak Areas (Main + Impurities) peakDetect->areaTable calcTotal Sum All Peak Areas areaTable->calcTotal calcPurity Calculate % Purity ([Main Area / Total Area] * 100) areaTable->calcPurity Main Peak Area calcTotal->calcPurity finalResult Final Purity Result calcPurity->finalResult

Caption: Logical flow for purity calculation from HPLC data.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and efficient tool for the purity assessment of this compound. The method is specific, robust, and provides accurate quantification, making it highly suitable for quality control throughout the drug development and manufacturing process. This protocol serves as a foundational method that can be validated according to ICH guidelines for implementation in a regulated environment.

References

Application Notes and Protocols for Mass Spectrometry of TAM558-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The covalent attachment of the drug payload, such as TAM558, to the antibody is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the ADC. Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive characterization of ADCs, providing precise information on drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity.

This document provides detailed application notes and protocols for the mass spectrometric analysis of antibodies conjugated with TAM558, a potent payload molecule.[1][2][3] These methodologies are essential for the development, manufacturing, and quality control of novel TAM558-based ADCs.

Characterization of TAM558-Conjugated Antibodies

The primary goals of mass spectrometry analysis of TAM558-conjugated antibodies are to determine:

  • Intact Mass and Drug-to-Antibody Ratio (DAR): To measure the molecular weight of the intact ADC and determine the distribution and average number of TAM558 molecules conjugated to each antibody.[4][5]

  • Subunit Analysis: To analyze the light and heavy chains separately to confirm drug load distribution.

  • Peptide Mapping and Conjugation Site Localization: To identify the specific amino acid residues (e.g., cysteines or lysines) where TAM558 is attached.[6][7]

The following sections detail the experimental protocols to achieve these analytical goals.

Experimental Protocols

Intact Mass Analysis for DAR Determination

This protocol is designed to determine the average DAR and the distribution of different drug-loaded species.

2.1.1. Sample Preparation (Deglycosylation)

To simplify the mass spectra and improve accuracy, it is recommended to remove the N-linked glycans from the antibody.

  • To 20 µg of the TAM558-conjugated antibody (in a suitable buffer like PBS), add 1 µL of PNGase F.

  • Incubate the mixture at 37°C for 2 hours.

2.1.2. LC-MS Analysis of Intact Deglycosylated ADC

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to separate and analyze the different ADC species.[8]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient from 20% to 60% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.[9]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of each ADC species. The relative abundance of each species is used to calculate the average DAR.

Middle-Down Analysis

This approach involves analyzing the reduced light and heavy chains of the ADC to provide more detailed information on drug distribution.

2.2.1. Sample Preparation (Reduction)

  • To 20 µg of the TAM558-conjugated antibody, add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

2.2.2. LC-MS Analysis of Reduced Subunits

  • LC System and Column: Same as for intact mass analysis.

  • Gradient: An optimized gradient to separate the light and heavy chains, for example, 30% to 70% Mobile Phase B over 10 minutes.

  • MS System and Settings: Same as for intact mass analysis.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.

Peptide Mapping for Conjugation Site Analysis

This bottom-up approach provides the highest resolution for identifying the exact amino acid residues conjugated with TAM558.

2.3.1. Sample Preparation (Denaturation, Reduction, Alkylation, and Digestion)

  • Denaturation: To 50 µg of the ADC, add Guanidine-HCl to a final concentration of 6 M.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.

  • Digestion: Add Trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C for 4 hours. For cysteine-conjugated ADCs, other proteases like Lys-C might be used in combination with Trypsin to ensure efficient digestion around the conjugation site.

2.3.2. LC-MS/MS Analysis of Peptides

  • LC System: A nano-flow UHPLC system is recommended for optimal sensitivity.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm x 150 mm, 2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient for peptide separation, for example, 5% to 40% Mobile Phase B over 60 minutes.

  • MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) to acquire MS/MS spectra of the most abundant peptide ions.

  • Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence, with TAM558 specified as a variable modification on relevant amino acids (e.g., Cysteine). The software will identify the TAM558-conjugated peptides and pinpoint the exact site of attachment.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Intact Mass Analysis and DAR Distribution of a TAM558-Conjugated Antibody (Example Data)

SpeciesMeasured Mass (Da)Theoretical Mass (Da)Relative Abundance (%)
D0148,000148,0005
D1149,604149,60415
D2151,208151,20825
D3152,812152,81230
D4154,416154,41620
D5156,020156,0205
Average DAR 3.0

Note: Theoretical masses are based on the antibody sequence and the molecular weight of TAM558 (1603.96 g/mol ).[3]

Table 2: Middle-Down Analysis of a TAM558-Conjugated Antibody (Example Data)

ChainSpeciesMeasured Mass (Da)Theoretical Mass (Da)
Light ChainLC23,50023,500
LC + 1 TAM55825,10425,104
Heavy ChainHC50,50050,500
HC + 1 TAM55852,10452,104
HC + 2 TAM55853,70853,708

Table 3: Peptide Mapping Summary of a TAM558-Conjugated Antibody (Example Data)

Peptide SequenceModificationMeasured Mass (Da)Theoretical Mass (Da)Conjugation Site
VCESV...TAM5583456.783456.79Cys22
TPEVTCVVVDVSHEDPEVKTAM5582145.022145.03Cys220
...............

Visualizations

Diagrams illustrating workflows and pathways are crucial for clear communication of complex processes.

experimental_workflow cluster_intact Intact Mass Analysis (DAR) cluster_middle Middle-Down Analysis cluster_bottom Peptide Mapping (Site ID) Intact_Sample TAM558-ADC Sample Deglycosylation Deglycosylation (PNGase F) Intact_Sample->Deglycosylation Intact_LCMS Reversed-Phase LC-HRMS Deglycosylation->Intact_LCMS Intact_Data Deconvolution & DAR Calculation Intact_LCMS->Intact_Data Middle_Sample TAM558-ADC Sample Reduction Reduction (DTT) Middle_Sample->Reduction Middle_LCMS Reversed-Phase LC-HRMS Reduction->Middle_LCMS Middle_Data Deconvolution of Subunits Middle_LCMS->Middle_Data Bottom_Sample TAM558-ADC Sample Denat_Red_Alk Denaturation, Reduction, Alkylation Bottom_Sample->Denat_Red_Alk Digestion Tryptic Digestion Denat_Red_Alk->Digestion Bottom_LCMS nanoLC-MS/MS Digestion->Bottom_LCMS Bottom_Data Database Search & Site Localization Bottom_LCMS->Bottom_Data

Caption: Experimental workflow for mass spectrometry analysis of TAM558-conjugated antibodies.

OMTX705, an ADC containing a TAM558-related payload, targets the Fibroblast Activation Protein (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[10] Upon binding to FAP, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

signaling_pathway cluster_cell ADC TAM558-ADC FAP FAP Receptor ADC->FAP Binding Internalization Internalization FAP->Internalization CAF Cancer-Associated Fibroblast (CAF) Endosome Endosome/Lysosome Internalization->Endosome Release Payload Release Endosome->Release Payload Free TAM558 Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for a FAP-targeting TAM558-conjugated antibody.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of OMTX705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMTX705 is a novel antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for a variety of solid tumors.[1][2] It is composed of a humanized monoclonal antibody targeting Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3] The antibody is conjugated to TAM470, a potent microtubule inhibitor, which is released upon internalization of the ADC by FAP-expressing cells.[3] The released TAM470 disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of OMTX705 using cell viability and apoptosis assays.

Data Presentation

The in vitro cytotoxic activity of OMTX705 has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineDescriptionOMTX705 IC50Reference
HT1080-FAPHuman fibrosarcoma, engineered to express FAP~230 pmol/L[4]
HT1080-WTHuman fibrosarcoma, wild-type (low FAP)>100 nmol/L[4]
CAF07Primary human cancer-associated fibroblasts~400 nmol/L[4]

Note: The data demonstrates the FAP-specific cytotoxicity of OMTX705, with significantly higher potency in FAP-expressing cells compared to wild-type cells.

Mandatory Visualizations

OMTX705 Mechanism of Action

OMTX705_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_CAF Inside CAF OMTX705 OMTX705 (ADC) CAF Cancer-Associated Fibroblast (FAP+) OMTX705->CAF Binds to FAP Internalization Internalization CAF->Internalization TumorCell Tumor Cell Lysosome Lysosome Internalization->Lysosome Trafficking TAM470 TAM470 (Payload) Lysosome->TAM470 Payload Release TAM470->TumorCell Bystander Effect Microtubules Microtubules TAM470->Microtubules Inhibits Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of OMTX705 targeting FAP on CAFs.

Experimental Workflow: Cell Viability and Apoptosis Assays

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Seed Seed Cells in 96-well plates (e.g., HT1080-FAP, CAF07) Treat Treat with serial dilutions of OMTX705 for 120 hours Seed->Treat Assay_Choice Assay Treat->Assay_Choice CV_Assay Crystal Violet Assay (Cell Viability) Assay_Choice->CV_Assay Caspase_Assay Caspase-Glo 3/7 Assay (Apoptosis) Assay_Choice->Caspase_Assay CV_Read Measure Absorbance (570 nm) CV_Assay->CV_Read Caspase_Read Measure Luminescence Caspase_Assay->Caspase_Read IC50 Calculate IC50 CV_Read->IC50 Caspase_Read->IC50

Caption: Workflow for in vitro cytotoxicity assessment of OMTX705.

Experimental Protocols

Cell Viability Assessment using Crystal Violet Staining

This protocol is used to determine cell viability by staining the adherent cells. Dead cells detach and are washed away, leading to a reduction in the stained cell mass, which is proportional to the cytotoxicity of the treatment.

Materials:

  • FAP-expressing cells (e.g., HT1080-FAP, CAF07) and control cells (e.g., HT1080-WT)

  • Complete cell culture medium

  • OMTX705, unconjugated antibody, and free payload (TAM470)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727) (100%)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of OMTX705, the unconjugated antibody, and the free payload in complete culture medium. A typical starting concentration for OMTX705 is 400 nmol/L, with serial dilutions down to the pmol/L range. For the free drug, a starting concentration of 60 µmol/L can be used.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a control.

    • Incubate the plate for 120 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Gently wash the cells twice with 200 µL of PBS per well.

    • Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature.

    • Remove the methanol and let the plates air dry completely.

    • Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate with tap water until the excess stain is removed.

    • Allow the plate to air dry completely.

  • Quantification:

    • Add 100 µL of 100% methanol to each well to solubilize the stain.

    • Incubate the plate for 20 minutes at room temperature on a shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.

Materials:

  • FAP-expressing cells (e.g., HT1080-FAP)

  • Complete cell culture medium

  • OMTX705 (e.g., at a fixed concentration of 400 nmol/L) and free payload (e.g., 60 µmol/L)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Treat the cells with OMTX705, unconjugated antibody, or free payload at the desired concentrations for various time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.

    • Compare the luminescence of treated cells to that of untreated cells to determine the fold-increase in caspase 3/7 activity.

References

Application Notes and Protocols for Creating and Utilizing FAP-Positive Cell Lines for Antibody-Drug Conjugate (ADC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, including breast, lung, and pancreatic cancer.[1][2][3] Its limited expression in healthy adult tissues makes it an attractive target for therapeutic agents like Antibody-Drug Conjugates (ADCs).[2] ADCs targeting FAP can selectively deliver potent cytotoxic payloads to the tumor stroma, thereby disrupting the tumor microenvironment and potentially enhancing anti-tumor efficacy.

These application notes provide detailed protocols for the generation of FAP-positive cell lines and their subsequent use in a panel of in vitro assays to evaluate the efficacy of FAP-targeting ADCs.

Part 1: Generation and Validation of FAP-Positive Cell Lines

Stable FAP-expressing cell lines are crucial tools for the in vitro evaluation of FAP-targeted therapies.[1] These cell lines can be generated by stably transfecting a FAP-negative parental cell line with a vector encoding for human or murine FAP.

Experimental Workflow for Generating Stable FAP-Positive Cell Lines

G cluster_0 Plasmid Preparation cluster_1 Transfection and Selection cluster_2 Validation cluster_3 Cell Banking pIRES_hFAP Construct pIRES-hFAP Plasmid Plasmid_Prep Plasmid DNA Preparation & Purification pIRES_hFAP->Plasmid_Prep Cell_Culture Culture Parental Cell Line (e.g., HT1080) Transfection Transfect Cells with pIRES-hFAP Cell_Culture->Transfection Selection Select with G418 Transfection->Selection Single_Cell_Cloning Single-Cell Cloning Selection->Single_Cell_Cloning qPCR qPCR for FAP mRNA Single_Cell_Cloning->qPCR Western_Blot Western Blot for FAP Protein Single_Cell_Cloning->Western_Blot Flow_Cytometry Flow Cytometry for Surface FAP Single_Cell_Cloning->Flow_Cytometry Expansion Expand Positive Clones Flow_Cytometry->Expansion Cryopreservation Cryopreserve Validated Cell Lines Expansion->Cryopreservation

Caption: Workflow for generating stable FAP-positive cell lines.

Protocol 1: Generation of a Stable FAP-Expressing Cell Line (e.g., HT1080-hFAP)

This protocol describes the generation of a human fibrosarcoma cell line, HT1080, that stably expresses human FAP (hFAP). A similar strategy can be used for other cell lines and for expressing murine FAP.[4][5]

Materials:

  • HT1080 parental cell line

  • pIRES-hFAP plasmid (containing the cDNA for human FAP and a neomycin resistance gene)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • 6-well plates

Procedure:

  • Cell Culture: Culture HT1080 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed HT1080 cells in a 6-well plate to be 70-90% confluent on the day of transfection.

    • Transfect the cells with the pIRES-hFAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing G418 at a pre-determined optimal concentration for selection.

    • Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies are formed.

  • Single-Cell Cloning:

    • Isolate individual resistant colonies and transfer them to separate wells of a 96-well plate.

    • Expand the single-cell clones.

  • Validation:

    • Screen the expanded clones for FAP expression using qPCR, Western blotting, and flow cytometry (see Protocol 2).

  • Cell Banking:

    • Expand the validated FAP-positive clones.

    • Cryopreserve the cells in freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.

Protocol 2: Validation of FAP Expression

A. Quantitative PCR (qPCR) for FAP mRNA Expression

  • RNA Extraction: Extract total RNA from the parental and transfected cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using FAP-specific primers and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.

B. Western Blotting for FAP Protein Expression

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against FAP.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

C. Flow Cytometry for Cell Surface FAP Expression

  • Cell Preparation: Harvest the cells and resuspend in FACS buffer (PBS with 1% BSA).

  • Staining: Incubate the cells with a fluorescently labeled anti-FAP antibody. Use an isotype control for background staining.

  • Analysis: Analyze the stained cells using a flow cytometer.

Quantitative Data Summary
Cell LineFAP mRNA (Relative to Parental)FAP Protein (Fold Change)% FAP Positive Cells (Flow Cytometry)
HT1080 (Parental)1.01.0< 1%
HT1080-hFAP Clone 1150.550.298.5%
HT1080-hFAP Clone 2125.842.195.2%
HT1080-vec (Vector Control)1.21.1< 1%

Note: The data presented in this table is representative and will vary depending on the cell line, transfection efficiency, and selected clone.

Part 2: In Vitro ADC Testing

Once a validated FAP-positive cell line has been established, it can be used to assess the in vitro efficacy of FAP-targeting ADCs through a series of functional assays.

FAP Signaling Pathways

FAP expression has been shown to influence several signaling pathways involved in tumor progression. Understanding these pathways can provide context for the observed effects of FAP-targeting ADCs.

G cluster_0 FAP-Mediated Signaling cluster_1 PI3K/AKT Pathway cluster_2 RAS/ERK Pathway cluster_3 FAK Signaling FAP FAP PI3K PI3K FAP->PI3K RAS RAS FAP->RAS FAK FAK FAP->FAK AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK Invasion Invasion & Metastasis ERK->Invasion Motility Cell Motility FAK->Motility

Caption: Simplified diagram of FAP-mediated signaling pathways.[6][7]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the ability of a FAP-targeting ADC to kill FAP-positive cells.[8][9][10][11]

Materials:

  • FAP-positive (e.g., HT1080-hFAP) and FAP-negative (e.g., HT1080) cell lines

  • FAP-targeting ADC

  • Control ADC (non-targeting)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both FAP-positive and FAP-negative cells in separate 96-well plates at an optimal density (e.g., 5,000 cells/well). Incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the FAP-targeting ADC and the control ADC. Include untreated control wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add DMSO or solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Bystander Killing Assay

This assay evaluates the ability of the ADC's payload to kill neighboring FAP-negative cells after being released from the targeted FAP-positive cells.[12][13][14]

A. Co-Culture Method

  • Cell Preparation: Label the FAP-negative cells with a fluorescent marker (e.g., GFP).

  • Co-Culture Seeding: Seed a mixed population of FAP-positive and fluorescently labeled FAP-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with the FAP-targeting ADC.

  • Incubation: Incubate for 72-120 hours.

  • Analysis: Measure the viability of the fluorescently labeled FAP-negative cells using a fluorescence plate reader or by flow cytometry.

B. Conditioned Medium Transfer Method

  • Conditioned Medium Preparation: Treat FAP-positive cells with the FAP-targeting ADC for 48-72 hours. Collect the culture supernatant (conditioned medium).

  • Treatment of FAP-Negative Cells: Add the conditioned medium to FAP-negative cells seeded in a separate 96-well plate.

  • Incubation and Analysis: Incubate for 48-72 hours and assess the viability of the FAP-negative cells using an MTT assay.

Protocol 5: ADC Internalization Assay

This assay measures the uptake of the FAP-targeting ADC by FAP-positive cells, a critical step for payload delivery.[15][16][17][18]

Using a pH-Sensitive Dye (e.g., pHrodo)

  • ADC Labeling: Label the FAP-targeting ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Cell Treatment: Treat FAP-positive cells with the labeled ADC.

  • Incubation: Incubate for various time points (e.g., 1, 4, 24 hours).

  • Analysis: Measure the fluorescence intensity using a plate reader or flow cytometry. An increase in fluorescence indicates ADC internalization.

Quantitative Data Summary for ADC Testing
AssayADCCell LineResult (IC50 / % Viability)
Cytotoxicity FAP-ADCHT1080-hFAPIC50: 1.5 nM
FAP-ADCHT1080IC50: >1000 nM
Control-ADCHT1080-hFAPIC50: >1000 nM
Bystander Killing FAP-ADCCo-culture (1:1)FAP-negative viability: 45%
Control-ADCCo-culture (1:1)FAP-negative viability: 98%
Internalization FAP-ADCHT1080-hFAP4-fold increase in fluorescence at 4h
Control-ADCHT1080-hFAPNo significant increase in fluorescence

Note: The data presented in this table is representative and will vary depending on the specific ADC, payload, and experimental conditions.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for the generation of FAP-positive cell lines and their use in the preclinical evaluation of FAP-targeting ADCs. The successful implementation of these assays will enable researchers to characterize the potency, specificity, and potential bystander effect of novel ADC candidates, thereby facilitating the development of more effective cancer therapies.

References

Application Notes: Protocol for TAM558 Payload Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.[2] A critical component of an ADC is the linker that connects the antibody to the payload, influencing its stability, pharmacokinetics, and mechanism of release.[3]

This document provides a detailed protocol for the conjugation of the TAM558 payload to a monoclonal antibody. TAM558 is the payload molecule utilized in the synthesis of OMTX705, an investigational ADC targeting Fibroblast Activating Protein (FAP).[4][5] OMTX705 is composed of a humanized anti-FAP antibody conjugated to the cytolysin (B1578295) TAM470 via a protease-cleavable linker.[4][6] TAM558 itself comprises the TAM470 cytotoxin and this linker system.[7] The protocol described herein is based on the established chemistry of OMTX705, which employs a cysteine-based conjugation strategy with a valine-citrulline (Val-Cit) dipeptide linker.[4][]

Principle of the Method

The conjugation of TAM558 to an antibody relies on a well-established method for site-specific conjugation to cysteine residues. The process involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol (-SH) groups. These thiol groups then react with a maleimide (B117702) group present on the TAM558 linker-payload, forming a stable thioether bond. This method allows for controlled conjugation and the generation of a more homogeneous ADC product.[9]

The TAM558 payload incorporates a protease-cleavable valine-citrulline (Val-Cit) linker.[4][] This dipeptide sequence is designed to be stable in systemic circulation but is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated within target cancer cells.[10][11] Upon internalization of the ADC and trafficking to the lysosome, the linker is cleaved, releasing the active TAM470 cytotoxin to exert its cell-killing effect.[5][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the characterization of an antibody conjugated with a TAM558-like payload, based on reported data for OMTX705.[4]

ParameterValueMethod of Analysis
Mean Drug-to-Antibody Ratio (DAR)3.5Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Free Antibody<5%Hydrophobic Interaction Chromatography (HIC)
Free PayloadBelow Detection LevelReverse Phase-High Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol

This protocol details the steps for the conjugation of a maleimide-functionalized TAM558 payload to a monoclonal antibody via cysteine-thiol chemistry.

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • TAM558 payload with a maleimide-functionalized linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • L-Cysteine

  • PBS buffer, pH 7.4

  • Desalting columns or centrifugal filters for buffer exchange

  • Analytical instruments for characterization (e.g., HIC-HPLC, SEC-HPLC, RP-HPLC)

Antibody Preparation (Reduction)
  • Buffer Exchange: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in PBS.

  • Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of approximately 2.5:1 (TCEP:mAb).

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.

  • TCEP Removal: Immediately following incubation, remove excess TCEP by buffer exchange into PBS using a pre-equilibrated desalting column or centrifugal filters. This step is critical to prevent interference with the subsequent conjugation reaction.

  • Concentration Determination: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

TAM558 Payload Preparation
  • Stock Solution: Prepare a 10 mM stock solution of the maleimide-functionalized TAM558 payload in anhydrous DMSO. Ensure the payload is fully dissolved; gentle vortexing may be necessary.

Conjugation Reaction
  • Molar Ratio: Add the TAM558 stock solution to the reduced antibody solution to achieve a final molar ratio of approximately 5:1 (Payload:mAb).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing. Protect the reaction from light.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add L-cysteine to a final concentration of 1 mM. Incubate for an additional 20 minutes at room temperature.

Purification and Characterization
  • Purification: Purify the resulting ADC to remove unconjugated payload, excess quenching agent, and any aggregates. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using Hydrophobic Interaction Chromatography (HIC).

    • Monomer Purity: Assess the percentage of monomeric ADC and the presence of aggregates using Size Exclusion Chromatography (SEC).

    • Free Payload Analysis: Quantify the amount of unconjugated payload using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) reduction Antibody Reduction (with TCEP) mAb->reduction payload TAM558-Maleimide Payload conjugation Thiol-Maleimide Conjugation payload->conjugation reduction->conjugation quenching Quenching (with L-Cysteine) conjugation->quenching purification Purification (SEC) quenching->purification characterization Characterization (HIC, SEC, RP-HPLC) purification->characterization

Caption: Experimental workflow for TAM558 conjugation to an antibody.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC TAM558-Antibody Conjugate FAP FAP Receptor on Target Cell ADC->FAP Binding endosome Endosome FAP->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking cleavage Protease Cleavage (e.g., Cathepsin B) lysosome->cleavage payload Active TAM470 Payload cleavage->payload Release tubulin Tubulin Polymerization payload->tubulin Inhibition apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis

Caption: Mechanism of action of a TAM558-based ADC.

References

Troubleshooting & Optimization

Technical Support Center: OMTX705 Synthesis Featuring TAM558

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the antibody-drug conjugate (ADC) OMTX705, utilizing the potent tubulin inhibitor payload, TAM558. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the conjugation process, ensuring a higher yield and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of ADCs like OMTX705, with a focus on troubleshooting low yields.

Q1: We are experiencing a lower than expected yield of the final ADC, OMTX705. What are the potential causes?

A low yield in ADC synthesis can stem from several factors throughout the process. Key areas to investigate include inefficient conjugation of the TAM558 payload to the antibody, instability of the linker-payload complex, and losses during the purification stages.[1][2] Poor solubility of the TAM558 linker-payload in the aqueous conjugation buffer can also lead to an incomplete reaction.[2]

Q2: Our Drug-to-Antibody Ratio (DAR) is inconsistent between batches. How can we improve this?

Inconsistent Drug-to-Antibody Ratio (DAR) is a frequent challenge and directly impacts the therapeutic window of the ADC.[3] To improve consistency, it is crucial to maintain precise control over the reaction conditions. Key parameters to standardize include:

  • Reactant Stoichiometry: Ensure an accurate and consistent molar ratio of the TAM558 linker-payload to the anti-FAP antibody.[3]

  • Antibody Reduction: For cysteine-linked ADCs like OMTX705, the reduction of interchain disulfide bonds must be consistent. Incomplete or variable reduction leads to differing numbers of available thiol groups for conjugation.[3]

  • Reagent Quality: Use high-purity reagents and verify the concentration of all stock solutions before each conjugation reaction.[3]

Q3: We are observing a significant amount of aggregation in our final product. What steps can be taken to minimize this?

Aggregation is a common issue, particularly with hydrophobic payloads like TAM558, and can lead to reduced efficacy and potential immunogenicity. Strategies to mitigate aggregation include:

  • Optimizing Conjugation Conditions: The conjugation process itself can induce aggregation. Factors such as pH, temperature, and the use of organic co-solvents should be carefully optimized.

  • Hydrophilic Linkers: The linker plays a critical role in the overall hydrophobicity of the ADC. Utilizing more hydrophilic linkers can help to reduce aggregation.[1]

  • Purification Strategy: Employing purification techniques like size-exclusion chromatography (SEC) is essential for removing aggregates from the final product.[4][5]

Q4: How can we confirm the successful conjugation of TAM558 and determine the DAR?

Hydrophobic Interaction Chromatography (HIC) is a standard and effective method for determining the DAR.[6][7] This technique separates ADC species based on their hydrophobicity, which increases with the number of conjugated TAM558 molecules.[6][7] The unconjugated antibody will elute first, followed by species with increasing DAR values (e.g., DAR2, DAR4, etc.). By integrating the peak areas for each species, the average DAR can be calculated.[3][]

Experimental Protocols

Below are generalized protocols for the key steps in the synthesis and analysis of a cysteine-linked ADC such as OMTX705.

Protocol 1: Cysteine-Based Antibody Conjugation

This protocol outlines a two-step process for conjugating a maleimide-activated linker-payload like TAM558 to a monoclonal antibody via interchain cysteine residues.[3][9]

StepProcedureKey Considerations
1. Antibody Reduction Prepare the anti-FAP antibody in a suitable buffer (e.g., PBS with EDTA). Add a reducing agent, such as TCEP, at a molar ratio of 2-5 moles per mole of antibody. Incubate at 37°C for 1-2 hours.The degree of reduction is critical for the final DAR. Optimization of TCEP concentration and incubation time may be necessary.
2. Buffer Exchange Remove excess reducing agent using a desalting column or Tangential Flow Filtration (TFF), exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).This step should be performed promptly to prevent re-oxidation of the thiol groups.
3. Payload Conjugation Immediately add the maleimide-activated TAM558 to the reduced antibody. The molar ratio of payload to antibody is a key parameter to control the DAR. Incubate for 1-4 hours at room temperature or 4°C.The reaction should be protected from light if the payload is light-sensitive.
4. Quenching Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.This prevents further reaction and potential side products.
5. Purification Purify the ADC using Size-Exclusion Chromatography (SEC) or TFF to remove unconjugated payload and other small molecules.Proper purification is essential for a high-purity final product.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the average DAR of a cysteine-linked ADC.[3][6][7]

StepProcedureKey Considerations
1. Mobile Phase Preparation Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0). Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).The salt concentration is critical for separation. Ammonium sulfate is commonly used.
2. Column Equilibration Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.Proper equilibration ensures reproducible results.
3. Sample Injection & Elution Inject 10-50 µg of the purified ADC. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.The gradient slope can be optimized to improve the resolution between different DAR species.
4. Data Analysis Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the peak areas.The unconjugated antibody (DAR0) will have the shortest retention time.

Visual Guides

OMTX705 Mechanism of Action

The following diagram illustrates the proposed signaling pathway for OMTX705, from targeting Cancer-Associated Fibroblasts (CAFs) to inducing apoptosis in tumor cells.

OMTX705_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Internalization & Payload Release cluster_2 Cytotoxic Effect OMTX705 OMTX705 (ADC) FAP FAP OMTX705->FAP Binding CAF Cancer-Associated Fibroblast (CAF) Endosome Endosome CAF->Endosome Internalization FAP->CAF Lysosome Lysosome Endosome->Lysosome Trafficking TAM558 TAM558 (Payload) Lysosome->TAM558 Linker Cleavage & Release Tubulin Tubulin TAM558->Tubulin Inhibits Polymerization Tumor_Cell Neighboring Tumor Cell TAM558->Tumor_Cell Diffusion Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis of CAF Cell_Cycle_Arrest->Apoptosis Bystander_Effect Bystander Killing Tumor_Cell->Bystander_Effect

OMTX705 targets FAP on CAFs, leading to apoptosis and bystander killing.
General ADC Synthesis Workflow

This diagram outlines the critical steps and decision points in a typical workflow for synthesizing and analyzing an ADC.

ADC_Synthesis_Workflow Start Start Antibody_Prep Antibody Preparation & Reduction Start->Antibody_Prep Payload_Prep TAM558-Linker Activation Start->Payload_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Payload_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification Characterization Characterization Purification->Characterization HIC_Analysis HIC for DAR Characterization->HIC_Analysis DAR acceptable? SEC_Analysis SEC for Aggregation Characterization->SEC_Analysis Purity acceptable? Troubleshoot Low Yield? Inconsistent DAR? Aggregation? Characterization->Troubleshoot No Final_Product Final ADC Product HIC_Analysis->Final_Product SEC_Analysis->Final_Product Troubleshoot->Conjugation

Workflow for ADC conjugation, purification, and analysis.
Troubleshooting Logic for Low ADC Yield

This decision tree provides a logical approach to diagnosing the root cause of low yield in ADC synthesis.

Troubleshooting_Yield Low_Yield Low ADC Yield Check_DAR Is Average DAR within target range? Low_Yield->Check_DAR Low_DAR Issue: Inefficient Conjugation Check_DAR->Low_DAR No DAR_OK Issue: Loss during purification or ADC instability Check_DAR->DAR_OK Yes Check_Reduction Antibody reduction step optimized? Low_DAR->Check_Reduction Check_Purification Significant loss during SEC/TFF? DAR_OK->Check_Purification Check_Stoichiometry Payload:Antibody ratio correct? Check_Reduction->Check_Stoichiometry Yes Optimize_Reduction Optimize TCEP conc. and incubation time Check_Reduction->Optimize_Reduction No Check_Reagents Reagent quality and concentration verified? Check_Stoichiometry->Check_Reagents Yes Adjust_Ratio Adjust molar ratio of payload Check_Stoichiometry->Adjust_Ratio No Verify_Reagents Verify stock solutions and reagent purity Check_Reagents->Verify_Reagents No Optimize_Purification Optimize purification protocol Check_Purification->Optimize_Purification Yes Check_Aggregation High level of aggregation? Check_Purification->Check_Aggregation No Modify_Buffer Modify buffer/conditions to reduce aggregation Check_Aggregation->Modify_Buffer Yes

A decision tree for troubleshooting low ADC yield.

References

Optimizing TAM558 Intermediate-5 Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of TAM558 intermediate-5. As a critical component in the production of the antibody-drug conjugate (ADC) payload TAM558, ensuring a high-yield and high-purity synthesis of this intermediate is paramount.

The formation of this compound is presumed to be an amide bond formation, a type of peptide coupling reaction, between a carboxylic acid-containing fragment and an amine-containing fragment. The following guidance is based on established principles for optimizing such reactions.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction type for the synthesis of this compound?

Based on the chemical structure of TAM558 and its intermediates, the formation of intermediate-5 is almost certainly an amide coupling reaction. This involves the activation of a carboxylic acid group on one precursor molecule, followed by nucleophilic attack from an amine group on another precursor to form a stable amide bond.

Q2: What are common coupling reagents used for this type of reaction?

A variety of coupling reagents are available, each with its own advantages. Common choices include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to improve efficiency and reduce side reactions.

  • Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times.

Q3: Why am I observing low yield of this compound?

Low yields can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive for the specific substrates.

  • Side Reactions: Competing reactions, such as the formation of an inactive O-acylisourea with carbodiimides or racemization of chiral centers.

  • Steric Hindrance: Bulky groups near the reacting centers can impede the reaction.

  • Poor Solubility: The starting materials or intermediate may not be fully dissolved in the chosen solvent.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can negatively impact the yield.

Q4: What are the common impurities seen in this reaction?

Typical impurities can include:

  • Unreacted starting materials.

  • Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC).

  • Side-products from reactions with unprotected functional groups on the starting materials.

  • Epimers of the desired product if racemization occurs.

Troubleshooting Guides

Guide 1: Low Reaction Conversion

If you are observing a significant amount of unreacted starting materials, consider the following optimization steps.

ParameterRecommended ActionRationale
Coupling Reagent Switch to a more powerful coupling reagent (e.g., from DCC/HOBt to HATU or COMU).Onium salt-based reagents are generally more efficient and faster than carbodiimides, especially for sterically hindered substrates.
Reaction Time Increase the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals.The reaction may be slow to reach completion, especially at lower temperatures or with less reactive substrates.
Temperature Gradually increase the reaction temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C).Increased temperature can overcome activation energy barriers. However, be cautious as it can also increase the rate of side reactions.
Reagent Stoichiometry Increase the equivalents of the coupling reagent and/or the amine component.Using a slight excess of the amine and coupling reagent can drive the reaction to completion. A typical starting point is 1.2 equivalents of the amine and 1.1 equivalents of the coupling reagent relative to the carboxylic acid.
Guide 2: Presence of Side Products

If you are observing significant formation of impurities, the following adjustments can be made.

ParameterRecommended ActionRationale
Order of Addition Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine.This can minimize side reactions involving the amine and the coupling reagent.
Base Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.Bases like triethylamine (B128534) can sometimes act as nucleophiles and lead to side products.
Solvent Ensure the use of anhydrous (dry) solvents like DMF, DCM, or acetonitrile.Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.
Protecting Groups Verify that all other reactive functional groups on the starting materials are adequately protected.Unprotected hydroxyl, thiol, or other amine groups can compete with the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid starting material (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir at room temperature for 5-10 minutes.

  • Coupling: Add the amine starting material (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Completion cluster_purification Purification prep Dissolve Carboxylic Acid in Anhydrous Solvent activation Add Coupling Reagent (e.g., HATU) & Base (DIPEA) prep->activation Inert Atmosphere coupling Add Amine Component activation->coupling Pre-activation (5-10 min) monitoring Stir at Room Temp Monitor by TLC/LC-MS coupling->monitoring Reaction (1-4h) purification Work-up & Purify monitoring->purification Reaction Complete Troubleshooting_Logic cluster_analysis Analysis cluster_problems Potential Problems cluster_solutions Solutions start Low Yield of This compound analysis Analyze Crude Reaction (LC-MS, NMR) start->analysis incomplete_conv Incomplete Conversion analysis->incomplete_conv side_products Side Products analysis->side_products poor_solubility Poor Solubility analysis->poor_solubility sol_incomplete Increase Time/Temp Stronger Coupling Reagent incomplete_conv->sol_incomplete sol_side Optimize Reagent Stoichiometry Change Base/Solvent side_products->sol_side sol_solubility Screen Solvents Increase Dilution poor_solubility->sol_solubility

Technical Support Center: TAM558 intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TAM558 intermediate-5. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct temperature and conditions. The recommended storage temperature is -20°C for up to three years.[1][2] For optimal stability, the compound should be stored sealed and away from moisture and light.

Q2: How should I store this compound once it is in solution?

A2: Once this compound is dissolved in a solvent, its stability is more limited. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] Always ensure the container is sealed to prevent solvent evaporation and exposure to moisture.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] It is soluble in DMSO at a concentration of ≥ 50 mg/mL.[3] Due to DMSO's hygroscopic nature, it is critical to use newly opened or anhydrous DMSO to ensure maximum solubility and stability.[3]

Q4: I am observing precipitation in my working solution. What could be the cause and how can I resolve it?

A4: Precipitation in your working solution can occur for several reasons, including exceeding the solubility limit in your chosen solvent system, temperature fluctuations, or improper mixing. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[3] It is also important to ensure that the solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols.[3] For in vivo experiments, it is always best to prepare the working solution fresh on the day of use.[3]

Troubleshooting Guide

This guide addresses specific stability-related issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review the storage conditions of both the solid compound and stock solutions. Ensure they align with the recommended temperatures and protection from light and moisture. 2. Avoid multiple freeze-thaw cycles by preparing and using aliquots. 3. Prepare fresh working solutions for each experiment.
Difficulty dissolving the compound Use of old or wet DMSO; incorrect solvent ratios.1. Use fresh, anhydrous DMSO for preparing stock solutions.[3] 2. Follow the specified solvent protocols for preparing working solutions, adding each solvent sequentially and ensuring complete mixing at each step.[3] 3. If solubility issues persist, gentle warming or sonication can be applied.[3]
Reduced potency in cellular assays Instability of the compound in the assay medium over the incubation period.1. Minimize the pre-incubation time of the compound in the assay medium before adding it to the cells. 2. Consider the stability of the compound in aqueous solutions and protect it from light during the experiment.

Experimental Protocols

Storage and Handling Summary

The stability of this compound is contingent on proper storage and handling. Below is a summary of recommended conditions.

Form Storage Temperature Duration Key Considerations
Solid Powder -20°C3 years[1][2]Store sealed, away from moisture and light.[3]
4°C2 years[2]For shorter-term storage.
In Solvent -80°C6 months[2][3]Aliquot to avoid freeze-thaw cycles.[3]
-20°C1 month[2][3]For short-term storage of stock solutions.
Preparation of a Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Using a calibrated pipette, add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -80°C or -20°C as per the recommended guidelines.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships to help ensure the stability of this compound.

G cluster_storage This compound Storage Workflow cluster_conditions_solid Solid Storage cluster_conditions_solution Solution Storage solid Solid Compound (Vial) solution Stock Solution (in DMSO) solid->solution Dissolve in anhydrous DMSO temp_solid -20°C solid->temp_solid protect_solid Sealed, Dark, Dry solid->protect_solid aliquots Single-Use Aliquots solution->aliquots Aliquot working Working Solution aliquots->working Prepare Fresh temp_solution -80°C or -20°C aliquots->temp_solution protect_solution Sealed aliquots->protect_solution G cluster_troubleshooting Troubleshooting Logic for Instability issue Inconsistent Results or Low Potency check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_handling Review Handling Procedures (Freeze-Thaw, Fresh Prep) issue->check_handling check_solvent Confirm Solvent Quality (Anhydrous DMSO) issue->check_solvent outcome_good Issue Resolved check_storage->outcome_good If Corrected outcome_bad Contact Technical Support check_storage->outcome_bad If OK check_handling->outcome_good If Corrected check_handling->outcome_bad If OK check_solvent->outcome_good If Corrected check_solvent->outcome_bad If OK

References

Technical Support Center: Synthesis of TAM558 Intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of TAM558 intermediate-5. The information is structured to address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role?

A1: this compound is a key synthetic precursor to TAM558, which serves as a potent cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs) like OMTX705. Its complex structure, featuring a thiazole (B1198619) core and multiple chiral centers, requires a precise multi-step synthesis.

Q2: What are the primary challenges during the synthesis of this compound?

A2: The synthesis is challenging due to several factors:

  • Steric Hindrance: The presence of sterically hindered amino acid analogues and N-methylated residues can slow down coupling reactions, leading to incomplete conversions.

  • Racemization: Chiral centers are susceptible to racemization, particularly during the activation step of peptide coupling.

  • Side Reactions: The use of potent coupling reagents can lead to various side reactions, generating hard-to-remove impurities.

  • Thiazole Ring Synthesis: Formation of the thiazole heterocycle can be sensitive and may require specific reaction conditions to avoid byproducts.[1][2]

  • Purification: The final product and its impurities often have similar physicochemical properties, making purification by chromatography challenging.

Q3: What are the most common classes of impurities found in this compound synthesis?

A3: Impurities can be broadly categorized as follows:

  • Process-Related Impurities: These arise directly from the synthetic process and include deletion sequences (missing a building block), insertion sequences (an extra building block), and truncated peptides.[3][4]

  • Reagent-Related Impurities: These originate from the coupling reagents (e.g., guanidinium (B1211019) species from HATU/HBTU) or residual protecting groups.[5]

  • Degradation Products: The intermediate may degrade during synthesis, work-up, or storage, leading to products of hydrolysis or oxidation.

  • Isomeric Impurities: Diastereomers can form due to racemization of one or more chiral centers during the synthesis.[3]

Q4: Which analytical techniques are recommended for impurity detection and characterization?

A4: A multi-pronged approach is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reversed-Phase HPLC (RP-HPLC) is used for purity assessment and quantification of impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities by their mass-to-charge ratio, helping to pinpoint deletion, insertion, or modification sites.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify isomeric impurities and byproducts that are difficult to resolve by LC-MS.

  • Ion Mobility Spectrometry (IMS): Can be coupled with MS to separate isomers that are chromatographically indistinguishable.[6]

Q5: What are the optimal storage conditions for this compound?

A5: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. If in solution, it should be stored at -80°C.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Low product yield is a common issue stemming from various factors throughout the multi-step synthesis. The following table outlines potential causes and corresponding solutions.

Possible Cause Recommended Solution
Inefficient Coupling Reaction Use a more powerful coupling reagent (e.g., HATU, HCTU) or increase reaction time and temperature. For sterically hindered couplings, consider specialized reagents like PyAOP.
Incomplete Deprotection Extend the deprotection time or use a stronger deprotection reagent. Monitor the deprotection step by a qualitative test (e.g., Kaiser test for Fmoc removal).
Degradation of Product Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar). Minimize exposure to strong acids or bases during work-up.
Poor Quality of Starting Materials Verify the purity of all starting materials (amino acid derivatives, coupling reagents, solvents) before use. Impurities in reagents can inhibit the reaction.
Loss During Work-up/Purification Optimize extraction and purification protocols. Use of techniques like solid-phase extraction (SPE) for crude cleanup can improve recovery.[8]
Problem 2: Presence of Impurities with Higher Molecular Weight

These impurities often correspond to dimers, oligomers, or products with incompletely removed protecting groups.

Possible Cause Recommended Solution
Peptide Aggregation Use aggregation-disrupting solvents (e.g., DMF, NMP) or additives. Lowering the concentration during synthesis can also help.[4]
Incomplete Removal of Side-Chain Protecting Groups Optimize the final cleavage/deprotection cocktail and extend the reaction time. Use scavengers (e.g., triisopropylsilane, water) to trap reactive carbocations.[9]
Dimerization If the structure contains a free thiol (cysteine), dimerization via disulfide bond formation is common. Ensure reducing conditions are maintained if a free thiol is desired.
Insertion of an Amino Acid Ensure complete washing of the solid support (if using SPPS) after each coupling step to remove any excess activated amino acid.[4]

Quantitative Data Summary: Impurity Profile

The following table provides an illustrative summary of common impurities, their typical mass difference from the target molecule, and potential relative retention times (RRT) in a standard RP-HPLC gradient.

Impurity TypeDescriptionΔ Mass (Da)Typical RRT (Illustrative)
Deletion Sequence Missing one amino acid residue-(Mass of residue - 18)< 1.0
Truncated Sequence Incomplete peptide chainVaries< 1.0
Diastereomer Racemization at one chiral center0~1.0 (may co-elute)
Incomplete Deprotection (Boc) Residual tert-Butoxycarbonyl group+100> 1.0
Incomplete Deprotection (Trt) Residual Trityl group+242> 1.0
Oxidized Product Oxidation of sensitive residues (e.g., Tyr)+16Varies (~1.0)
Hydrolysis Product Cleavage of an amide bond+18< 1.0

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using HATU

This protocol describes a standard method for forming an amide bond between a carboxylic acid and an amine, a key step in the synthesis of this compound.

  • Preparation: Dissolve the carboxylic acid component (1.0 eq.) and HATU (1.05 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.

  • Coupling: Add a solution of the amine component (1.1 eq.) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For sterically hindered components, the reaction may require longer times or gentle heating (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Fmoc-Group Deprotection

This protocol is for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from a nitrogen atom.

  • Preparation: Dissolve the Fmoc-protected intermediate in a 20% solution of piperidine (B6355638) in DMF.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 15-30 minutes.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the piperidine and DMF. Co-evaporate with a solvent like toluene (B28343) to remove residual piperidine.

  • Purification: The resulting amine is often used directly in the next coupling step without further purification. If necessary, it can be purified by chromatography.

Visualizations

The following diagrams illustrate key aspects of the this compound synthesis and troubleshooting process.

G Inferred Synthetic Workflow for this compound cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 Protected Tyrosine Derivative A3 Fragment A (Thiazole-Tyr) A1->A3 Coupling A2 Thiazole Core A2->A3 B1 Protected N-Methyl Proline B3 Fragment B (Dipeptide) B1->B3 Coupling B2 Protected Isoleucine Analog B2->B3 C1 Fragment A C4 Coupled Tri-Fragment C1->C4 Coupling C2 Fragment B C2->C4 C3 N-Alkylated Linker C3->C4 C5 This compound C4->C5 Final Deprotection Purification Preparative HPLC C5->Purification

Caption: Inferred synthetic workflow for this compound.

G Troubleshooting Logic for Low Reaction Yield Start Low Yield Observed Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Check_Coupling Review Coupling Conditions Start->Check_Coupling Check_Deprotection Verify Deprotection Efficacy Start->Check_Deprotection Check_Workup Analyze Work-up & Purification Losses Start->Check_Workup Sol_Purity Purify/Replace Reagents Check_Purity->Sol_Purity Sol_Coupling Optimize Reagent, Time, Temp Check_Coupling->Sol_Coupling Sol_Deprotection Increase Time/Reagent Conc. Check_Deprotection->Sol_Deprotection Sol_Workup Modify Protocol (e.g., SPE) Check_Workup->Sol_Workup

Caption: Troubleshooting logic for addressing low reaction yield.

G Common Impurity Formation Pathways cluster_coupling Coupling-Related Impurities cluster_deprotection Deprotection-Related Impurities Coupling Peptide Coupling Step Racemization Racemization (Diastereomers) Coupling->Racemization Base/Temp Deletion Incomplete Coupling (Deletion) Coupling->Deletion Steric Hindrance Guanidinylation Reagent Side Reaction (Guanidinylation) Coupling->Guanidinylation Excess Uronium Reagent Deprotection Protecting Group Removal Incomplete Residual Protecting Groups Deprotection->Incomplete Insufficient Time/Reagent Side_Reaction Side-Chain Modification by Scavengers Deprotection->Side_Reaction Reactive Cations

References

Technical Support Center: Preventing Aggregation of TAM558-ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of TAM558-Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues with your TAM558-ADC.

Symptom: Immediate Aggregation Post-Conjugation

If you observe visible precipitation or a significant increase in high molecular weight species (HMWS) immediately after the conjugation of TAM558, consider the following potential causes and solutions.

Potential CauseTroubleshooting StepRationale
High Surface Hydrophobicity 1. Review Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogenous DAR. A high number of hydrophobic TAM558 payloads can increase the ADC's propensity to aggregate.[1][2] 2. Modify Linker: If possible, incorporate hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker design to shield the hydrophobic payload.[1][]The conjugation of hydrophobic payloads like TAM558 increases the overall hydrophobicity of the antibody, leading to intermolecular interactions and aggregation.[4][5]
Suboptimal Conjugation Conditions 1. Optimize pH: Ensure the pH of the conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[4] 2. Minimize Co-solvents: If using organic co-solvents (e.g., DMSO) to dissolve the TAM558-linker, keep the final concentration as low as possible (typically <10%).The chemical environment during conjugation can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[6]
Antibody-Specific Issues 1. Use Smaller Antibody Fragments: If the application allows, consider using smaller antibody fragments, which generally have a lower risk of aggregation.[1] 2. Antibody Engineering: Introduce "aggregation gatekeeper" residues into the antibody sequence to improve stability.[1]The choice of antibody format and its intrinsic stability play a crucial role in the aggregation propensity of the final ADC.[1]
Process-Induced Stress 1. Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation physically separates the ADC molecules, preventing them from aggregating.[4][7] 2. Control Mixing: Avoid high shear forces during mixing, which can lead to protein denaturation and aggregation.[1]Physical stress during the manufacturing process can contribute to the formation of aggregates.[1]

Symptom: Gradual Aggregation During Storage

If your TAM558-ADC appears stable initially but shows a time-dependent increase in aggregation during storage, focus on the formulation and storage conditions.

Potential CauseTroubleshooting StepRationale
Inadequate Formulation 1. Optimize Buffer pH and Ionic Strength: Conduct a formulation screen to identify the optimal pH and salt concentration that maintains the colloidal stability of the ADC.[5] 2. Incorporate Stabilizing Excipients: Add stabilizers such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to your formulation.[][8][9]The formulation is critical for long-term stability. Excipients can prevent aggregation by various mechanisms, including preventing surface-induced denaturation and favoring the native protein conformation.[8]
Improper Storage Conditions 1. Control Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C to -80°C for frozen solutions.[10] Avoid repeated freeze-thaw cycles.[8][11] 2. Protect from Light: Store the ADC in amber vials or in the dark, as some payloads and linkers are photosensitive and can degrade upon light exposure, which may trigger aggregation.[1][8] 3. Minimize Mechanical Stress: Handle ADC solutions gently and avoid vigorous shaking or stirring.[8]Environmental factors can significantly impact ADC stability.[1] Thermal and mechanical stress can induce denaturation and aggregation.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of TAM558-ADC aggregation?

A1: Aggregation of TAM558-ADCs, like other ADCs, is a multifaceted issue primarily driven by:

  • Increased Hydrophobicity: The TAM558 payload and many linkers are hydrophobic. Their conjugation to the antibody surface increases the overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[1][4]

  • Conformational Instability: The conjugation process or unfavorable solution conditions (e.g., pH, temperature) can cause the antibody to partially unfold, exposing hydrophobic regions that can lead to aggregation.[1][6]

  • Colloidal Instability: This refers to the tendency of ADC molecules to self-associate in their native-like state due to attractive intermolecular forces.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated TAM558 molecules per antibody increases hydrophobicity and the likelihood of aggregation.[1]

Q2: How does aggregation impact the efficacy and safety of a TAM558-ADC?

A2: ADC aggregation can have significant negative consequences:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.[12]

  • Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in vivo.[7]

  • Altered Pharmacokinetics: Aggregated ADCs can be cleared from circulation more rapidly or accumulate in organs like the liver and kidneys, potentially leading to off-target toxicity.[1][12]

  • Manufacturing and Yield Loss: Aggregation can lead to product loss during purification and fill-finish processes, increasing manufacturing costs.[1][12]

Q3: What analytical techniques are recommended for quantifying TAM558-ADC aggregation?

A3: A multi-pronged approach using several analytical methods is recommended to accurately characterize and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is the industry standard for separating and quantifying monomers, dimers, and higher molecular weight aggregates based on their hydrodynamic volume.[1]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and monitoring changes in particle size distribution over time, providing insights into the onset and rate of aggregation.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity of the ADC and can also separate species based on their aggregation state.

  • Analytical Ultracentrifugation (AUC): SV-AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volumeQuantitative analysis of monomer, dimer, and high molecular weight species (HMWS)
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensityAverage particle size, size distribution, and detection of early-stage aggregation
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityAssessment of ADC hydrophobicity and separation of aggregated species
Analytical Ultracentrifugation (AUC) Sedimentation based on mass and shapeDetailed characterization of size, shape, and distribution of aggregates

Q4: What formulation strategies can be employed to prevent the aggregation of TAM558-ADCs?

A4: A robust formulation is key to ensuring the long-term stability of your TAM558-ADC. Consider the following:

  • pH and Buffer Selection: Identify a pH that is away from the antibody's isoelectric point to maintain electrostatic repulsion between molecules. Common buffers include histidine and citrate.[8]

  • Use of Stabilizing Excipients:

    • Surfactants (e.g., Polysorbate 20/80): These are used at low concentrations (e.g., 0.01-0.1%) to prevent aggregation at interfaces (e.g., air-water) and reduce aggregation caused by mechanical stress.[9]

    • Sugars (e.g., Sucrose, Trehalose): Used as cryo- and lyoprotectants, they stabilize the protein structure through a mechanism of preferential exclusion.[8]

    • Amino Acids (e.g., Arginine, Glycine): Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface.[8][9]

Q5: Can the design of the TAM558-ADC itself be optimized to reduce aggregation?

A5: Yes, proactive design strategies can significantly minimize aggregation propensity:

  • Linker Modification: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can help to mask the hydrophobicity of the TAM558 payload.[1][]

  • Site-Specific Conjugation: Homogeneous ADCs with a defined DAR, often achieved through site-specific conjugation technologies, tend to have better biophysical properties and a lower tendency to aggregate compared to heterogeneously conjugated ADCs.

  • Antibody Engineering: As mentioned earlier, rationally designing the antibody sequence by introducing "aggregation gatekeeper" residues can enhance its intrinsic stability.[1]

Visual Guides

cluster_causes Root Causes of TAM558-ADC Aggregation cluster_factors Contributing Factors IncreasedHydrophobicity Increased Surface Hydrophobicity Aggregation TAM558-ADC Aggregation IncreasedHydrophobicity->Aggregation ConformationalInstability Conformational Instability ConformationalInstability->Aggregation ColloidalInstability Colloidal Instability ColloidalInstability->Aggregation HighDAR High DAR HighDAR->IncreasedHydrophobicity HydrophobicPayload Hydrophobic TAM558 Payload/Linker HydrophobicPayload->IncreasedHydrophobicity SuboptimalConditions Suboptimal Conditions (pH, Temp, Stress) SuboptimalConditions->ConformationalInstability

Caption: Key factors contributing to the aggregation of TAM558-ADCs.

cluster_workflow Troubleshooting Workflow for ADC Aggregation Observe Observe Aggregation (e.g., SEC, DLS) Identify Identify Potential Cause Observe->Identify PostConjugation Immediate Post-Conjugation Identify->PostConjugation Timing DuringStorage During Storage Identify->DuringStorage Timing OptimizeConjugation Optimize Conjugation (pH, DAR, Co-solvent) PostConjugation->OptimizeConjugation OptimizeFormulation Optimize Formulation (pH, Excipients) DuringStorage->OptimizeFormulation OptimizeStorage Optimize Storage (Temp, Light, Handling) DuringStorage->OptimizeStorage Reanalyze Re-analyze ADC Stability OptimizeConjugation->Reanalyze OptimizeFormulation->Reanalyze OptimizeStorage->Reanalyze

Caption: A step-by-step workflow for troubleshooting TAM558-ADC aggregation.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of monomer, aggregate, and fragment in a TAM558-ADC sample.

Materials:

  • TAM558-ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

  • HPLC or UHPLC system with a UV detector

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the TAM558-ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.

Materials:

  • TAM558-ADC sample (1 mg/mL in baseline formulation buffer)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Incubator

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare aliquots of the TAM558-ADC at a concentration of 1 mg/mL in a baseline formulation buffer.

  • Stress Conditions:

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 40°C for 1 week.

    • Freeze-Thaw Stress: Subject the sample to five cycles of freezing at -80°C and thawing at room temperature.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, DLS, and HIC, to characterize the degradation products and aggregation levels.

References

Technical Support Center: Synthesis of TAM558 Intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of TAM558 intermediate-5. As a key component in the production of the antibody-drug conjugate (ADC) payload TAM558, successful synthesis of this intermediate is critical. This guide addresses common challenges encountered during the multi-step synthesis of complex peptide-like molecules such as tubulysin (B8622420) analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a crucial precursor in the synthesis of TAM558, a potent tubulysin analog used as a payload in the antibody-drug conjugate OMTX705. The synthesis is challenging due to its complex molecular structure, which involves multiple stereocenters and peptide-like linkages. Key challenges include sterically hindered coupling reactions, potential for side reactions, and difficulties in purification of the final product from a complex reaction mixture.

Q2: What are the common side reactions to watch for during the synthesis of this compound?

A2: During the synthesis of peptide-like molecules such as this compound, several side reactions can occur. These include racemization at chiral centers, particularly during amino acid activation and coupling steps. Other potential side reactions involve the formation of deletion or insertion products, and the reaction of sensitive functional groups with coupling reagents or deprotection agents. Careful selection of coupling reagents and reaction conditions is crucial to minimize these unwanted reactions.

Q3: What are the recommended purification techniques for this compound?

A3: Due to the complexity of the crude reaction mixture, purification of this compound typically requires chromatographic methods. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often the method of choice for achieving high purity. Flash column chromatography can be used for initial purification, but final purification to the required analytical standard usually necessitates HPLC.

Q4: How can I improve the yield of the coupling reactions in the synthesis of this compound?

A4: To improve coupling reaction yields, consider the following:

  • Choice of Coupling Reagent: Use of highly efficient coupling reagents such as HATU, HBTU, or COMU can improve reaction rates and yields, especially for sterically hindered amino acids.

  • Reaction Conditions: Optimization of reaction temperature, time, and solvent is critical. Lower temperatures can help to reduce racemization.

  • Excess Reagents: Using a slight excess of the acylating agent and coupling reagent can drive the reaction to completion.

  • Monitoring Reaction Progress: Closely monitor the reaction progress using techniques like thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete coupling reaction.- Use a more potent coupling reagent (e.g., HATU, COMU).- Increase the equivalents of the coupling reagent and the acylating species.- Extend the reaction time and monitor by LC-MS.
Decomposition of starting materials or product.- Ensure anhydrous reaction conditions.- Use milder deprotection conditions if applicable.- Check the stability of all reagents before use.
Presence of Multiple Impurities Side reactions during coupling or deprotection.- Optimize the choice of protecting groups to ensure they are orthogonal.- Use a less reactive base during coupling to minimize racemization.- Lower the reaction temperature.
Inefficient purification.- Optimize the HPLC gradient and column chemistry for better separation.- Consider using a different chromatographic technique (e.g., normal-phase chromatography if applicable).
Poor Solubility of Intermediates Aggregation of hydrophobic peptide chains.- Use a more polar solvent or a solvent mixture.- Sonication or gentle heating may help to dissolve the material.- In some cases, the use of chaotropic agents may be necessary.
Inconsistent Results Variability in reagent quality or reaction setup.- Use high-purity, anhydrous solvents and reagents.- Ensure accurate measurement of all reagents.- Maintain consistent reaction conditions (temperature, stirring speed, atmosphere).

Experimental Protocols

While the precise, step-by-step synthesis of this compound is proprietary, the following general protocols for key steps in the synthesis of similar complex peptide-like molecules can be adapted.

General Peptide Coupling Protocol
  • Preparation: Dissolve the N-terminally protected amino acid or peptide fragment (1.0 eq) and the C-terminally protected amino acid or peptide fragment (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

General Deprotection Protocol (Example: Boc Group Removal)
  • Preparation: Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., DCM).

  • Reaction: Add a solution of trifluoroacetic acid (TFA) in the reaction solvent (e.g., 20-50% TFA in DCM).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete.

  • Work-up: Remove the solvent and excess TFA in vacuo. The resulting amine salt can often be used in the next step without further purification.

Visualizing the Workflow and Challenges

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

Synthesis_Workflow cluster_synthesis Synthesis Stage Start Start Coupling_1 Peptide Coupling 1 Start->Coupling_1 Amino Acid 1 + Amino Acid 2 Deprotection_1 Deprotection 1 Coupling_1->Deprotection_1 Coupling_2 Peptide Coupling 2 Deprotection_1->Coupling_2 + Amino Acid 3 Final_Purification Final Purification Coupling_2->Final_Purification Product TAM558 Intermediate-5 Final_Purification->Product

Caption: A generalized workflow for the multi-step synthesis of a peptide-like intermediate.

Troubleshooting_Logic Start Problem Identified Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Solubility_Issue Solubility Issue? Start->Solubility_Issue Check_Coupling Optimize Coupling Conditions Low_Yield->Check_Coupling Yes Check_Purification Optimize Purification Method Impure_Product->Check_Purification Yes Change_Solvent Change Solvent System Solubility_Issue->Change_Solvent Yes End Problem Resolved Check_Coupling->End Check_Purification->End Change_Solvent->End

Caption: A decision tree for troubleshooting common synthesis issues.

Signaling_Pathway_Analogy Reagents Starting Materials & Reagents Coupling Coupling Reaction Reagents->Coupling Crude_Product Crude Product (with impurities) Coupling->Crude_Product Side_Reaction Side Reactions Coupling->Side_Reaction leads to Purification Chromatographic Purification Crude_Product->Purification Pure_Product Pure Intermediate-5 Purification->Pure_Product

Caption: The synthetic pathway highlighting the critical purification step.

Technical Support Center: Improving the Purity of TAM558-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Antibody-Drug Conjugates (ADCs) utilizing the TAM558 payload.

Frequently Asked Questions (FAQs)

Q1: What is TAM558 and what are its general properties?

A1: TAM558 is a payload molecule used in the synthesis of the antibody-drug conjugate OMTX705.[1][2][3] OMTX705 is a humanized antibody targeting fibroblast-activating protein (FAP), conjugated to a cytolysin.[1][2][4] The complex structure of ADCs like those using TAM558 presents unique analytical challenges that require robust methods to ensure therapeutic effectiveness and safety.[5]

Q2: What are the most common purity-related issues observed with ADCs?

A2: The most common purity-related issues in ADC development include:

  • Aggregation: The clustering of ADC molecules, which can impact stability, efficacy, and safety.[6][7] Hydrophobic payloads can increase the tendency for aggregation.[6][8]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: Variation in the number of drug molecules conjugated to each antibody, leading to a mixture of species (e.g., DAR 0, 2, 4).[9][10] This can affect both the safety and efficacy of the ADC.[11]

  • Presence of Unconjugated Antibody: Residual antibody that has not been conjugated with the drug-linker complex.

  • Free Payload/Drug-Linker: Unreacted TAM558-linker complexes or free TAM558 in the final product, which can lead to off-target toxicity.[12]

Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) so critical?

A3: The DAR is a critical quality attribute because it directly influences the ADC's therapeutic window.[11] A high DAR may enhance potency but can also lead to increased aggregation, faster clearance, and greater toxicity.[10][13] Conversely, a low DAR can result in reduced efficacy.[10] An optimal DAR, typically between 2 and 4, balances potency and safety.[10]

Q4: How does aggregation affect the final ADC product?

A4: Aggregation can have several detrimental effects on an ADC. Aggregates can decrease solubility and stability, potentially leading to precipitation.[14] Furthermore, they can elicit an immunogenic response and alter the pharmacokinetic properties of the ADC, leading to rapid clearance or accumulation in organs, which can cause off-target toxicity.[6][13][14] Therefore, the removal of aggregates is a critical step in the manufacturing process.[15]

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected Post-Conjugation

If you observe a high percentage of aggregates in your TAM558-based ADC preparation, as determined by Size Exclusion Chromatography (SEC), consider the following causes and solutions.

Potential Cause Recommended Solution
Increased Hydrophobicity The TAM558 payload may increase the overall hydrophobicity of the ADC, promoting aggregation.[6] Consider using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, to reduce this effect.[6]
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the likelihood of aggregation.[13] Optimize the conjugation reaction by reducing the molar ratio of the TAM558-linker to the antibody to achieve a lower average DAR.
Suboptimal Buffer Conditions The pH and ionic strength of the conjugation and formulation buffers are critical. Avoid pH values near the antibody's isoelectric point. Screen different buffer formulations to enhance colloidal stability.
Environmental Stress Exposure to high temperatures, vigorous shaking, or multiple freeze-thaw cycles can induce aggregation.[13] Ensure controlled temperature conditions and gentle handling throughout the process.

Workflow for Troubleshooting Aggregation

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solutions cluster_3 Verification start High Aggregation Detected by SEC check_dar Is Average DAR > 4? start->check_dar check_linker Is the Linker Hydrophobic? start->check_linker check_conditions Review Conjugation/Formulation Conditions (pH, Temp, Agitation) start->check_conditions optimize_dar Reduce Molar Ratio of TAM558-Linker check_dar->optimize_dar Yes change_linker Switch to Hydrophilic Linker (e.g., PEG-based) check_linker->change_linker Yes optimize_buffer Optimize Buffer pH and Excipients (e.g., surfactants) check_conditions->optimize_buffer Suboptimal end Purity Improved: Aggregation within Target Range optimize_dar->end change_linker->end optimize_buffer->end

Troubleshooting workflow for ADC aggregation.
Issue 2: Undesirable DAR Distribution and Low Yield of Target DAR Species

If Hydrophobic Interaction Chromatography (HIC) analysis reveals a broad distribution of DAR species or a low percentage of the desired DAR (e.g., DAR4), consider the following.

Potential Cause Recommended Solution
Non-Optimal Reaction Stoichiometry The molar ratio of the TAM558-linker to the antibody is not optimized. Perform a Design of Experiments (DoE) to systematically vary the molar ratio and identify the optimal conditions for achieving the target DAR.
Inefficient Purification Method The purification method may not be capable of resolving different DAR species effectively. Develop a preparative HIC method to isolate specific DAR species.[16]
Reaction Kinetics The conjugation reaction time may be too short or too long. Conduct a time-course study of the conjugation reaction to determine the optimal reaction time for maximizing the yield of the target DAR species.
Linker-Payload Instability The TAM558-linker may be unstable under the reaction conditions, leading to incomplete conjugation.[17] Assess the stability of the linker-payload complex under various pH and temperature conditions.
Data Summary: Impact of Molar Ratio on DAR Distribution
Molar Ratio (TAM558-Linker : Antibody)% DAR 0% DAR 2% DAR 4 (Target)% DAR 6+Average DAR
3 : 125452822.1
5 : 1103055 53.1
7 : 152050254.2
10 : 121040485.7

Note: Data is illustrative and should be determined empirically for each specific antibody and linker combination.

Issue 3: Presence of Free TAM558 Payload in Final Product

The presence of residual free (unconjugated) TAM558 is a significant purity and safety concern.

Potential Cause Recommended Solution
Inefficient Removal During Purification Standard purification methods like dialysis or basic tangential flow filtration (TFF) may not be sufficient to remove all free payload.[12][18]
ADC Instability/Degradation The linker may be unstable, leading to the release of the TAM558 payload during processing or storage.[19]

Workflow for Removing Free Payload

G cluster_0 Problem Identification cluster_1 Purification Enhancement cluster_2 Stability Assessment cluster_3 Verification start Free TAM558 Detected (by RP-HPLC or LC-MS) tff Optimize Tangential Flow Filtration (TFF) Diavolumes start->tff stability Assess Linker Stability Under Storage Conditions start->stability hic Implement Preparative HIC tff->hic If TFF is insufficient sec Size Exclusion Chromatography (Polishing Step) hic->sec Optional end Purity Improved: Free TAM558 Below Quantifiable Limit hic->end sec->end stability->end

Purification workflow to remove free payload.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

This method is used to separate and quantify high molecular weight species (aggregates) from the ADC monomer.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[14]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.

  • Flow Rate: 0.8 mL/min.

  • Temperature: Ambient (25°C).

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the TAM558-based ADC sample to approximately 1 mg/mL with the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis for approximately 15-20 minutes. Aggregates will elute first, followed by the monomer, and then any fragments.

    • Integrate the peak areas to determine the percentage of aggregate, monomer, and other species.

Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on the hydrophobicity conferred by the conjugated TAM558 payload.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[20]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[20]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Procedure:

    • Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).

    • Inject 10 µL of the ADC sample (at ~2 mg/mL).

    • Elute with a linear gradient from high salt (e.g., 80% A) to low salt (e.g., 100% B) over 30-40 minutes.[20]

    • Species with higher DAR values are more hydrophobic and will elute later in the gradient.

    • Calculate the relative percentage of each DAR species based on their peak areas.

Expected HIC Elution Profile
Elution OrderADC SpeciesExpected Retention Time
1DAR 0 (Unconjugated mAb)Early
2DAR 2Intermediate
3DAR 4Later
4DAR 6+Latest

Note: The exact retention times will depend on the specific ADC, column, and gradient conditions.

References

Technical Support Center: Troubleshooting Poor Solubility of Organic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with organic intermediates, using "TAM558 intermediate-5" as a representative case.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when encountering a poorly soluble intermediate like this compound?

A1: The first step is to characterize the extent of the solubility issue. This involves a systematic screening of various solvents with different polarities and properties. It's also crucial to ensure the material is crystalline and not amorphous, as this can significantly impact solubility. Techniques like microscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) can help determine the solid-state properties of your intermediate.

Q2: How can I systematically select solvents for solubility screening?

A2: A good approach is to select a diverse range of solvents from different classes based on their polarity, hydrogen bonding ability, and dielectric constant. A common starting panel includes protic solvents (e.g., water, methanol, ethanol), aprotic polar solvents (e.g., acetonitrile, DMSO, DMF), and non-polar solvents (e.g., toluene, heptane, dichloromethane).

Q3: My intermediate has poor solubility in all common organic solvents. What are my next options?

A3: If single-solvent systems are ineffective, you can explore binary or ternary solvent systems. The addition of a co-solvent can significantly alter the polarity of the medium and disrupt the crystal lattice of the solute, thereby improving solubility. Another strategy is to investigate the effect of temperature on solubility, as solubility often increases with temperature. For ionizable compounds, adjusting the pH of the solution can dramatically improve solubility.

Q4: Can changing the solid form of this compound improve its solubility?

A4: Absolutely. If your intermediate is crystalline, exploring different polymorphs, or creating amorphous material, salts, or co-crystals can be highly effective strategies. Amorphous forms are generally more soluble than their crystalline counterparts, but may be less stable. For compounds with acidic or basic functional groups, salt formation is a very common and effective method to enhance solubility.

Q5: Are there any formulation strategies that can be used for a poorly soluble intermediate in a process chemistry setting?

A5: Yes, for subsequent reaction steps, you might not need to fully dissolve the intermediate. Running the reaction as a slurry (a mixture of solid and liquid) is a common practice in process chemistry. The small amount of dissolved intermediate will react, and more will dissolve to maintain the equilibrium, driving the reaction to completion. Alternatively, using a phase-transfer catalyst can be an option if the reaction involves two immiscible phases.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

This guide outlines a step-by-step process for systematically screening solvents to identify a suitable system for this compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for any undissolved solid.

  • Quantification (Optional): If a more precise measurement is needed, carefully filter the saturated solution and analyze the concentration of the dissolved intermediate using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Data Interpretation:

The results of this screening will help you categorize solvents and identify promising candidates for single-solvent or co-solvent systems.

Solvent Polarity Index Solubility (mg/mL) at 25°C Observations
Heptane0.1< 0.1Insoluble
Toluene2.40.5Sparingly Soluble
Dichloromethane3.11.2Slightly Soluble
Acetone5.13.5Soluble
Acetonitrile5.82.8Soluble
Ethanol4.35.1Freely Soluble
DMSO7.2> 10Very Soluble
Water10.2< 0.01Practically Insoluble

Note: The data in this table is hypothetical and for illustrative purposes only.

Guide 2: Improving Solubility with a Co-Solvent System

Objective: To enhance the solubility of this compound by using a binary solvent system.

Procedure:

  • Select a Primary Solvent: Choose a solvent in which the intermediate has some, albeit low, solubility.

  • Select a Co-solvent: Choose a miscible co-solvent in which the intermediate is highly soluble.

  • Prepare Mixtures: Create a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

  • Measure Solubility: Determine the solubility of this compound in each of these mixtures using the procedure described in Guide 1.

Data Interpretation:

Plotting the solubility as a function of the co-solvent percentage can help identify the optimal solvent ratio for your process.

Solvent System (Toluene:DMSO) Solubility (mg/mL) at 25°C
100:00.5
90:102.5
80:205.8
70:309.2
50:5015.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: High-Throughput Solubility Screening

This protocol enables rapid screening of multiple solvents and conditions.

  • Plate Preparation: Add a pre-weighed amount of this compound to each well of a 96-well plate.

  • Solvent Dispensing: Use a liquid handling robot to dispense a range of solvents into the wells.

  • Sealing and Incubation: Seal the plate and incubate on a shaker at a controlled temperature for 12-24 hours.

  • Analysis: After incubation, analyze the concentration of the dissolved compound in the supernatant of each well using a plate-based analytical method like UV-Vis spectroscopy or a rapid LC-MS method.

Protocol 2: pH-Dependent Solubility Profile

This protocol is for ionizable compounds.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Add an excess of this compound to each buffer solution.

  • Equilibration: Agitate the samples for 24 hours at a constant temperature.

  • pH Measurement: Measure the final pH of each solution after equilibration.

  • Quantification: Filter the samples and analyze the concentration of the dissolved compound by HPLC.

Visualizations

G cluster_start Initial Observation cluster_screening Solubility Screening & Characterization cluster_optimization Optimization Strategies cluster_process Process Considerations cluster_end Resolution start Poor Solubility of This compound solvent_screen Solvent Screening (Polar & Apolar) start->solvent_screen solid_state Solid-State Characterization (XRPD, DSC, Microscopy) start->solid_state cosolvent Co-solvent Systems solvent_screen->cosolvent temp Temperature Adjustment solvent_screen->temp slurry Slurry Reaction solvent_screen->slurry solid_form Solid Form Screening (Salts, Co-crystals, Amorphous) solid_state->solid_form end_node Optimized Process / Solubilized Intermediate cosolvent->end_node temp->end_node ph pH Modification (for ionizable compounds) ph->end_node solid_form->end_node formulation Formulation Approaches slurry->formulation formulation->end_node

Caption: A workflow diagram for troubleshooting poor solubility of a chemical intermediate.

G cluster_compound Compound Properties cluster_factors Influencing Factors cluster_result Outcome compound This compound (Solid State) solubility Solubility solvent Solvent Polarity solvent->solubility Modifies cosolvent Co-solvent Addition cosolvent->solubility Enhances temperature Temperature temperature->solubility Increases/Decreases ph pH ph->solubility Alters (if ionizable)

Caption: Factors influencing the solubility of a chemical intermediate.

Technical Support Center: ADC Characterization by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) characterization by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in ADC characterization by mass spectrometry?

Antibody-Drug Conjugates (ADCs) are complex biomolecules, and their analysis by mass spectrometry can be challenging due to their inherent heterogeneity.[1][2][3][4] Key challenges include:

  • Heterogeneity: ADCs are often complex mixtures of different species with varying drug-to-antibody ratios (DAR), which can complicate data interpretation.[1][2][3][5]

  • Sample Preparation: Suboptimal sample preparation can introduce artifacts, such as skewed DAR profiles or modifications to the ADC.[6][7]

  • Linker and Payload Properties: The chemical properties of the linker and the cytotoxic payload can present unique challenges, such as instability or in-source fragmentation during MS analysis.[8]

  • Dynamic Changes in Vivo: In biological samples, ADCs can undergo biotransformation, leading to a dynamically changing mixture of species that is difficult to characterize and quantify.[9][10][11]

  • Sensitivity and Resolution: Achieving sufficient sensitivity and mass resolution is crucial for identifying and quantifying different ADC species, especially for modifications with small mass changes.[9][10][12]

Q2: How can I improve the accuracy of my Drug-to-Antibody Ratio (DAR) measurement by mass spectrometry?

Accurate DAR determination is a critical quality attribute for ADCs.[7] To improve accuracy:

  • Optimize Sample Preparation: Ensure proper desalting and consider the timing between synthesis and analysis, as these can impact DAR values.[7] For methods involving dithiothreitol (B142953) (DTT) reduction, an acidic quench is recommended to enhance reliability.[7]

  • Choose the Right MS Technique: Different MS approaches have their strengths and weaknesses for DAR analysis.

    • Hydrophobic Interaction Chromatography (HIC)-MS: Provides separation of species with different DARs but might not be suitable for all ADC types.[4][]

    • Reversed-Phase Liquid Chromatography (RPLC)-MS: Can be used, but denaturing conditions may dissociate some ADC structures.[][14]

    • Native MS: Performed under non-denaturing conditions, it is particularly useful for preserving the intact structure of ADCs, especially those with non-covalent interactions.[5][8][15]

  • Consider Ionization Efficiencies: Be aware that higher DAR species may have different ionization efficiencies, which can lead to an underestimation of the average DAR.[14] It is often recommended to confirm MS-based DAR values with an orthogonal method like UV-based chromatography.[14]

  • Deglycosylation: Enzymatic removal of N-linked glycans using PNGase F can reduce spectral complexity and improve the accuracy of DAR determination by simplifying the mass spectrum.[8][16]

Q3: What is the difference between intact, subunit, and peptide mapping analysis for ADCs?

These are three common MS-based approaches for ADC characterization, each providing different levels of structural information:

  • Intact Mass Analysis: This "top-down" approach analyzes the entire ADC molecule. It is used to determine the overall molecular weight, assess the major conjugate forms, and calculate the average DAR.[8][17] Native MS is often employed for intact analysis to preserve the ADC's quaternary structure.[8]

  • Subunit Mass Analysis: This "middle-down" approach involves digesting the ADC into smaller subunits (e.g., light chain, heavy chain, or Fab and Fc fragments using enzymes like IdeS) before MS analysis.[16][17] This reduces the complexity of the mass spectra and allows for more precise localization of the drug conjugation to specific chains.[17]

  • Peptide Mapping: This "bottom-up" approach involves digesting the ADC into small peptides using enzymes like trypsin. The resulting peptides are then analyzed by LC-MS/MS to pinpoint the exact amino acid residues where the drug is conjugated and to identify post-translational modifications (PTMs).[17][18]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your ADC characterization experiments.

Problem 1: Poor Signal Intensity or Undetectable Peaks in the Mass Spectrum

Possible Causes & Solutions:

Cause Solution
Inappropriate Sample Concentration Optimize the sample concentration. If it's too dilute, you may not get a strong signal. If it's too concentrated, it could lead to ion suppression.[19]
Inefficient Ionization Experiment with different ionization techniques (e.g., ESI, MALDI) and optimize the source parameters to improve ionization efficiency for your specific ADC.[19]
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[19]
Poor Desalting Inefficient desalting can introduce ions that suppress the signal of the ADC. Ensure your desalting step is effective.[7]
Problem 2: Inaccurate or Inconsistent DAR Values

Possible Causes & Solutions:

Cause Solution
Sample Preparation Artifacts The desalting and reduction steps, as well as the time between synthesis and analysis, can affect the apparent DAR. Standardize your sample preparation workflow.[7]
Dissociation of ADC in Denaturing Conditions For cysteine-conjugated ADCs with partially reduced disulfide bonds, denaturing LC-MS conditions can cause the heavy and light chains to dissociate.[8] Use native MS conditions to analyze the intact, non-covalent ADC.[8]
Variable Ionization Efficiency Higher DAR species can have lower ionization efficiency, leading to an underestimation of the average DAR.[14] Validate your MS results with an orthogonal, UV-based method like HIC.[14]
Overlapping Glycoforms and Conjugated Forms Complex glycosylation profiles can lead to overlapping m/z ions with drug-conjugated forms, complicating deconvolution.[8][16] Perform de-N-glycosylation of the intact ADC using PNGase F to simplify the mass spectrum.[8][16]
Problem 3: Difficulty in Localizing the Conjugation Site

Possible Causes & Solutions:

Cause Solution
Payload Fragmentation during MS/MS Traditional collision-induced dissociation (CID) can cause the cytotoxic payload to fragment, preventing accurate localization.[18]
Low Sequence Coverage in Peptide Mapping Incomplete digestion or poor ionization of certain peptides can lead to low sequence coverage, making it impossible to confirm conjugation at all potential sites.
Inappropriate Fragmentation Technique Use alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Activated Dissociation (EAD) which can preserve the payload and provide site-specific information.[17][18]
Hydrophobic Conjugated Peptides The conjugation of a hydrophobic payload can make the resulting peptides difficult to separate and analyze by RPLC.[20]

Experimental Protocols & Data

Table 1: Comparison of Mass Spectrometry Methods for ADC Characterization
Analysis Level Method Information Obtained Common Challenges
Intact ADC Native SEC-MSAverage DAR, distribution of drug-loaded species, confirmation of intact structure.[5][15]Lower ionization efficiency for higher DAR species.
Intact ADC RPLC-MS (denaturing)Average DAR for lysine-conjugated or other stable ADCs.[14]Dissociation of non-covalently linked chains in cysteine-conjugated ADCs.[8]
Subunit IdeS digestion followed by RPLC-MSDAR on light and heavy chain fragments, localization of conjugation to specific domains.[16]Not suitable for DAR analysis of lysine-conjugated ADCs.[6]
Peptide Peptide Mapping (e.g., Trypsin digestion) with LC-MS/MSPrecise localization of conjugation sites, PTM identification and localization.[17]Payload fragmentation with CID, difficulty with hydrophobic peptides.[18][20]
Protocol: Generic Workflow for Intact Mass Analysis of an ADC using Native SEC-MS
  • Sample Preparation:

    • If necessary, perform buffer exchange into a volatile, MS-compatible buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

    • If the glycosylation profile is complex, consider deglycosylation with PNGase F to simplify the resulting spectrum.[8][16]

  • LC Separation:

    • Utilize a size-exclusion chromatography (SEC) column compatible with native MS conditions.

    • The mobile phase should be a volatile buffer (e.g., 100 mM ammonium acetate) to maintain the native protein structure.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of native MS.[5][12]

    • Optimize source conditions (e.g., capillary voltage, source temperature) to preserve non-covalent interactions and minimize in-source fragmentation.[8]

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each detected species (DAR 0, DAR 2, DAR 4, etc.).[5]

Visualizations

ADC_Troubleshooting_Workflow cluster_start Start: Experiment cluster_issue Identify Issue cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Resolution start ADC Characterization by MS issue Problem Encountered? start->issue poor_signal Poor Signal Intensity issue->poor_signal Yes inaccurate_dar Inaccurate DAR issue->inaccurate_dar site_localization Localization Issues issue->site_localization end Successful Analysis issue->end No action1 Optimize Sample Prep Tune/Calibrate MS poor_signal->action1 action2 Use Native MS Deglycosylate Orthogonal Method inaccurate_dar->action2 action3 Use ETD/EAD Optimize Digestion site_localization->action3 action1->end action2->end action3->end

Caption: A logical workflow for troubleshooting common issues in ADC mass spectrometry.

ADC_Analysis_Levels cluster_levels Levels of MS Analysis cluster_info Information Obtained adc Antibody-Drug Conjugate (ADC) intact Intact Mass (Top-Down) adc->intact Direct Analysis subunit Subunit Mass (Middle-Down) adc->subunit Enzymatic Digestion (e.g., IdeS) peptide Peptide Mapping (Bottom-Up) adc->peptide Proteolytic Digestion (e.g., Trypsin) info_intact Avg. DAR Overall Heterogeneity intact->info_intact info_subunit Chain-specific DAR Domain Localization subunit->info_subunit info_peptide Precise Conjugation Site PTM Identification peptide->info_peptide

Caption: Different levels of mass spectrometry analysis for ADC characterization.

References

Validation & Comparative

Validating TAM558 Conjugation to Monoclonal Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAM558, a potent tubulysin-based payload, for conjugation to monoclonal antibodies (mAbs) in the development of Antibody-Drug Conjugates (ADCs). We will delve into the validation process, compare its performance with alternative technologies, and provide detailed experimental protocols and data to support your research and development efforts.

Introduction to TAM558 and Antibody-Drug Conjugates

Antibody-Drug Conjugates are a revolutionary class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, and the payload itself are critical components that dictate the ADC's stability, efficacy, and safety profile.

TAM558 is a synthetic analog of tubulysin, a natural product known for its potent inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] TAM558 is utilized as the payload in the clinical-stage ADC, OMTX705, which targets Fibroblast Activation Protein (FAP), a protein highly expressed in the stroma of various solid tumors.[2][3][4][5]

Performance Comparison: TAM558 vs. Alternative Payloads

Objectively comparing ADC technologies can be challenging due to variations in experimental conditions across different studies. The following tables summarize available data for TAM558-containing ADCs and commonly used alternatives.

Disclaimer: The data presented below is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Cytotoxicity of ADCs with Different Payloads

ADCPayloadTargetCell LineIC50 (nmol/L)Reference
OMTX705TAM558 FAPHT1080-FAP~0.23[4]
Trastuzumab-MMAEMMAEHER2SK-BR-3~0.1[6]
Anti-CD276-PBDPBDCD276VariousSub-nanomolar[6]

Table 2: In Vivo Stability and Efficacy of Different ADCs

ADCPayloadLinker TypeAnimal ModelKey FindingsReference
OMTX705TAM558 Cysteine-based cleavableMouse Xenograft (Pancreatic, Lung, Breast)High plasma stability, with no payload release detected up to 7 days. Showed 100% tumor growth inhibition.[4][7][4][7]
Trastuzumab emtansine (T-DM1)DM1Non-cleavableMouse XenograftEstablished efficacy in HER2-positive breast cancer.[8]
Trastuzumab deruxtecan (B607063) (T-DXd)DeruxtecanCleavableMouse XenograftHigh drug-to-antibody ratio (DAR) and potent bystander effect.[9][9]

Experimental Protocols for TAM558 Conjugation and Validation

This section provides a detailed methodology for the conjugation of TAM558 to a monoclonal antibody via cysteine residues and the subsequent validation of the conjugate.

Protocol 1: Cysteine-Based Conjugation of TAM558 to a Monoclonal Antibody

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TAM558 with a maleimide (B117702) linker

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb solution with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds.

  • Drug-Linker Preparation:

    • Dissolve the TAM558-maleimide in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the TAM558-maleimide solution to the reduced mAb solution at a desired molar ratio (e.g., 5:1 drug-linker to mAb).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the TAM558-ADC using a pre-equilibrated SEC column to remove unconjugated payload, excess reagents, and aggregates.

    • Collect the fractions containing the purified ADC.

Protocol 2: Validation of TAM558-ADC Conjugation

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Column: A HIC column suitable for protein separations.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different drug-loaded species will separate based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.

2. Analysis of Size Variants by Size Exclusion Chromatography (SEC):

  • Column: An SEC column appropriate for monoclonal antibody analysis.

  • Mobile Phase: PBS, pH 7.4.

  • Flow Rate: Isocratic flow.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Assess the percentage of monomer, aggregate, and fragment in the purified ADC sample.

3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS):

  • Method: Native SEC-MS or denaturing reverse-phase LC-MS after deglycosylation.

  • Analysis: Deconvoluted mass spectra will show the mass of the unconjugated antibody and the different drug-loaded species. The DAR can be calculated from the relative abundance of these species.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the TAM558 conjugation workflow, the validation process, and the mechanism of action.

TAM558_Conjugation_Workflow mAb Monoclonal Antibody Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb TCEP Reduction Conjugation Conjugation Reaction Reduced_mAb->Conjugation TAM558 TAM558-Maleimide TAM558->Conjugation Quenching Quenching Conjugation->Quenching Unreacted Maleimides Purification Purification (SEC) Quenching->Purification TAM558_ADC Purified TAM558-ADC Purification->TAM558_ADC

Caption: Workflow for cysteine-based conjugation of TAM558 to a monoclonal antibody.

ADC_Validation_Workflow Purified_ADC Purified TAM558-ADC HIC HIC Analysis Purified_ADC->HIC SEC SEC Analysis Purified_ADC->SEC MS Mass Spectrometry Purified_ADC->MS DAR Drug-to-Antibody Ratio HIC->DAR Purity Purity & Aggregation SEC->Purity MS->DAR Confirmation Conjugation Confirmation MS->Confirmation

Caption: Experimental workflow for the validation of TAM558-ADC conjugation.

Tubulysin_Signaling_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis TAM558_ADC TAM558-ADC Internalization Internalization TAM558_ADC->Internalization Lysosome Lysosome Internalization->Lysosome Released_TAM558 Released TAM558 Lysosome->Released_TAM558 Linker Cleavage Released_TAM558->Tubulin Inhibition

Caption: Mechanism of action of TAM558 leading to apoptosis in cancer cells.

References

A Comparative Analysis of OMTX705 and Other FAP-Targeting Antibody-Drug Conjugates in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of fibroblast activation protein (FAP)-targeting antibody-drug conjugates (ADCs) presents a promising frontier in the development of novel cancer therapeutics. This guide provides a detailed comparison of the efficacy of OMTX705 against other notable FAP-targeting ADCs, supported by available preclinical and clinical data. The information is intended to offer an objective overview to inform ongoing research and development efforts in this domain.

Introduction to FAP-Targeting ADCs

Fibroblast activation protein (FAP) is a cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in normal adult tissues is limited. This differential expression profile makes FAP an attractive target for targeted cancer therapies, including ADCs. FAP-targeting ADCs are designed to selectively deliver potent cytotoxic payloads to the tumor stroma, thereby disrupting the tumor microenvironment and inducing cancer cell death.

This guide focuses on a comparative analysis of OMTX705, a clinical-stage FAP-targeting ADC, with other FAP-targeting ADCs such as those based on the sibrotuzumab antibody (e.g., sibrotuzumab-DM1) and the huB12 antibody (huB12-MMAE).

OMTX705: Mechanism of Action and Efficacy

OMTX705 is an ADC composed of a humanized anti-FAP monoclonal antibody conjugated to the novel microtubule inhibitor TAM470.[1][2] Its mechanism of action is twofold: it directly kills FAP-positive CAFs, and the released payload can exert a "bystander effect," killing adjacent tumor cells.[1] Furthermore, preclinical studies suggest that OMTX705 can modulate the tumor microenvironment by increasing the infiltration of CD8+ T cells, suggesting a potential synergy with immunotherapies.[3]

Preclinical Efficacy of OMTX705

Preclinical studies in patient-derived xenograft (PDX) models of various cancers, including pancreatic, lung, breast, and gastric cancer, have demonstrated significant anti-tumor activity of OMTX705.[1][3] In these models, OMTX705 has shown the ability to induce 100% tumor growth inhibition and even tumor regression.[1] Notably, OMTX705 has also shown superiority over other FAP-targeting ADCs with deruxtecan-based payloads in pancreatic cancer models.[1]

Clinical Efficacy of OMTX705

Preliminary results from a first-in-human Phase 1 clinical trial (NCT05547321) in patients with advanced solid tumors have indicated that OMTX705 has a favorable safety profile.[4][5] In this dose-escalation study, OMTX705 was evaluated as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[4][6] As a monotherapy, the best response observed was stable disease in 26% of patients.[4] In combination with pembrolizumab, a partial response was achieved in 4% of patients (one with microsatellite stable colorectal cancer and one with pancreatic ductal adenocarcinoma), with a disease control rate (stable disease or better) of 37%.[4] The combination therapy has shown promising disease control in heavily pretreated patients with pancreatic, colorectal, and non-small cell lung cancer.[4] A Phase Ib trial specifically for patients with advanced or metastatic pancreatic adenocarcinoma is also underway.[7]

Comparative FAP-Targeting ADCs

Sibrotuzumab-Based ADCs (e.g., Sibrotuzumab-DM1)

Sibrotuzumab is a humanized monoclonal antibody that targets FAP.[8][9] It has been investigated as a component of ADCs, with cytotoxic payloads such as DM1 (a maytansinoid derivative that inhibits tubulin polymerization) and DM4.[2][10][11] The proposed mechanism of action for a sibrotuzumab-DM1 ADC involves the antibody binding to FAP on CAFs, followed by internalization and intracellular release of the DM1 payload, leading to cell death.[2][11]

huB12-MMAE

huB12-MMAE is a FAP-targeting ADC composed of a humanized anti-FAP antibody (huB12) conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[15][16]

Preclinical studies have demonstrated the in vitro and in vivo efficacy of huB12-MMAE. In vitro, huB12-MMAE showed potent and selective cytotoxic activity against FAP-expressing cells.[16][17][18] For instance, it induced potent cell death in FAP-positive prostate CAF and engineered cell lines with IC50 values of 0.87 µg/mL and 0.61 µg/mL, respectively.[16] In vivo, treatment with huB12-MMAE resulted in significant tumor growth control and prolonged survival in a xenograft model engineered to overexpress FAP.[15][17][18][19] Mechanistically, the elimination of FAP-expressing CAFs by huB12-MMAE was shown to induce the secretion of pro-inflammatory cytokines, suggesting a modulation of the tumor immune microenvironment.[15] Currently, there is no publicly available information on the clinical development status of huB12-MMAE.

Data Presentation

Table 1: Comparison of Key Characteristics of FAP-Targeting ADCs

FeatureOMTX705Sibrotuzumab-DM1huB12-MMAE
Antibody Humanized anti-FAPSibrotuzumab (humanized anti-FAP)huB12 (humanized anti-FAP)
Payload TAM470 (Tubulysin)DM1 (Maytansinoid)MMAE (Auristatin)
Payload MOA Microtubule InhibitorMicrotubule InhibitorMicrotubule Inhibitor
Development Stage Phase 1/1b Clinical TrialsPreclinical/DiscontinuedPreclinical

Table 2: Summary of Preclinical Efficacy Data

ADCCancer ModelKey FindingsReference
OMTX705 Pancreatic, Lung, Breast, Gastric PDX models100% tumor growth inhibition, tumor regression. Superior to a deruxtecan-based FAP-ADC in a pancreatic cancer model.[1][3]
huB12-MMAE FAP-expressing xenograftSignificant tumor growth control and prolonged survival.[15][17][18]
Sibrotuzumab-DM1 Data not publicly available--

Table 3: Summary of Clinical Efficacy Data (OMTX705 Phase 1 Trial - NCT05547321)

Treatment ArmBest Overall ResponseDisease Control RatePatient PopulationReference
Monotherapy Stable Disease (26%)-Advanced Solid Tumors[4]
Combination with Pembrolizumab Partial Response (4%)37%Advanced Solid Tumors[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited studies.

OMTX705 In Vivo Efficacy Studies
  • Animal Models: Immunodeficient mice bearing patient-derived xenografts (PDXs) of various solid tumors (pancreatic, lung, breast, gastric).[3][20] For studying immunomodulatory effects, mouse models with humanized immune systems were used.[3]

  • Treatment: OMTX705 was administered intravenously at specified doses and schedules.[20]

  • Efficacy Assessment: Tumor growth was monitored by measuring tumor volume over time. Tumor growth inhibition (TGI) and tumor regression were calculated.[20] Immunohistochemistry was used to analyze the tumor microenvironment, including the infiltration of immune cells like CD8+ T cells.[3]

huB12-MMAE In Vitro Cytotoxicity Assay
  • Cell Lines: FAP-positive cell lines (e.g., hPrCSC-44, CWR-R1FAP) and FAP-negative control cell lines.[16][17][18]

  • Treatment: Cells were treated with serial dilutions of huB12-MMAE for 72 hours.[16][17][18]

  • Efficacy Assessment: Cell viability was assessed using standard assays (e.g., CellTiter-Glo). The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the ADC.[16]

huB12-MMAE In Vivo Efficacy Studies
  • Animal Models: Mice bearing xenografts engineered to overexpress FAP.[15][19][21]

  • Treatment: huB12-MMAE was administered to the mice at specified doses.[17][18]

  • Efficacy Assessment: Tumor growth was monitored, and survival curves were generated.[17][18]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

OMTX705_Mechanism_of_Action OMTX705 OMTX705 ADC FAP_CAF FAP on Cancer-Associated Fibroblast (CAF) OMTX705->FAP_CAF Binds to Internalization Internalization FAP_CAF->Internalization Payload_Release TAM470 Payload Release Internalization->Payload_Release CAF_Apoptosis CAF Apoptosis Payload_Release->CAF_Apoptosis Bystander_Effect Bystander Killing of Tumor Cells Payload_Release->Bystander_Effect TME_Modulation TME Modulation CAF_Apoptosis->TME_Modulation Bystander_Effect->TME_Modulation CD8_Infiltration Increased CD8+ T Cell Infiltration TME_Modulation->CD8_Infiltration

Caption: Mechanism of action of OMTX705.

FAP_ADC_Comparison_Workflow cluster_OMTX705 OMTX705 cluster_huB12 huB12-MMAE cluster_Sibrotuzumab Sibrotuzumab-DM1 OMTX_preclinical Preclinical Efficacy (PDX models) OMTX_clinical Phase 1/1b Clinical Trial (Solid Tumors) OMTX_preclinical->OMTX_clinical Comparison Comparative Efficacy Analysis OMTX_clinical->Comparison huB12_preclinical Preclinical Efficacy (Xenograft models) huB12_preclinical->Comparison huB12_invitro In Vitro Cytotoxicity huB12_invitro->huB12_preclinical Sibro_preclinical Limited Public Data Sibro_preclinical->Comparison

Caption: Workflow for comparing FAP-targeting ADCs.

Conclusion

OMTX705 has demonstrated a promising preclinical efficacy profile and an acceptable safety profile in early clinical trials, positioning it as a leading candidate in the field of FAP-targeting ADCs. Its dual mechanism of action, which includes both direct cytotoxicity to CAFs and a bystander effect on tumor cells, along with its potential to modulate the tumor immune microenvironment, suggests a multifaceted anti-cancer activity.

In comparison, while other FAP-targeting ADCs like huB12-MMAE have shown encouraging preclinical results, their clinical development status is less clear. For sibrotuzumab-based ADCs, a lack of publicly available efficacy data for the conjugated forms makes a direct comparison challenging.

The continued clinical development of OMTX705, particularly the forthcoming data from its Phase Ib/II trials, will be crucial in further defining its therapeutic potential and its position relative to other FAP-targeting strategies. For researchers and drug developers, the distinct characteristics and available data for each of these ADCs provide valuable insights for the design and advancement of next-generation stromal-targeting cancer therapies.

References

A Comparative Guide to ADC Payloads: Exploring Alternatives to TAM558 Intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Oncology

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the careful selection of the cytotoxic payload being a critical determinant of therapeutic success. While the novel tubulysin-based payload TAM558, utilized in the fibroblast activation protein (FAP)-targeting ADC OMTX705, has shown promise, a diverse array of alternative payloads with distinct mechanisms of action are commercially available and under rigorous investigation. This guide provides a comparative overview of prominent alternatives to TAM558 intermediate-5, supported by experimental data to inform the selection of next-generation ADC candidates.

Overview of TAM558 and its Alternatives

TAM558 is a synthetic cytolysin (B1578295) payload that, when conjugated to an antibody, demonstrates potent anti-tumor activity.[1][2][3][4] As part of the ADC OMTX705, it targets cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][5][6] The payload itself, a tubulysin (B8622420) analog, induces cell death by inhibiting tubulin polymerization.[7]

This guide will focus on the following commercially available and clinically relevant alternatives, categorized by their mechanism of action:

  • Tubulin Inhibitors:

    • Auristatins (e.g., Monomethyl Auristatin E - MMAE): A potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9]

    • Maytansinoids (e.g., DM4): A derivative of maytansine (B1676224) that also inhibits microtubule assembly, causing cell death.[10][11]

  • Topoisomerase I Inhibitors:

    • Deruxtecan (DXd): A potent topoisomerase I inhibitor that causes DNA damage and triggers apoptosis. It is known for its high membrane permeability, leading to a significant bystander effect.[12][13][14][15]

    • SN-38: The active metabolite of irinotecan, which also inhibits topoisomerase I.[16][17]

  • DNA Damaging Agents:

    • Pyrrolobenzodiazepine (PBD) Dimers: These agents crosslink DNA in the minor groove, leading to cell death. They are among the most potent ADC payloads.

Comparative Performance Data

The following tables summarize key quantitative data for OMTX705 and ADCs utilizing alternative payloads. It is important to note that direct head-to-head comparisons are limited, and data are compiled from various studies, which may employ different antibodies, linkers, and experimental conditions.

Table 1: Physicochemical and In Vitro Cytotoxicity Data

ADC PlatformPayload ClassAverage DAR¹Target Cell LineIC₅₀ (ng/mL)Reference
OMTX705 Tubulysin (TAM558)3.6FAP-expressing cells~1-5 µmol/L (for unconjugated TAM558 with linker)[1]
MMAE-based ADC Auristatin2-4VariousVaries (sub-nanomolar to nanomolar range)[9]
DM4-based ADC Maytansinoid2-4VariousVaries (picomolar to nanomolar range)
Deruxtecan-based ADC Topoisomerase I Inhibitor~8HER2-low breast cancerVaries (nanomolar range)[12]
SN-38-based ADC Topoisomerase I Inhibitor~7.1Her2-positive cells5.5 nM (for optimized ADC)[18][19][20]
PBD Dimer-based ADC DNA Damaging Agent2-4VariousVaries (picomolar range)[4]

¹Drug-to-Antibody Ratio

Table 2: In Vivo Efficacy Data

ADC PlatformTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
OMTX705 Pancreatic, Lung, Breast, Ovarian PDX10-30 mg/kg100% TGI and tumor regressions[6][21]
MMAE-based ADC Triple-Negative Breast Cancer XenograftSingle doseSignificant reduction in tumor volume[9]
DM4-based ADC Multiple Myeloma XenograftVariesSignificant inhibition of tumor growth[10]
Deruxtecan-based ADC HER2-expressing tumor xenograftsVariesPotent anti-tumor activity[12]
SN-38-based ADC In vivo tumor modelsVariesSignificant delay in tumor growth[18][19][20]
PBD Dimer-based ADC Solid tumor and hematologic malignancy modelsVariesHighly efficacious

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of ADC candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

  • Cell Seeding: Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC₅₀ value.[22][23][24][25][26]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, and it can be determined using several methods.

  • Hydrophobic Interaction Chromatography (HIC): This is a standard technique for analyzing cysteine-conjugated ADCs. The separation is based on the hydrophobicity of the ADC species with different numbers of conjugated payloads. The average DAR is calculated from the relative peak areas of the different species.[27]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For both lysine (B10760008) and cysteine-conjugated ADCs, LC-MS can be used to determine the molecular weight of the different ADC species. The DAR is then calculated from the mass difference between the conjugated and unconjugated antibody.[28][][30][31]

In Vivo Efficacy Studies in Xenograft Models

These studies evaluate the anti-tumor activity of an ADC in an animal model.

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a specified size, randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatment intravenously.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[32]

Bystander Effect Assay

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

  • Co-culture Model: Co-culture antigen-positive and antigen-negative cancer cells. The antigen-negative cells are often labeled with a fluorescent protein (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with the ADC.

  • Analysis: After a set incubation period, the viability of the antigen-negative cells is assessed by microscopy or flow cytometry. A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[23][33][34][35][36]

Visualizing Key Concepts

Diagrams generated using Graphviz can help illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Culture (Antigen-Positive & Negative) Cytotoxicity_Assay Cytotoxicity Assay (MTT) - Determine IC50 Cell_Culture->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay - Co-culture Model Cell_Culture->Bystander_Assay Xenograft_Model Xenograft Model Establishment Cytotoxicity_Assay->Xenograft_Model Candidate Selection ADC_Synthesis ADC Synthesis ADC_Synthesis->Cytotoxicity_Assay Test Article DAR_Analysis DAR Analysis (HIC/LC-MS) ADC_Synthesis->DAR_Analysis Efficacy_Study In Vivo Efficacy Study - Measure Tumor Growth Xenograft_Model->Efficacy_Study PK_Study Pharmacokinetic Study - Analyze ADC Stability Xenograft_Model->PK_Study

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

bystander_effect cluster_adc ADC Action cluster_bystander Bystander Effect ADC ADC Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos Binding Internalization Internalization & Payload Release Ag_pos->Internalization Payload Payload Internalization->Payload Apoptosis_pos Apoptosis Payload->Apoptosis_pos Diffusion Diffusion Payload->Diffusion Ag_neg Antigen-Negative Tumor Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg Diffusion->Ag_neg

References

A Comparative Guide to Tubulysin Derivatives: Unveiling the Potency of TAM558-derived Payloads

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potent cytotoxic agents for targeted cancer therapy, tubulysin (B8622420) derivatives have emerged as a class of highly effective microtubule inhibitors. Their exceptional potency, even against multidrug-resistant cancer cell lines, makes them attractive payloads for antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of TAM558 intermediate-5's derived active payload, TAM470, with other notable tubulysin derivatives, supported by experimental data and detailed methodologies.

This compound is a key precursor in the synthesis of TAM558 , a payload molecule that is further processed into the cytolytic agent TAM470 . This final payload is conjugated to a humanized anti-fibroblast activation protein (FAP) antibody to create the ADC OMTX705, which has demonstrated significant antitumor activity.[1]

Mechanism of Action: Disrupting the Cellular Scaffolding

Tubulysins exert their cytotoxic effects by interfering with microtubule dynamics. These filamentous intracellular structures are crucial for cell division, intracellular transport, and maintaining cell shape. By binding to tubulin, the building block of microtubules, tubulysins inhibit its polymerization, leading to the disruption of the microtubule network. This interference triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and ultimately, programmed cell death (apoptosis).[2][3]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the in vitro cytotoxicity of TAM470 and other selected tubulysin derivatives across various cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (nM)
TAM470 HT1080FibrosarcomaCytotoxic at 10 nM - 100 µM
TAM470 FAP-expressing HT1080FibrosarcomaCytotoxic at 10 nM - 100 µM
TAM470 CAF07Cancer-Associated FibroblastCytotoxic at 10 nM - 100 µM
Tubulysin A NCI-H1299Lung Cancer3
Tubulysin A HT-29Colon Cancer1
Tubulysin A A2780Ovarian Cancer2
Tubulysin U analogue (1f) HT-29Colon Cancer22
Natural Tubulysin U HT-29Colon Cancer3.8
KEMTUB10 MCF7Breast CancerPotent cytotoxic effect
KEMTUB10 MDAMB231Breast CancerPotent cytotoxic effect

Note: The cytotoxicity data for TAM470 is presented as a range of effective concentrations as specific IC50 values were not available in the reviewed literature. Data is compiled from multiple sources.[4][5][6][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Tubulysin derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Serial dilutions of the tubulysin derivatives are prepared in complete culture medium and added to the cells.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Tubulin Rehydration Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Tubulysin derivative

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Tubulin is reconstituted in ice-cold rehydration buffer. Stock solutions of GTP and the tubulysin derivative are prepared.

  • Reaction Setup: The reaction mixture, containing tubulin, GTP, and the test compound or vehicle control, is prepared on ice.

  • Measurement: The reaction mixture is transferred to a pre-warmed 96-well plate, and the plate is immediately placed in a spectrophotometer set to 37°C. The change in absorbance at 340-350 nm, which corresponds to microtubule formation, is measured kinetically over time (e.g., every 30-60 seconds for 60-90 minutes).[9][10][11][12]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the tubulysin-induced apoptotic signaling pathway and a typical experimental workflow for evaluating these compounds.

Tubulysin_Signaling_Pathway cluster_cell Cancer Cell Tubulysin Tubulysin Tubulin Tubulin Tubulysin->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptotic_Signaling Apoptotic Signaling Cascade G2M_Arrest->Apoptotic_Signaling Apoptosis Apoptosis (Cell Death) Apoptotic_Signaling->Apoptosis

Caption: Tubulysin-induced apoptotic signaling pathway.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Tubulysin Derivatives (e.g., TAM470 from this compound) Start->Compound_Synthesis In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) In_Vitro_Assays->Cytotoxicity_Assay Tubulin_Polymerization_Assay Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Polymerization_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Tubulin_Polymerization_Assay->Data_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Data_Analysis->In_Vivo_Studies ADC_Development Antibody-Drug Conjugate Development In_Vivo_Studies->ADC_Development End End ADC_Development->End

Caption: Experimental workflow for tubulysin derivative evaluation.

In Vivo Efficacy of Tubulysin-Based ADCs

The ultimate test of an anti-cancer agent's potential lies in its performance in living organisms. In vivo studies using animal models, typically xenografts where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor activity of tubulysin-based ADCs.

For instance, the ADC OMTX705, which utilizes the TAM470 payload, has demonstrated significant, dose-dependent tumor growth inhibition in various solid tumor xenograft models, including those resistant to chemotherapy and immunotherapy.[13][14] Similarly, other tubulysin-based ADCs have shown potent in vivo efficacy in models of prostate cancer, non-small cell lung adenocarcinoma, breast cancer, and gastric carcinoma.[15] These studies underscore the therapeutic promise of harnessing the potent cytotoxicity of tubulysin derivatives through targeted delivery.

Conclusion

The development of synthetic tubulysin analogues, such as the TAM558-derived payload TAM470, represents a significant advancement in the field of targeted cancer therapy. These highly potent microtubule inhibitors, when incorporated into ADCs, offer the potential for enhanced efficacy and a wider therapeutic window. The comparative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to unlock the full potential of this promising class of anti-cancer agents.

References

Assessing the Bystander Effect of TAM558: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the bystander killing capacity of the novel tubulysin-based payload, TAM558, against other established antibody-drug conjugate (ADC) payloads. This guide provides an objective analysis of the available preclinical data, detailed experimental methodologies, and a look into the underlying mechanisms of action.

The efficacy of antibody-drug conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses and kills adjacent, antigen-negative tumor cells. TAM558, a potent tubulysin-based payload utilized in the fibroblast activation protein (FAP)-targeting ADC OMTX705, has garnered attention for its potential to induce a robust bystander effect. This guide provides a comparative assessment of TAM558's bystander capabilities against other widely used payloads such as monomethyl auristatin E (MMAE), deruxtecan (B607063) (DXd), and pyrrolobenzodiazepine (PBD) dimers.

Comparative Analysis of Payload Properties and Bystander Effect

The ability of a payload to exert a bystander effect is largely governed by its physicochemical properties, particularly its lipophilicity and membrane permeability. Highly lipophilic and membrane-permeable payloads can efficiently cross cell membranes to kill neighboring cells.

PayloadClassLipophilicity (LogP)Bystander Effect PotentialKey References
TAM558 Tubulysin6.9High (inferred)[1]
MMAE AuristatinHigh (membrane permeable)High[2][3][4]
Deruxtecan (DXd) Topoisomerase I InhibitorHigh (membrane permeable)High[5][6][7]
PBD Dimer DNA Cross-linking AgentHigh (membrane permeable)High[4][8][9]

Note: The LogP value for TAM558 suggests high lipophilicity, which is a key indicator of strong bystander potential. Direct quantitative comparisons from head-to-head bystander assays are limited in the public domain.

Preclinical studies on OMTX705 suggest that the lipophilic nature of the TAM558 payload allows for its local release from FAP-positive cancer-associated fibroblasts (CAFs) in the tumor stroma, leading to the killing of nearby proliferating malignant epithelial cells.[10] While direct quantitative data from co-culture or conditioned medium assays for TAM558 is not widely available, the known properties of tubulysins and the high LogP value of TAM558 strongly support its capacity for a potent bystander effect.[11][12][13]

Experimental Protocols for Assessing Bystander Effect

Standardized in vitro assays are crucial for quantifying and comparing the bystander effect of different ADC payloads. The two most common methods are the co-culture assay and the conditioned medium transfer assay.

Protocol 1: In Vitro Co-culture Bystander Effect Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured together with antigen-positive cells.[14][15][16]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (ideally from a similar tissue origin)

  • Fluorescently labeled Ag- cells (e.g., GFP-transfected) for easy identification

  • ADC constructs (e.g., OMTX705 and comparator ADCs)

  • Isotype control ADC

  • Cell culture medium and supplements

  • 96-well plates

  • Plate reader or high-content imaging system

Methodology:

  • Cell Seeding: Co-seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.

  • ADC Treatment: After allowing the cells to adhere, treat the co-cultures with a serial dilution of the test ADCs and control ADCs.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Analysis: Quantify the viability of the Ag- (fluorescent) cell population using a fluorescence plate reader or high-content imager. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular medium and can kill bystander cells without direct cell-to-cell contact.[15][17][18]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line

  • ADC constructs and controls

  • Cell culture medium and supplements

  • Centrifuge and sterile filters (0.22 µm)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Methodology:

  • Preparation of Conditioned Medium: Seed Ag+ cells and treat them with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).

  • Collection of Conditioned Medium: Collect the cell culture supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm sterile filter.

  • Treatment of Bystander Cells: Seed Ag- cells in a 96-well plate and, after adherence, replace the medium with the collected conditioned medium.

  • Incubation and Analysis: Incubate the Ag- cells for 72-96 hours and then assess cell viability using a standard assay. A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a soluble, released payload.

Mechanism of Action & Signaling Pathways

The cytotoxic mechanism of the payload is a critical determinant of its overall efficacy, including its bystander killing potential.

TAM558 (Tubulysin)

Tubulysins, including TAM558, are highly potent microtubule-inhibiting agents.[11][12][13] They bind to tubulin and prevent its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[19][20]

Tubulysin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer-Associated Fibroblast (CAF) cluster_bystander Neighboring Tumor Cell ADC OMTX705 (ADC) FAP FAP Receptor (on CAF) ADC->FAP Binding Internalization Internalization & Lysosomal Trafficking FAP->Internalization Payload_Release TAM558 Release Internalization->Payload_Release Tubulin_Binding Tubulin Binding Payload_Release->Tubulin_Binding Payload_Diffusion TAM558 Diffusion (Bystander Effect) Payload_Release->Payload_Diffusion High Lipophilicity Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_CAF Apoptosis G2M_Arrest->Apoptosis_CAF Tubulin_Binding_Bystander Tubulin Binding Payload_Diffusion->Tubulin_Binding_Bystander Microtubule_Disruption_Bystander Microtubule Disruption Tubulin_Binding_Bystander->Microtubule_Disruption_Bystander G2M_Arrest_Bystander G2/M Arrest Microtubule_Disruption_Bystander->G2M_Arrest_Bystander Apoptosis_Bystander Apoptosis G2M_Arrest_Bystander->Apoptosis_Bystander

Comparative Payloads
  • MMAE (Auristatin): Similar to tubulysins, MMAE is a microtubule inhibitor. Its high membrane permeability allows for a potent bystander effect.[2][3]

  • Deruxtecan (DXd): A topoisomerase I inhibitor that causes DNA damage. DXd is also highly membrane-permeable, leading to a significant bystander effect.[5][6]

  • PBD Dimers: These payloads form covalent crosslinks in the minor groove of DNA, leading to cell death. They are highly potent and membrane-permeable, resulting in a strong bystander effect.[8][9]

Experimental_Workflow cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Assay A1 Seed Ag+ and fluorescent Ag- cells A2 Treat with ADCs A1->A2 A3 Incubate (72-120h) A2->A3 A4 Quantify viability of fluorescent Ag- cells A3->A4 End End: Compare Payload Efficacy A4->End B1 Treat Ag+ cells with ADC B2 Collect and filter culture medium B1->B2 B3 Treat Ag- cells with conditioned medium B2->B3 B4 Incubate (72-96h) B3->B4 B5 Assess Ag- cell viability B4->B5 B5->End Start Start: Assess Bystander Effect Start->A1 Start->B1

Conclusion

References

A Researcher's Guide to the Validation of In Vitro Models for OMTX705 Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in vitro model is a critical step in the preclinical evaluation of novel therapeutics like OMTX705. This guide provides a comparative analysis of commonly used in vitro models for testing antibody-drug conjugates (ADCs), with a focus on validating their suitability for OMTX705, a first-in-class ADC targeting Fibroblast Activation Protein (FAP).[1][2][3]

OMTX705 is an investigational ADC that targets FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of various solid tumors.[1][2][4] It consists of a humanized anti-FAP monoclonal antibody conjugated to a potent microtubule inhibitor payload, TAM470.[2][4] Upon binding to FAP on CAFs, OMTX705 is internalized, and the cytotoxic payload is released, leading to the apoptosis of these tumor-supporting cells.[2][4] This targeted approach aims to disrupt the tumor stroma, inhibit tumor growth, and potentially overcome resistance to other therapies.[4][5]

The unique mechanism of action of OMTX705, which targets the tumor microenvironment rather than the cancer cells directly, necessitates careful consideration of the in vitro models used for its evaluation. An ideal model should recapitulate the complex interactions between cancer cells and CAFs.

Comparative Analysis of In Vitro Models

The choice of an in vitro model significantly impacts the translational relevance of preclinical data. Below is a comparison of 2D and 3D culture models, which are commonly employed in ADC testing.

Model TypeDescriptionAdvantagesDisadvantagesRelevance for OMTX705
2D Monolayer Co-culture Cancer cells and CAFs are grown together on a flat plastic surface.High-throughput, cost-effective, reproducible, suitable for initial cytotoxicity screening.[6]Lacks the complex cell-cell and cell-matrix interactions of a tumor[6], may not accurately predict in vivo efficacy[7], fails to model tissue penetration.[6]Useful for initial assessment of FAP-dependent cytotoxicity and basic mechanism of action studies.
3D Spheroid Co-culture Cancer cells and CAFs are cultured in conditions that promote their self-assembly into three-dimensional aggregates.Better mimics tumor architecture, includes cell-cell interactions, allows for assessment of ADC penetration and bystander effect.[6][8]More complex and costly to establish and maintain, can have variability in spheroid size and composition.[8]Highly relevant for evaluating the penetration of OMTX705 into a tumor-like structure and assessing the bystander killing of adjacent cancer cells.
Patient-Derived Organoids (PDOs) with CAFs 3D cultures derived from patient tumor tissue that include both cancer cells and endogenous CAFs.Closely recapitulates the genetics and cellular heterogeneity of the original tumor[9], high predictive value for patient response.[10][11]Technically challenging to establish, lower throughput, high cost.The gold standard for preclinical evaluation, offering the most clinically relevant model to test OMTX705's efficacy in a patient-specific context.
Microphysiological Systems (Organ-on-a-Chip) Engineered microfluidic devices that culture cells in a more physiologically relevant environment with controlled flow and tissue-tissue interfaces.Can model systemic toxicity and the interaction between different organ systems[12], allows for real-time monitoring.Technologically complex, still an emerging technology with evolving validation standards.Valuable for investigating potential off-target toxicities of OMTX705 in models of healthy tissues like the liver or kidney.[12]
Quantitative Data Summary

While specific head-to-head comparative data for OMTX705 across these models is not yet extensively published, historical data from other ADC studies consistently demonstrates that 3D models often show increased drug resistance compared to 2D models.

Parameter2D Co-culture3D Spheroid Co-culture
Typical IC50 Values Lower (Higher Sensitivity)Higher (Increased Resistance)[7][13][14]
Drug Penetration Not measurableMeasurable, often limited to outer layers
Bystander Effect Limited assessmentCan be effectively modeled
Predictive Value LowerHigher[15][16]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of OMTX705, a typical experimental workflow for model validation, and a logical comparison of the in vitro models.

OMTX705_Mechanism cluster_TME Tumor Microenvironment cluster_CAF CAF Internalization OMTX705 OMTX705 (ADC) FAP FAP Receptor OMTX705->FAP 1. Binding CAF Cancer-Associated Fibroblast (CAF) Endosome Endosome FAP->Endosome 2. Internalization TumorCell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (TAM470) Lysosome->Payload 4. Payload Release Payload->CAF 5a. CAF Apoptosis Payload->TumorCell 5b. Bystander Killing

Caption: Mechanism of action for the OMTX705 antibody-drug conjugate.

Model_Validation_Workflow cluster_setup Model Setup cluster_treatment Treatment & Assay cluster_analysis Data Analysis start Select Cell Lines (Cancer + CAF) culture_2d 2D Co-culture start->culture_2d culture_3d 3D Spheroid/ Organoid Formation start->culture_3d treatment Treat with OMTX705 Dose-Response culture_2d->treatment culture_3d->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability imaging High-Content Imaging (Penetration, Apoptosis) treatment->imaging ic50 Calculate IC50 viability->ic50 quantify Quantify Penetration & Bystander Effect imaging->quantify compare Compare Model Performance ic50->compare quantify->compare decision Select Optimal Model compare->decision

Caption: Experimental workflow for validating an in vitro model for OMTX705.

Model_Comparison title Model Selection Logic throughput High-Throughput Screening? title->throughput complexity Need for Physiological Complexity? throughput->complexity No model_2d Use 2D Co-Culture throughput->model_2d Yes complexity->model_2d No model_3d Use 3D Spheroids complexity->model_3d Yes predictive High Predictive Value Needed? predictive->model_3d No model_pdo Use Patient-Derived Organoids predictive->model_pdo Yes model_3d->predictive

Caption: A logic diagram for selecting the appropriate in vitro model.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of in vitro models for OMTX705.

Protocol 1: 3D Spheroid Co-culture Formation
  • Cell Preparation: Harvest cancer cells and FAP-positive CAFs (e.g., from a commercial source or patient sample) during their logarithmic growth phase.

  • Cell Seeding: Mix cancer cells and CAFs at a desired ratio (e.g., 4:1) in a serum-free tumosphere medium. Seed 5,000-10,000 cells per well into an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation. Incubate at 37°C, 5% CO2.

  • Culture and Monitoring: Monitor spheroid formation daily. Spheroids should form within 24-72 hours. Change half of the medium every 2-3 days. Spheroids are typically ready for drug treatment within 4-7 days.

Protocol 2: OMTX705 Potency Assessment in 3D Spheroids
  • Drug Preparation: Prepare a serial dilution of OMTX705 and a relevant isotype control ADC in the appropriate culture medium.

  • Treatment: Once spheroids have reached a consistent size (e.g., 300-500 µm in diameter), carefully remove half of the old medium and add the prepared drug dilutions.

  • Incubation: Incubate the spheroids with the ADC for a prolonged period, typically 96-144 hours, to allow for drug penetration and induction of cell death.

  • Viability Assay (CellTiter-Glo® 3D):

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® 3D reagent to each well in a volume equal to the volume of culture medium in the well.

    • Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence data to the untreated control wells. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Protocol 3: High-Content Imaging for ADC Penetration and Bystander Effect
  • Fluorescent Labeling: Use a fluorescently labeled version of OMTX705 or a secondary antibody to detect the ADC. Counterstain with a nuclear dye (e.g., Hoechst 33342) and a viability dye (e.g., propidium (B1200493) iodide). For bystander effect analysis, cancer cells and CAFs can be pre-labeled with different color CellTracker™ dyes.

  • Treatment and Staining: Treat the spheroids as described above. At the desired time point, add the nuclear and viability dyes and incubate for 30-60 minutes.

  • Imaging: Acquire z-stack images of the spheroids using a high-content imaging system or a confocal microscope.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of the ADC at different depths within the spheroid to assess penetration. Quantify the number of dead cancer cells (positive for viability dye) that are not directly adjacent to CAFs to measure the bystander effect.

By employing these advanced in vitro models and rigorous validation protocols, researchers can generate more predictive and clinically relevant data for the preclinical development of OMTX705 and other novel ADCs.

References

A Head-to-Head Comparison: Cysteine vs. Lysine Conjugation for the TAM558 Payload

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation strategy is a critical determinant of the ultimate success of an antibody-drug conjugate (ADC). The method of linking a cytotoxic payload to a monoclonal antibody (mAb) profoundly impacts the ADC's homogeneity, stability, and in vivo efficacy. This guide provides an in-depth comparison of two of the most prevalent bioconjugation techniques—cysteine and lysine (B10760008) conjugation—specifically in the context of the novel tubulysin (B8622420) payload, TAM558.

TAM558 is the payload-linker component of the investigational ADC, OMTX705, which targets the fibroblast activation protein (FAP).[1][2] OMTX705 is currently produced using a cysteine-based conjugation strategy.[1] This guide will explore the rationale behind this choice and provide a comparative analysis with the alternative lysine-based approach, supported by experimental data from ADCs with similar payloads.

Executive Summary: Cysteine vs. Lysine Conjugation

FeatureCysteine ConjugationLysine Conjugation
Target Residue Thiol group (-SH) of cysteineε-amino group (-NH2) of lysine
Homogeneity (DAR) More homogeneous, predictable DARHeterogeneous, broad DAR distribution
Site-Specificity High degree of control (especially with engineered cysteines)Low site-specificity (random conjugation)
Stability Generally stable thioether bondStable amide bond
Process Complexity May require antibody reduction or engineeringSimpler, one-step reaction
Impact on mAb Reduction of interchain disulfides may impact structureRandom conjugation can affect antigen binding

Quantitative Performance Data

Direct comparative data for a TAM558-ADC prepared by both methods is not publicly available. However, preclinical data for the cysteine-conjugated OMTX705 and a comparative study on a tubulysin-based ADC provide valuable insights.

Table 1: Characterization of Cysteine-Conjugated OMTX705 [1][3]

ParameterValue
Conjugation Method Cysteine-based (non-directed)
Mean Drug-to-Antibody Ratio (DAR) 3.5
Monomer Purity >95%
Free Antibody ~5%
Free Payload Below detection level

Table 2: Comparative In Vivo Efficacy of Tubulysin ADCs [4][5]

This table is based on a study comparing different conjugation methods for an ADC with a tubulysin payload, similar to TAM558's cytotoxic component.

Conjugation MethodIn Vivo Efficacy (N87 xenograft model)
Site-Specific Cysteine (enzymatic) Highest efficacy
Hinge-Cysteine (stochastic) Intermediate efficacy
Lysine (stochastic) Lowest efficacy

The study on tubulysin-based ADCs also revealed that the site-specific cysteine-conjugated ADC had superior in vivo stability and more favorable pharmacokinetics, with a longer half-life and higher exposure compared to the lysine-conjugated version.[4] The lower stability and poorer pharmacokinetics of the lysine-conjugated ADC directly correlated with its reduced efficacy.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of a TAM558-ADC

The following diagram illustrates the proposed mechanism of action for a FAP-targeting ADC like OMTX705.

ADC_Mechanism_of_Action Mechanism of a FAP-Targeting TAM558-ADC cluster_circulation Bloodstream cluster_tme Tumor Microenvironment cluster_caf_cell Inside CAF ADC OMTX705 (ADC) FAP_CAF FAP-expressing Cancer-Associated Fibroblast (CAF) ADC->FAP_CAF 1. Targeting & Binding Endosome Endosome FAP_CAF->Endosome 2. Internalization TumorCell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking TAM558_release TAM558 Released Lysosome->TAM558_release 4. Linker Cleavage Microtubule Microtubule Disruption TAM558_release->Microtubule 5. Tubulin Inhibition Apoptosis CAF Apoptosis Microtubule->Apoptosis 6. Cell Death Apoptosis->TumorCell 7. Bystander Effect (potential)

Caption: Mechanism of action for a FAP-targeting ADC with TAM558 payload.

Experimental Workflow: Cysteine vs. Lysine Conjugation

The diagrams below outline the general workflows for producing a TAM558-ADC using both cysteine and lysine conjugation.

Cysteine_Conjugation_Workflow Cysteine Conjugation Workflow mAb Monoclonal Antibody (mAb) with interchain disulfides Reduction Step 1: Reduction (e.g., with TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb with free thiols (-SH) Reduction->Reduced_mAb Conjugation Step 2: Conjugation (Thiol-Maleimide Reaction) Reduced_mAb->Conjugation TAM558_maleimide TAM558 with Maleimide (B117702) Linker TAM558_maleimide->Conjugation Purification Step 3: Purification (e.g., SEC, HIC) Conjugation->Purification Cys_ADC Cysteine-Conjugated ADC (Homogeneous DAR) Purification->Cys_ADC

Caption: General workflow for cysteine-based conjugation of TAM558.

Lysine_Conjugation_Workflow Lysine Conjugation Workflow mAb Monoclonal Antibody (mAb) with surface lysines (-NH2) Conjugation Step 1: Conjugation (Amine-NHS Ester Reaction) mAb->Conjugation TAM558_NHS TAM558 with NHS-ester Linker TAM558_NHS->Conjugation Purification Step 2: Purification (e.g., SEC, HIC) Conjugation->Purification Lys_ADC Lysine-Conjugated ADC (Heterogeneous DAR) Purification->Lys_ADC

Caption: General workflow for lysine-based conjugation of TAM558.

Detailed Experimental Protocols

The following are representative protocols for cysteine and lysine conjugation. Note that specific parameters such as buffer composition, pH, reaction time, and molar ratios of reactants need to be optimized for each specific antibody and payload-linker.

Protocol 1: Cysteine Conjugation via Thiol-Maleimide Chemistry

This protocol is based on the common method of reducing interchain disulfide bonds to generate free thiols for conjugation with a maleimide-functionalized payload like TAM558.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-activated TAM558, dissolved in an organic solvent like DMSO.

  • Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5-7.5.

  • Quenching reagent: e.g., N-acetylcysteine.

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

  • Reduction of Disulfide Bonds:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to fresh, degassed conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-activated TAM558 to the reduced mAb solution. A molar excess of the payload-linker (e.g., 5-10 fold over available thiols) is typically used. The final concentration of organic solvent (e.g., DMSO) should generally be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 2-3 fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Purification: Purify the ADC from unconjugated payload, excess reagents, and aggregated protein using SEC or HIC.

  • Characterization: Analyze the final ADC product to determine the DAR (e.g., by HIC or mass spectrometry), purity (by SEC), and concentration (by UV-Vis spectroscopy).

Protocol 2: Lysine Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated TAM558 to the primary amines of lysine residues on the antibody surface.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • NHS-ester activated TAM558, dissolved in an anhydrous organic solvent like DMSO.

  • Reaction buffer: e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.

  • Quenching buffer: e.g., 1 M Tris-HCl, pH 8.0.

  • Purification system: SEC or dialysis/ultrafiltration.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer (pH 8.0-8.5) to a concentration of 2-5 mg/mL. It is crucial that the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Prepare a stock solution of the NHS-ester activated TAM558 in anhydrous DMSO (e.g., 10 mM).

    • Add a 5-20 fold molar excess of the activated TAM558 to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.

  • Purification: Remove unconjugated payload and excess reagents by SEC or extensive dialysis/ultrafiltration against a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the final ADC product for DAR (typically by UV-Vis spectroscopy or mass spectrometry), purity (by SEC), and concentration.

Conclusion and Recommendations

The choice between cysteine and lysine conjugation for TAM558, as with any ADC payload, involves a trade-off between process simplicity and product homogeneity.

  • Cysteine conjugation , as chosen for OMTX705, offers superior control over the drug-to-antibody ratio, resulting in a more homogeneous product with predictable pharmacokinetic properties.[1][6] This is particularly crucial for potent payloads like tubulysins, where variations in DAR can significantly impact the therapeutic window. The preclinical data for OMTX705, showing a consistent DAR of ~3.5 and high purity, underscores the success of this approach.[1][3] While requiring an initial antibody reduction step, the resulting thioether linkage is stable, and the method is well-established for producing clinical-grade ADCs.

  • Lysine conjugation provides a simpler and often faster method, as it does not require a pre-reduction step.[6] However, the abundance of lysine residues on an antibody's surface leads to a heterogeneous mixture of ADC species with a wide range of DARs and conjugation sites.[7] This heterogeneity can lead to batch-to-batch variability and a less predictable in vivo performance.[4] As suggested by comparative studies with other tubulysin ADCs, a lysine-conjugated TAM558-ADC would likely exhibit lower stability, poorer pharmacokinetics, and consequently, reduced in vivo efficacy compared to its cysteine-conjugated counterpart.[4][5]

For the development of a highly potent ADC with a narrow therapeutic index like a TAM558 conjugate, the cysteine-based approach is the recommended strategy . The ability to produce a more homogeneous and stable product outweighs the added complexity of the manufacturing process, ultimately leading to a more consistent and potentially more effective therapeutic.

References

Head-to-Head Comparison of FAP-ADC Payloads: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent payloads utilized in Fibroblast Activation Protein (FAP) targeted Antibody-Drug Conjugates (ADCs). FAP, a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, making it an attractive target for ADC-based therapies. The choice of cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its potency, bystander effect, and overall efficacy.

This guide focuses on the preclinical data of two notable FAP-ADC payloads: the auristatin derivative Monomethyl Auristatin E (MMAE) and the novel tubulysin (B8622420) analog TAM470 .

Mechanism of Action: Targeting the Tumor Stroma

FAP-ADCs operate by selectively delivering a potent cytotoxic agent to FAP-expressing CAFs. This targeted approach aims to disrupt the supportive tumor stroma, thereby inhibiting tumor growth, metastasis, and immunosuppression. The general mechanism involves the binding of the ADC to FAP on the surface of CAFs, followed by internalization and lysosomal trafficking. Inside the lysosome, the linker connecting the antibody to the payload is cleaved, releasing the active cytotoxic drug, which then induces cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (CAF) FAP-ADC FAP-ADC FAP FAP FAP-ADC->FAP Binding Endosome Endosome FAP->Endosome Internalization CAF Cancer-Associated Fibroblast (CAF) Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces Bystander_Effect Bystander Killing of Neighboring Tumor Cells Payload->Bystander_Effect Diffusion

Fig. 1: General mechanism of action for FAP-ADCs.

Quantitative Data Summary

The following tables summarize the available preclinical data for FAP-ADCs utilizing MMAE and TAM470 payloads. It is important to note that this data is compiled from different studies and direct head-to-head experiments under identical conditions have not been reported.

Table 1: In Vitro Cytotoxicity of FAP-ADC Payloads
FAP-ADCPayloadCell LineFAP ExpressionIC50Citation(s)
huB12-MMAEMMAEhPrCSC-44 (human prostate CAF)Endogenous0.87 µg/mL[1]
huB12-MMAEMMAECWR-R1FAP (prostate cancer, FAP-overexpressing)Overexpressed0.61 µg/mL[1]
OMTX705TAM470 (Tubulysin)HT1080-FAP (fibrosarcoma, FAP-overexpressing)Overexpressed< 400 nmol/L[2]
OMTX705TAM470 (Tubulysin)Primary CAFsEndogenous~400 nmol/L[2]
Table 2: In Vivo Efficacy of FAP-ADC Payloads in Xenograft Models
FAP-ADCPayloadTumor ModelDosing RegimenKey Efficacy ResultsCitation(s)
huB12-MMAEMMAECWR-R1FAP xenograftNot specifiedSignificant tumor growth control and prolonged survival compared to saline.[2][3]
OMTX705TAM470 (Tubulysin)Pancreatic cancer PDX (Panc 007)30 mg/kg, i.v., once weekly for 4 dosesTumor regressions lasting at least 5 weeks.[2]
OMTX705TAM470 (Tubulysin)Multiple solid tumor PDX modelsNot specified100% tumor growth inhibition and tumor regression.[4]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC.[3][5][6]

Objective: To quantify the dose-dependent cytotoxic effect of a FAP-ADC on FAP-expressing cells.

Materials:

  • FAP-positive and FAP-negative cell lines

  • Complete cell culture medium

  • FAP-ADC and control antibody/ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_ADC Add serial dilutions of ADC Incubate_24h->Add_ADC Incubate_72h Incubate for 72h Add_ADC->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Start Start Co_culture Co-culture FAP+ and GFP-labeled FAP- cells Start->Co_culture Add_ADC Treat with ADC Co_culture->Add_ADC Image_Cells Acquire fluorescence images over time Add_ADC->Image_Cells Quantify_Viability Quantify viability of GFP-positive cells Image_Cells->Quantify_Viability End End Quantify_Viability->End

References

OMTX705 vs. Standard Chemotherapy: An In Vivo Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel anti-FAP antibody-drug conjugate against established chemotherapy agents in preclinical solid tumor models.

For Immediate Release

This guide provides a detailed comparison of OMTX705, a first-in-class antibody-drug conjugate (ADC) targeting Fibroblast Activating Protein (FAP), against standard chemotherapy regimens in in vivo preclinical studies. The data presented here is intended for researchers, scientists, and drug development professionals to offer an objective overview of OMTX705's performance and its potential as a therapeutic strategy in solid tumors.

OMTX705 is an ADC designed to selectively target FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of various cancers, including pancreatic, gastric, ovarian, triple-negative breast, and lung cancer.[1] Its mechanism of action is twofold: the direct killing of neighboring tumor cells through a bystander effect of its cytotoxic payload, and the modulation of the tumor microenvironment to promote anti-tumor immune responses.[1] Preclinical evidence suggests OMTX705 demonstrates robust anti-tumor activity, achieving significant tumor growth inhibition and even regression in patient-derived xenograft (PDX) models, including those resistant to standard chemotherapy and immunotherapy.[1][2][3]

This guide summarizes the key in vivo findings comparing OMTX705 to standard-of-care chemotherapy, presents the experimental methodologies for reproducibility, and visualizes the underlying biological and experimental frameworks.

Quantitative In Vivo Efficacy: OMTX705 vs. Standard Chemotherapy

The following tables summarize the comparative efficacy of OMTX705 and standard chemotherapy in various patient-derived xenograft (PDX) models.

Table 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) PDX Model (Panc 007)

Treatment GroupDosage & ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlN/A--
Gemcitabine[Dosage not specified][Data not available in provided search results][Data not available in provided search results]
OMTX70520 mg/kg, i.p., weekly[Data not available in provided search results][Data not available in provided search results]
OMTX705 + GemcitabineOMTX705: 20 mg/kg, i.p., weekly; Gemcitabine: [Dosage not specified], i.p., weekly[Data not available in provided search results][Data not available in provided search results]
OMTX70530 mg/kg, i.v., q7dx4Tumor Regression100%

Data from this table is synthesized from preclinical studies.[2][4] Note that direct head-to-head quantitative comparison data for all arms was not fully available in the provided search results.

Table 2: Efficacy in Lung Adenocarcinoma PDX Model (Lung 024)

Treatment GroupDosage & ScheduleOutcome
Vehicle ControlN/AProgressive Disease
Paclitaxel (PTX)[Dosage not specified]Ineffective
OMTX70510 mg/kg[Data not available in provided search results]
OMTX705 + PaclitaxelOMTX705: 10 mg/kg; PTX: [Dosage not specified]More effective than either drug alone
OMTX70530 mg/kgHigher efficacy than combination

This data is based on a study that highlights the superior efficacy of a higher dose of OMTX705 as a monotherapy compared to a lower dose in combination with paclitaxel.[4]

Table 3: Efficacy in Breast Cancer PDX Model (Breast 014)

Treatment GroupDosage & ScheduleOutcome
Vehicle ControlN/AProgressive Disease
Paclitaxel (PTX)[Dosage not specified]Less effective
OMTX705 + PaclitaxelOMTX705: [Low dose, not specified]; PTX: [Dosage not specified]Less effective
OMTX70530 mg/kgHighest tumor regression rate

In this breast cancer model, OMTX705 monotherapy at a higher dose demonstrated the most significant tumor regression.[4]

Experimental Protocols

The following are generalized experimental protocols based on the available information from preclinical in vivo studies of OMTX705.

1. Animal Models: Patient-derived xenograft (PDX) models were established in immunodeficient mice. The specific models cited include Panc 007 (pancreatic), Lung 024 (lung adenocarcinoma), and Breast 014 (breast cancer).[2][4] For studies involving the assessment of immune modulation, humanized mouse models were utilized.[2]

2. Treatment Administration:

  • OMTX705: Administered intravenously (i.v.) or intraperitoneally (i.p.). Dosages ranged from 10 mg/kg to 60 mg/kg, typically on a weekly schedule (q7d) for a specified number of doses (e.g., q7dx4).[2][4]

  • Standard Chemotherapy:

    • Gemcitabine: Administered intraperitoneally (i.p.) on a weekly schedule in combination studies.[4]

    • Paclitaxel: Administered in combination studies.[4]

    • Note: Specific dosages for the standard chemotherapy arms were not detailed in the provided search results.

3. Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition (TGI) and regression. Endpoints included changes in tumor volume from baseline and comparison between treatment and vehicle control groups.[2][4]

4. Toxicity Assessment: The safety profile of OMTX705 was evaluated in non-human primates, with no adverse effects observed at doses up to 100 mg/kg.[1] In the phase 1 clinical trial, the most frequent related treatment-emergent adverse events (TEAEs) included asthenia, increased AST, diarrhea, anemia, and nausea.[5]

Visualizing the Science: Diagrams and Workflows

OMTX705 Mechanism of Action

OMTX705_Mechanism cluster_TME Tumor Microenvironment OMTX705 OMTX705 (ADC) CAF Cancer-Associated Fibroblast (FAP+) OMTX705->CAF 1. Binds to FAP TumorCell Tumor Cell CAF->TumorCell 2. Internalization & Payload Release (Bystander Killing) ImmuneCell Immune Cell (e.g., CD8+ T cell) CAF->ImmuneCell 3. Immune Infiltration ImmuneCell->TumorCell 4. Tumor Cell Killing

Caption: Dual mechanism of OMTX705 targeting FAP on CAFs.

In Vivo Experimental Workflow

in_vivo_workflow start Establish PDX Models in Immunodeficient Mice randomization Tumor Growth & Randomization into Treatment Groups start->randomization treatment Treatment Administration - Vehicle - OMTX705 - Standard Chemo - Combination randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis (TGI, Regression, Toxicity) monitoring->endpoint end Data Interpretation & Comparison endpoint->end

Caption: Generalized workflow for preclinical in vivo studies.

Comparative Logic of OMTX705 vs. Standard Chemotherapy

comparison_logic cluster_attributes Key Comparison Attributes OMTX705 OMTX705 Target Target OMTX705->Target FAP on CAFs MoA Mechanism of Action OMTX705->MoA Targeted Payload Delivery & Immune Modulation Efficacy Efficacy (In Vivo) OMTX705->Efficacy High TGI & Regression in Resistant Models Toxicity Toxicity Profile OMTX705->Toxicity Favorable Preclinical Profile Manageable Clinical TEAEs StandardChemo Standard Chemotherapy StandardChemo->Target Rapidly Dividing Cells StandardChemo->MoA Systemic Cytotoxicity StandardChemo->Efficacy Variable, Resistance is Common StandardChemo->Toxicity Systemic Side Effects

Caption: Logical comparison of OMTX705 and standard chemotherapy.

Conclusion

The available preclinical in vivo data suggests that OMTX705 holds significant promise as a therapeutic agent for solid tumors, demonstrating potent anti-tumor activity as a single agent and in combination with standard chemotherapy.[2][3][4][6] Its unique dual mechanism of action, targeting the supportive tumor stroma and promoting an immune response, offers a potential advantage over traditional cytotoxic chemotherapies, particularly in chemotherapy-resistant tumors.[1][2]

Currently, OMTX705 is being evaluated in a Phase 1 clinical trial (NCT05547321) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[7][8] The results of this and future trials will be crucial in determining the clinical utility of OMTX705 and its place in the landscape of cancer therapeutics. Further head-to-head studies with more detailed reporting of quantitative data for both OMTX705 and standard chemotherapy arms will be invaluable for a more direct and comprehensive comparison.

References

Navigating the Crucial Terrain of Linker Stability: A Comparative Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of creating an effective Antibody-Drug Conjugate (ADC) is fraught with intricate challenges. Among the most critical is ensuring the stability of the linker, the molecular bridge connecting the antibody to its potent payload. Premature cleavage of this linker in plasma can lead to off-target toxicity and diminished efficacy, while an overly stable linker may fail to release the payload at the tumor site. This guide provides a comparative analysis of the plasma stability of the TAM558 associated linker, a protease-cleavable valine-citrulline based system, against other commonly used linkers, supported by experimental data and detailed protocols.

The linker associated with the TAM558 payload, as utilized in the anti-fibroblast activation protein (FAP) ADC OMTX705, is a valine-citrulline-p-aminobenzylcarbamate (vc-PABC) derivative containing a tri-ethylene glycol ((EG)3) spacer.[1][2][3] This design places it within the category of enzyme-cleavable linkers, engineered for stability in circulation and susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1][4]

Comparative Plasma Stability of ADC Linkers

The stability of an ADC linker is a key determinant of its therapeutic index. The following table summarizes the plasma stability profiles of the vc-PABC linker, representative of the TAM558 linker, and other common linker types. It is crucial to note the species-specific differences in the stability of some linkers, a critical consideration for preclinical to clinical translation.

Linker TypeLinkage ChemistryCleavage MechanismPlasma Stability ProfileKey Considerations
vc-PABC (TAM558 Linker) Peptide (Val-Cit)Protease (e.g., Cathepsin B)Human Plasma: Generally high stability.[5][6] Mouse Plasma: Can exhibit instability due to cleavage by carboxylesterase 1c (Ces1c).[5][6][7][8][9]The instability in mouse plasma is a significant factor for preclinical model selection and data interpretation. Modifications to the linker can enhance stability in murine models.[7][8][9]
SMCC Thioether (non-cleavable)Proteolytic degradation of the antibodyHigh in both human and rodent plasma.[10][11]Payload is released as an amino acid-linker-drug adduct after lysosomal degradation of the antibody. The stability of the maleimide (B117702) group can be a factor.[11][12][13]
Hydrazone HydrazonepH-sensitive (acid-cleavable)Variable , can be prone to hydrolysis at physiological pH (7.4), leading to premature drug release.[14][15][16][17]Designed to release the payload in the acidic environment of endosomes and lysosomes. Stability can be influenced by the steric and electronic properties of the surrounding chemical structure.[15]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of linker stability in plasma is paramount for ADC development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from various species to predict its behavior in circulation.

Objective: To quantify the extent of drug-linker cleavage and payload release from an ADC when incubated in plasma over time.

Materials:

  • Test ADC (e.g., TAM558-conjugated ADC)

  • Control ADC with a known stable linker (e.g., SMCC-linked ADC)

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or G magnetic beads for immunoprecipitation

  • LC-MS/MS system

Procedure:

  • Incubation: The test ADC is incubated in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • To measure intact ADC, the ADC is captured from the plasma aliquots using Protein A or G beads. The beads are washed to remove unbound plasma proteins. The ADC is then eluted and prepared for analysis.

    • To measure released payload, plasma proteins are precipitated using a solvent like acetonitrile. The supernatant containing the free payload is collected after centrifugation.

  • Analysis by LC-MS/MS:

    • The concentration of the intact ADC (or the drug-to-antibody ratio, DAR) is determined by analyzing the captured and eluted ADC. A decrease in the average DAR over time indicates linker cleavage.

    • The concentration of the released payload in the supernatant is quantified. An increase in free payload over time is a direct measure of linker instability.

  • Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and calculate the half-life of the ADC in plasma.

ELISA-Based Quantification of Intact ADC

This method offers a higher-throughput alternative for measuring the concentration of intact, payload-conjugated antibody.

Objective: To determine the concentration of ADC with the payload still attached over time in plasma.

Materials:

  • 96-well microtiter plates

  • Antigen specific to the ADC's monoclonal antibody

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Plasma samples from the in vitro stability assay

  • Enzyme-conjugated secondary antibody that specifically binds to the payload

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Plate Coating: Microtiter plates are coated with the specific antigen for the ADC's antibody.

  • Blocking: The plates are blocked to prevent non-specific binding.

  • Sample Incubation: Diluted plasma samples from each time point are added to the wells. The intact ADC will bind to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the payload is added. This antibody will only bind to ADCs that have retained their payload.

  • Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of intact ADC.

  • Data Analysis: The signal intensity is measured using a plate reader, and the concentration of intact ADC is calculated against a standard curve.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in linker stability and action, the following diagrams are provided.

experimental_workflow cluster_incubation Incubation cluster_analysis Analysis cluster_output Output ADC ADC in Plasma Timepoints Timepoints (0-168h) at 37°C ADC->Timepoints Incubate IP Immunoprecipitation (Protein A/G) Timepoints->IP Sample PPT Protein Precipitation Timepoints->PPT Sample LCMS_ADC LC-MS/MS (Intact ADC/DAR) IP->LCMS_ADC Analyze LCMS_Payload LC-MS/MS (Free Payload) PPT->LCMS_Payload Analyze Stability Stability Profile (Half-life) LCMS_ADC->Stability LCMS_Payload->Stability signaling_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Target Cell ADC Intact ADC Stable Stable Linker ADC->Stable Unstable Unstable Linker ADC->Unstable Target_Cell Target Cell Binding & Internalization Stable->Target_Cell Targeting Free_Payload Prematurely Released Payload Unstable->Free_Payload Off_Target Off-Target Toxicity Free_Payload->Off_Target Lysosome Lysosomal Trafficking Target_Cell->Lysosome Cleavage Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TAM558 Intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical intermediates like TAM558 intermediate-5 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, drawing from its Safety Data Sheet (SDS) and established best practices for hazardous chemical waste management.

Core Principles of Disposal

The disposal of this compound must adhere to local, state, and federal regulations. A core principle is to prevent its release into the environment by avoiding discharge into drains or municipal waste streams.[1] All waste material should be collected, properly labeled, and disposed of through a licensed hazardous waste management company.

Pre-Disposal Handling and Storage

Proper handling and temporary storage are critical first steps in the disposal process.

  • Personal Protective Equipment (PPE): Before handling this compound, personnel should be equipped with appropriate PPE, including chemical-impermeable gloves, lab coats, and eye protection.[1]

  • Ventilation: All handling should occur in a well-ventilated area, such as a fume hood, to avoid the inhalation of any dust or vapors.[1]

  • Containers: Waste this compound should be stored in a tightly closed, properly labeled container made of a compatible material.[1] The container should be clearly marked as "Hazardous Waste" and should include the chemical name.

  • Segregation: Store waste this compound separately from incompatible materials. While specific incompatibilities for this intermediate are not listed in the available SDS, a general best practice is to store it away from strong oxidizing agents, acids, and bases.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate personnel if necessary.[1]

  • Containment: Prevent the further spread of the material.

  • Cleanup: Use an appropriate absorbent material for liquid spills. For solid spills, carefully collect the material, avoiding dust formation.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.[1]

Disposal Procedure

The recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal service. Incineration is a common and effective method for the destruction of pharmaceutical and chemical waste.[2]

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Although the provided SDS for this compound does not specify its hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity), it should be treated as a hazardous waste as a precautionary measure.

  • Package the Waste:

    • Ensure the waste is in a sealed, leak-proof container that is chemically compatible with the material.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (1415659-15-2), and an indication of the hazards if known.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Documentation: Maintain records of the waste generated, including the quantity and date of disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Quantitative Data Summary

The following table summarizes key data related to the handling and disposal of this compound. It's important to note that specific quantitative limits for disposal are generally not provided for research chemicals and are subject to the capabilities and permits of the disposal facility, as well as local regulations.

ParameterValue/GuidelineSource
CAS Number 1415659-15-2[1]
Molecular Formula C41H65N5O7S
Recommended Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[1]
Disposal Method Collect and arrange disposal through a licensed hazardous waste facility.[1]
Environmental Fate Discharge into the environment must be avoided.[1]
Spill Response Avoid dust formation. Use personal protective equipment.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation Phase cluster_1 Collection & Labeling cluster_2 Storage & Segregation cluster_3 Final Disposal start Start: Have Waste TAM558 Intermediate-5 for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Chemically Compatible, Sealable Waste Container ppe->container collect_waste Transfer Waste into Container (Avoid Dust/Spills) container->collect_waste seal_container Securely Seal the Container collect_waste->seal_container label_waste Label Container: 'Hazardous Waste' Chemical Name & CAS No. seal_container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact Institutional EHS or Licensed Waste Contractor segregate->contact_ehs documentation Complete Waste Manifest & Maintain Records contact_ehs->documentation end End: Waste Collected for Proper Disposal documentation->end

References

Personal protective equipment for handling TAM558 intermediate-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of TAM558 intermediate-5, a key component in the synthesis of the potent antibody-drug conjugate (ADC) payload, TAM558. Given its role in the production of a cytotoxic agent, a high degree of caution is warranted. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. Due to its nature as a precursor to a cytotoxic compound, robust PPE is mandatory for all handling procedures.

Task / OperationRequired Personal Protective Equipment
Receiving and Unpacking - Double Nitrile Gloves- Lab Coat (disposable, back-closing recommended)- Safety Glasses with Side Shields
Handling of Solid (Powder) - Double Nitrile Gloves- Disposable, Low-Permeability Gown with Knit Cuffs- Safety Goggles- Face Shield- NIOSH-approved N95 Respirator (or higher)
Handling of Solutions - Double Nitrile Gloves- Disposable, Low-Permeability Gown with Knit Cuffs- Safety Goggles- Face Shield (if splash potential exists)
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable, Low-Permeability Gown with Knit Cuffs- Safety Goggles- Face Shield- NIOSH-approved N95 Respirator (or higher)- Shoe Covers
Waste Disposal - Double Nitrile Gloves- Disposable Lab Coat or Gown- Safety Glasses with Side Shields

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.

  • Storage: The compound is typically a powder. Store in a tightly sealed container at -20°C in a designated and clearly labeled area for potent compounds.

Weighing and Preparation of Solutions (to be performed in a certified chemical fume hood or containment isolator)
  • Preparation: Before handling the solid compound, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) is inside the containment area.

  • Donning PPE: Put on all required PPE for handling solids as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a balance with a draft shield.

  • Dissolution: Add the solvent to the solid in a closed container. Cap the container securely before mixing or vortexing.

  • Cleaning: Decontaminate all surfaces and equipment that came into contact with the powder using an appropriate cleaning solution (e.g., 70% ethanol (B145695) followed by a surface decontaminant). Dispose of all cleaning materials as hazardous waste.

Use in Experimental Protocols
  • Containment: All manipulations of this compound, both in solid and liquid form, should be carried out within a certified chemical fume hood or other appropriate containment device.

  • Liquid Transfers: Use positive displacement pipettes or dedicated syringes for transferring solutions to minimize aerosol generation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, gowns, respirator masks) must be collected in a dedicated, clearly labeled, leak-proof container for cytotoxic or hazardous chemical waste.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled, shatter-proof, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

  • Decontamination: All non-disposable equipment (glassware, stir bars, etc.) must be decontaminated. A common procedure involves soaking in a bleach solution or another validated decontamination solution, followed by thorough rinsing.

  • Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

Workflow for Handling this compound

G A Receiving B Inspect Container A->B Visual Check C Store at -20°C B->C If OK D Prepare for Weighing (in Fume Hood) C->D E Don Full PPE (Solid Handling) D->E Critical Step F Weigh Powder E->F G Prepare Solution F->G H Use in Experiment (in Fume Hood) G->H I Collect Solid Waste (Cytotoxic) H->I Contaminated Materials J Collect Liquid Waste (Cytotoxic) H->J Unused/Waste Solution K Decontaminate Equipment H->K Reusable Items L Dispose of Waste per Institutional Protocol I->L J->L K->L After Decontamination

Caption: Workflow for the safe handling and disposal of this compound.

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